molecular formula C15H22O3 B1362485 Octyl salicylate CAS No. 6969-49-9

Octyl salicylate

カタログ番号: B1362485
CAS番号: 6969-49-9
分子量: 250.33 g/mol
InChIキー: WCJLCOAEJIHPCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octyl salicylate, also known as octisalate or 2-ethylhexyl salicylate, is an organic ester compound (C 15 H 22 O 3 ) used extensively in sunscreen and skin care research as a liquid UVB filter, effective in the range of 290-315 nm . Its primary function is to absorb ultraviolet radiation, thereby protecting skin models from sunburn and cell damage, and reducing the risk of cancer in preclinical studies . Beyond its filtering capacity, this compound serves as a key tool in formulation science, where it acts as an excellent solubilizer for many solid UV filters like octocrylene and helps to improve the affinity and reduce the photodegradation of other sunscreen ingredients, thereby stabilizing experimental formulations . From a mechanistic standpoint, research indicates that this compound can function as a skin penetration enhancer . Studies suggest it acts by disrupting the packing of skin lipid models, which alters the barrier nature of the stratum corneum and can decrease diffusional resistance to other compounds . This makes it a valuable agent for investigating transdermal drug delivery systems. Toxicological assessments have found that this compound has a good safety profile, with generally negative genotoxicity results and minimal skin irritation at standard research concentrations . It is critical to note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for incorporation into personal consumer products. Prudent laboratory practices should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

octyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJLCOAEJIHPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042238
Record name Octyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-49-9
Record name n-Octyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6969-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Octyl Salicylate via Esterification of Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of octyl salicylate, a widely used UVB filter in sunscreens and other cosmetic products. The primary synthesis route discussed is the Fischer esterification of salicylic acid with 2-ethylhexanol. This document outlines the reaction mechanism, various experimental protocols, and key quantitative data to assist researchers and professionals in the development and optimization of this process.

Introduction

This compound, also known as 2-ethylhexyl salicylate, is an organic ester formed through the condensation of salicylic acid and 2-ethylhexanol.[1] Its primary function in commercial applications is the absorption of ultraviolet B (UVB) radiation, thereby protecting the skin from sun damage. The synthesis of this compound is a critical process in the cosmetic and pharmaceutical industries, demanding high purity and yield. The most common method for its production is the Fischer esterification, a well-established acid-catalyzed reaction.

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from salicylic acid and 2-ethylhexanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid group of salicylic acid, which enhances its electrophilicity. The alcohol (2-ethylhexanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester, this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Protonation & Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_products Products Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA Protonation Two_Ethylhexanol 2-Ethylhexanol Tetrahedral_Intermediate Tetrahedral Intermediate Two_Ethylhexanol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_SA Protonated_SA->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton Shift Water_Elimination Protonated Ester + H2O Proton_Transfer->Water_Elimination Elimination of Water Octyl_Salicylate This compound Water_Elimination->Octyl_Salicylate Deprotonation H_plus_regen H+ Octyl_Salicylate->H_plus_regen

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in the choice of catalyst and reaction conditions. Below are detailed protocols for three distinct approaches: conventional acid catalysis, solid superacid catalysis, and microwave-assisted synthesis.

Conventional Acid Catalysis with p-Toluenesulfonic Acid

This method utilizes a traditional homogeneous acid catalyst to drive the esterification.

Materials:

  • Salicylic Acid (138g, 1 mol)

  • 2-Ethylhexanol (390g, 3 mol)

  • p-Toluenesulfonic acid (10g)

  • Xylene (as solvent)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve salicylic acid in a suitable amount of xylene.

  • In a separate flask, dissolve 2-ethylhexanol and p-toluenesulfonic acid in an equal amount of xylene.

  • Both solutions are then pumped into a microchannel reactor or a standard reaction vessel.

  • The reaction is carried out continuously at a temperature of 150-160°C.

  • The collected reaction solution is transferred to a separating funnel.

  • The solution is washed sequentially with 65°C distilled water, saturated sodium carbonate solution, and again with 65°C distilled water.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent and excess 2-ethylhexanol are removed via vacuum distillation to yield the final product.[2]

Heterogeneous Catalysis with Solid Superacid

This protocol employs a solid superacid catalyst, which simplifies catalyst removal and can be more environmentally friendly.

Materials:

  • Salicylic Acid (13.8g, 0.1 mol)

  • 2-Ethylhexanol (50mL, approx. 0.3 mol)

  • Solid superacid catalyst (e.g., SO₄²⁻/TiO₂-WO₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100mL three-necked flask, combine salicylic acid and 2-ethylhexanol.

  • Add the solid superacid catalyst to the mixture.

  • Heat the mixture to reflux at 190°C and maintain for 5 hours.

  • After cooling to room temperature, filter out the catalyst.

  • The filtrate is washed with hot water (65°C), followed by a saturated NaHCO₃ solution until neutral, and then washed again with hot water.

  • Separate the organic ester layer and dry it with anhydrous MgSO₄.

  • Filter the mixture and purify the product by vacuum distillation, collecting the fraction at 172-174°C/1.0kPa.[3][4]

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and potentially improve yields.

Materials:

  • Salicylic Acid (0.05 mol)

  • 2-Ethylhexanol (molar ratio of 2-ethylhexanol to salicylic acid = 3:1)

  • p-Toluenesulfonic acid (0.8 g)

Procedure:

  • Combine salicylic acid, 2-ethylhexanol, and p-toluenesulfonic acid in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at a power of 540 W for 20 minutes. No water-carrying reagent is necessary.

  • After the reaction, the product is worked up and purified using standard methods such as washing and distillation.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis protocols for this compound.

ParameterConventional Acid Catalysis[2]Solid Superacid Catalysis[3][4]Microwave-Assisted Synthesis[5]Industrial Production[6]
Catalyst p-Toluenesulfonic acidSO₄²⁻/TiO₂-WO₃p-Toluenesulfonic acidSodium bisulfate
Molar Ratio (Acid:Alcohol) 1:31:31:3Not specified
Reaction Temperature (°C) 150-160190-110 ± 5
Reaction Time Continuous5 hours20 minutes8-10 hours
Yield (%) Not specified81.9 - 84.386.76≥ 95
Purity (%) Not specified> 98 (GC)Not specified≥ 99.5 (GC)

Experimental Workflow

The general workflow for the synthesis of this compound via Fischer esterification involves several key stages, from reaction setup to final product purification.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 1. Charge Reactants (Salicylic Acid, 2-Ethylhexanol, Catalyst, Solvent) Heating 2. Heat to Reflux (Specified Temperature and Time) Reactants->Heating Cooling 3. Cool Reaction Mixture Heating->Cooling Washing 4. Neutralization & Washing (e.g., with NaHCO3 solution) Cooling->Washing Drying 5. Drying of Organic Phase (e.g., with Na2SO4 or MgSO4) Washing->Drying Filtration 6. Filtration (Removal of drying agent/solid catalyst) Drying->Filtration Distillation 7. Vacuum Distillation (Isolation of pure this compound) Filtration->Distillation Final_Product 8. Pure this compound Distillation->Final_Product

Caption: Generalized Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound via Fischer esterification of salicylic acid is a robust and adaptable process. The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. While traditional homogeneous acid catalysts are effective, the use of solid superacids and microwave-assisted techniques offers advantages in terms of catalyst recyclability and reduced reaction times. For industrial-scale production, optimizing reaction parameters to achieve high conversion rates and product purity is paramount. This guide provides a foundation of knowledge and detailed protocols to aid researchers and professionals in the successful synthesis and development of this compound.

References

Physicochemical Properties of 2-Ethylhexyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl salicylate, also known as octisalate, is an organic compound widely utilized as a UVB filter in sunscreen and other cosmetic formulations. This technical guide provides an in-depth overview of its core physicochemical properties, supported by experimental protocols and analytical methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation science.

Chemical Identity

Identifier Value
Chemical Name 2-Ethylhexyl 2-hydroxybenzoate
Common Names 2-Ethylhexyl salicylate, Octisalate, Octyl Salicylate
CAS Number 118-60-5[1][2][3]
Molecular Formula C15H22O3[1][2]
Molecular Weight 250.33 g/mol [1][2]
Chemical Structure An ester of salicylic acid and 2-ethylhexanol.[1][4][5]

Physicochemical Properties

The physicochemical properties of 2-ethylhexyl salicylate are crucial for its function and formulation in cosmetic and pharmaceutical products. These properties are summarized in the table below.

Property Value Reference
Appearance Colorless to pale yellow, oily liquid[1][5][6]
Odor Slight, floral[1][7]
Density 1.014 g/cm³ at 25 °C[1][2][8]
Boiling Point 189 °C at 21 mmHg[1][2][8]
Melting Point < 25 °C[1]
Water Solubility 74.4 µg/L at 20 °C (practically insoluble)[2][9][10]
Solubility in Organic Solvents Soluble in ethanol, acetone, and hexane.[11] Readily soluble in most cosmetic oils except glycols.[12]
UV Absorption Maximum (λmax) 306-310 nm[3][4][6]
UV Absorption Range 280-320 nm (UVB)[3][5][6]
Refractive Index (n20/D) 1.502[2][8][13]
Flash Point >100 °C[14]
LogP (Octanol-Water Partition Coefficient) 5.94 at 25℃[8]

Mechanism of Action

The primary mechanism of action of 2-ethylhexyl salicylate is the absorption of ultraviolet B (UVB) radiation.[1][4][5] The salicylate portion of the molecule contains a chromophore that absorbs photons of UVB light. Upon absorption of this energy, the molecule is promoted to an excited state. It then returns to its ground state by dissipating the absorbed energy as less harmful, longer-wavelength radiation, primarily heat.[15][16] This process prevents the UVB radiation from penetrating the skin and causing cellular damage.

UVB_Absorption_Mechanism UVB UVB Photon (280-320 nm) Molecule_Ground 2-Ethylhexyl Salicylate (Ground State) UVB->Molecule_Ground Absorption Molecule_Excited Excited State Molecule_Ground->Molecule_Excited Excitation Molecule_Excited->Molecule_Ground Relaxation Heat Heat (Thermal Energy) Molecule_Excited->Heat Energy Dissipation

Figure 1: Mechanism of UVB absorption by 2-ethylhexyl salicylate.

Experimental Protocols

The determination of the physicochemical properties of 2-ethylhexyl salicylate follows standardized methodologies, often adhering to OECD (Organisation for Economic Co-operation and Development) guidelines to ensure consistency and comparability of data.

Determination of Boiling Point (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[5][14]

  • Apparatus: A suitable apparatus consists of a boiling tube with a side arm, a thermometer, a heating mantle, and a capillary tube.

  • Procedure:

    • A small amount of the liquid is placed in the boiling tube.

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The apparatus is heated slowly.

    • A steady stream of bubbles emerges from the capillary tube as the liquid approaches its boiling point.

    • The heat is removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (OECD Guideline 109)

The density of a liquid is its mass per unit volume.[1][2][4][9]

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or an oscillating densitometer.

  • Procedure (using a pycnometer):

    • The pycnometer is cleaned, dried, and weighed empty.

    • It is then filled with the test substance, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with distilled water and weighed.

    • The density is calculated from the masses of the test substance and water and the known density of water at the test temperature.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the water solubility of substances.[7][8][10] For a substance with low solubility like 2-ethylhexyl salicylate, the column elution method is appropriate.

  • Apparatus: A column with a temperature jacket, a pump for maintaining a constant flow of water, and analytical equipment to determine the concentration of the substance in the eluate.

  • Procedure:

    • A solid support material in the column is coated with an excess of the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The concentration of the test substance in the eluate is monitored over time.

    • The water solubility is the plateau concentration reached when the eluate is saturated with the test substance.

UV-Visible Absorption Spectrum (OECD Guideline 101)

This method determines the wavelengths at which a chemical absorbs light.[3][6][13]

  • Apparatus: A UV-Visible spectrophotometer.

  • Procedure:

    • A solution of the test substance is prepared in a suitable transparent solvent (e.g., ethanol or methanol).

    • The spectrophotometer is calibrated using a reference cell containing the pure solvent.

    • The absorbance of the sample solution is measured over the desired wavelength range (typically 200-400 nm for UV analysis).

    • The wavelength of maximum absorbance (λmax) and the molar absorption coefficient are determined from the resulting spectrum.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of 2-ethylhexyl salicylate in cosmetic formulations.[17][18][19]

HPLC Analysis of 2-Ethylhexyl Salicylate in Sunscreen

The following is a representative workflow for the analysis of 2-ethylhexyl salicylate in a sunscreen product.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sunscreen Sample Dissolve Dissolve in Solvent (e.g., Methanol/Acetonitrile) Sample->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Filter Filter through 0.45 µm Syringe Filter Sonicate->Filter Inject Inject Sample onto HPLC System Filter->Inject Separate Separation on C18 Column (Isocratic or Gradient Elution) Inject->Separate Detect UV Detection at λmax (e.g., 306 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Peak Identify and Integrate Peak Chromatogram->Peak Quantify Quantify using Calibration Curve Peak->Quantify

Figure 2: Workflow for HPLC analysis of 2-ethylhexyl salicylate.

  • Sample Preparation: A known amount of the sunscreen product is accurately weighed and dissolved in a suitable organic solvent, such as methanol or acetonitrile.[17][19] The solution is typically sonicated to ensure complete dissolution of the active ingredient and then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[18][20]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic or phosphoric acid) to improve peak shape.[17][18] The separation can be performed using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.

    • Flow Rate: Typically around 1.0 mL/min.[20]

    • Detection: UV detection at the λmax of 2-ethylhexyl salicylate (around 306 nm) is used for quantification.[3][6][20]

  • Quantification: The concentration of 2-ethylhexyl salicylate in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Safety and Regulatory Information

2-Ethylhexyl salicylate is generally considered to have a good safety profile for topical use.[1][4] It is approved for use in sunscreen products at a maximum concentration of 5% in the United States and Europe, and up to 10% in Japan.[3][6] While it is an effective UVB absorber, it is often used in combination with other UV filters to enhance the Sun Protection Factor (SPF) and to solubilize other solid sunscreen agents.[3][6] Some studies have noted a minor potential for skin sensitization in some individuals.[1]

Conclusion

2-Ethylhexyl salicylate is a key ingredient in modern sun care formulations, with well-defined physicochemical properties that make it an effective and versatile UVB filter. Understanding these properties, along with the standardized methods for their determination and analysis, is essential for the development of safe, stable, and efficacious products. This guide provides a foundational resource for professionals in the field, summarizing the critical technical information required for formulation and research.

References

The Core Mechanism of UVB Absorption by Octyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl salicylate, also known as 2-ethylhexyl salicylate, is a widely utilized organic UVB filter in sunscreen and cosmetic formulations. Its primary function is to absorb solar ultraviolet (UV) radiation in the UVB range (280-320 nm), thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1][2][3][4][5] This technical guide provides an in-depth analysis of the core mechanism of UVB absorption by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying photochemical processes and analytical workflows.

Physicochemical Properties and UVB Absorption Profile

This compound is an ester formed from the condensation of salicylic acid with 2-ethylhexanol.[2] This structure confers oil solubility, making it suitable for incorporation into water-resistant sunscreen formulations.[4][5] The salicylate moiety is the chromophore responsible for absorbing UV radiation.[2]

Quantitative Data on UVB Absorption

While this compound is often described as a weaker UVB absorber compared to other sunscreen agents, it plays a crucial role in boosting the Sun Protection Factor (SPF) of formulations, often in combination with other UV filters.[1][5] Its absorption properties are summarized in the table below.

ParameterValueReferences
Chemical Name 2-Ethylhexyl 2-hydroxybenzoate[2]
Synonyms This compound, Octisalate[2][4]
Molecular Formula C₁₅H₂₂O₃[6]
Molar Mass 250.33 g/mol [6]
UVB Absorption Range 290 - 315 nm[1][5]
Peak Absorbance (λmax) 307 - 310 nm[1]

The Photochemical Mechanism of UVB Absorption

The photoprotective action of this compound is rooted in its ability to efficiently absorb high-energy UVB photons and dissipate this energy through a rapid and non-destructive photochemical pathway. This process prevents the absorbed energy from generating harmful reactive oxygen species (ROS).

Upon absorption of a UVB photon, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The key to its photostability lies in a process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[7][8][9][10][11]

In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen of the ester group.[10] Following excitation to the S₁ state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating an ultrafast transfer of the proton to the carbonyl group. This creates an excited-state tautomer.[7][10] This tautomer then undergoes rapid, non-radiative decay back to the ground state, releasing the absorbed energy primarily as heat.[10] The original molecular structure is then reformed, allowing the molecule to absorb another UVB photon. This efficient cycle of absorption and harmless energy dissipation is what makes this compound a photostable UVB filter.

UVB_Absorption_Mechanism S0 This compound (S₀) Ground State S1 Excited State (S₁) S0->S1 UVB Photon (290-315 nm) ESIPT Excited-State Tautomer S1->ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) S0_reformed This compound (S₀) Reformed ESIPT->S0_reformed Non-radiative decay (Heat dissipation) S0_reformed->S0 Ready for next absorption cycle

Caption: Photochemical mechanism of UVB absorption by this compound.

Experimental Protocols

Determination of UV Absorption Spectrum using UV-Vis Spectroscopy

This protocol outlines the procedure for determining the UVB absorption spectrum of this compound.

Materials and Equipment:

  • This compound standard

  • Ethanol (spectroscopic grade)[12]

  • Quartz cuvettes (1 cm path length)[13]

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Set the spectrophotometer to scan the UV range from 250 nm to 400 nm. Use ethanol as the blank to zero the instrument.[13]

  • Measurement: Fill a quartz cuvette with one of the working solutions and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all working solutions.

  • Data Analysis: Plot absorbance versus wavelength to obtain the UV absorption spectrum. The wavelength of maximum absorbance (λmax) can be determined from this plot.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Stock Solution Prepare Stock Solution (this compound in Ethanol) Dilutions Create Serial Dilutions Stock Solution->Dilutions Measure Measure Absorbance of Dilutions (250-400 nm) Dilutions->Measure Blank Blank Spectrophotometer (Ethanol) Blank->Measure Plot Plot Absorbance vs. Wavelength Measure->Plot Determine Determine λmax Plot->Determine

Caption: Experimental workflow for UV-Vis spectroscopy of this compound.
Assessment of Photostability using HPLC

This protocol provides a method to evaluate the photostability of this compound in a sunscreen formulation.[14]

Materials and Equipment:

  • Sunscreen formulation containing this compound

  • Quartz or glass plates

  • Solar simulator or a controlled UV irradiation source

  • Isopropanol or other suitable solvent

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes with filters

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sunscreen formulation (e.g., 40 mg) and spread it evenly onto a glass plate to form a thin film. Prepare multiple identical samples.[14]

  • Irradiation: Expose the prepared plates to a controlled dose of UV radiation from a solar simulator. Keep a set of plates protected from the light source to serve as non-irradiated controls.

  • Extraction: After irradiation, immerse each plate (both irradiated and control) in a known volume of isopropanol. Use sonication to ensure the complete dissolution of the sunscreen film.[14]

  • Sample Analysis: Filter the resulting solutions and analyze them by HPLC. The HPLC method should be validated for the quantification of this compound. A C18 column is typically used with a suitable mobile phase (e.g., a mixture of ethanol, water, and acetic acid).[14] The UV detector should be set to a wavelength where this compound absorbs strongly (e.g., 310 nm).

  • Quantification: Create a calibration curve using the this compound reference standard. Use this curve to determine the concentration of this compound in the irradiated and non-irradiated samples.

  • Data Analysis: Compare the amount of this compound recovered from the irradiated samples to that from the non-irradiated controls. A significant decrease in the amount of this compound in the irradiated samples indicates photodegradation.

Photostability_Workflow cluster_prep Sample Preparation & Exposure cluster_extraction Extraction cluster_analysis HPLC Analysis Apply Apply Sunscreen to Plates Irradiate UV Irradiation (Test Samples) Apply->Irradiate Control No Irradiation (Control Samples) Apply->Control Dissolve_Irr Dissolve Irradiated Film (Isopropanol) Irradiate->Dissolve_Irr Dissolve_Ctrl Dissolve Control Film (Isopropanol) Control->Dissolve_Ctrl Analyze_Irr Analyze Irradiated Extract Dissolve_Irr->Analyze_Irr Analyze_Ctrl Analyze Control Extract Dissolve_Ctrl->Analyze_Ctrl Quantify Quantify this compound Analyze_Irr->Quantify Analyze_Ctrl->Quantify Compare Assess Photostability Quantify->Compare Compare Results

Caption: Workflow for assessing the photostability of this compound.

Conclusion

This compound functions as an effective UVB filter through a robust photochemical mechanism involving the absorption of UVB photons and the subsequent dissipation of energy via excited-state intramolecular proton transfer. This process is highly efficient and photostable, allowing the molecule to undergo numerous absorption-emission cycles without significant degradation. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its UVB absorption properties and photostability, which are critical for the development of safe and effective sunscreen formulations. Further research into the excited-state dynamics of this compound and its interactions with other UV filters can lead to the design of even more effective photoprotective products.

References

Quantum yield and photophysical properties of octyl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl salicylate, also known as 2-ethylhexyl salicylate, is a widely utilized organic compound in the pharmaceutical and cosmetic industries, primarily functioning as a UVB filter in sunscreen formulations. Its efficacy and safety are intrinsically linked to its photophysical properties, which dictate its ability to absorb harmful ultraviolet radiation and dissipate the absorbed energy in a harmless manner. This technical guide provides an in-depth analysis of the quantum yield and photophysical characteristics of this compound, offering a comprehensive resource for researchers and professionals in drug development.

Photophysical Properties of this compound

This compound's primary role as a sunscreen agent is to absorb UVB radiation, with its absorption spectrum typically ranging from 280 to 320 nm. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways are critical to its function and photostability.

The photostability of this compound is a crucial factor in its application. Studies on the deprotonated form of this compound have shown that upon UV excitation, electron detachment is the dominant decay pathway, outcompeting molecular dissociation.[1][2] This intrinsic photophysical behavior contributes to its stability and effectiveness as a UV filter.

Key Photophysical Parameters
ParameterValue/RangeReference
UV Absorption Range280 - 320 nm
Fluorescence Quantum Yield (Φf) Not reported in the reviewed literature
Primary Photodegradation Pathway (Deprotonated)Electron Detachment[1][2]

Experimental Protocols

The determination of the photophysical properties of this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is fundamental to characterizing the light-absorbing properties of this compound.

Methodology:

  • Sample Preparation: Prepare a series of standard solutions of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, isopropanol). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 in a 1 cm path length cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum of each standard solution over the desired wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

While a specific quantum yield for this compound is not found in the literature, the following protocol outlines the standard relative method for its determination. This method compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV region.

  • Solution Preparation:

    • Prepare a stock solution of the fluorescence standard of known concentration.

    • Prepare a stock solution of this compound of known concentration.

    • From these stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    where:

    • Φ_standard is the known quantum yield of the standard.

    • Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Signaling Pathways and Experimental Workflows

Photodissociation Pathway of Deprotonated this compound

The photodissociation of deprotonated this compound primarily proceeds through electron detachment. The following diagram illustrates this process.

Photodissociation_Pathway Photodissociation of Deprotonated this compound OS_anion This compound Anion (Ground State) Excited_OS_anion Excited State Anion OS_anion->Excited_OS_anion UV Photon (hν) Electron_Detachment Electron Detachment Excited_OS_anion->Electron_Detachment Neutral_Radical Neutral this compound Radical Electron_Detachment->Neutral_Radical + e⁻

Caption: Photodissociation of deprotonated this compound.

Experimental Workflow for Quantum Yield Determination

The process of determining the relative fluorescence quantum yield can be visualized as a sequential workflow.

Quantum_Yield_Workflow Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions (Known Φf) UV_Vis Measure Absorbance (UV-Vis Spectrophotometer) Prep_Standard->UV_Vis Prep_Sample Prepare this compound Solutions Prep_Sample->UV_Vis Fluorescence Measure Fluorescence Emission (Spectrofluorometer) UV_Vis->Fluorescence Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Caption: Experimental workflow for relative quantum yield.

Excited-State Intramolecular Proton Transfer (ESIPT) in Salicylates

Salicylates, including this compound, can undergo excited-state intramolecular proton transfer (ESIPT), which is a key process in their photostability. This process involves the transfer of a proton from the hydroxyl group to the carbonyl group in the excited state.

ESIPT_Pathway Excited-State Intramolecular Proton Transfer (ESIPT) in Salicylates Enol_Ground Enol Tautomer (Ground State) Enol_Excited Enol Tautomer (Excited State) Enol_Ground->Enol_Excited UV Photon (hν) Keto_Excited Keto Tautomer (Excited State) Enol_Excited->Keto_Excited ESIPT Keto_Ground Keto Tautomer (Ground State) Keto_Excited->Keto_Ground Non-radiative decay (heat dissipation) Keto_Ground->Enol_Ground Tautomerization

Caption: ESIPT mechanism in salicylate derivatives.

Conclusion

This compound remains a cornerstone of UVB protection in dermatological and cosmetic formulations. While its fundamental photophysical properties, such as its UV absorption spectrum, are well-documented, a definitive fluorescence quantum yield value is not currently established in the scientific literature. The experimental protocols detailed herein provide a clear pathway for researchers to determine this important parameter. Understanding the photodissociation pathways and the role of processes like ESIPT is crucial for the rational design of more effective and photostable sunscreen agents. This guide serves as a comprehensive technical resource to facilitate further research and development in this critical area of photoprotection.

References

Solubility characteristics of octyl salicylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of octyl salicylate (also known as 2-ethylhexyl salicylate), a widely used UVB filter in sunscreen and other cosmetic formulations. Understanding its solubility in various solvents is critical for formulation development, ensuring product stability, efficacy, and aesthetic properties.

Core Concepts of this compound Solubility

This compound is a colorless to pale yellow, oily liquid.[1][2] Its molecular structure, featuring a salicylic acid moiety esterified with a 2-ethylhexyl group, renders it a non-polar compound.[1] This inherent lipophilicity dictates its solubility profile, favoring organic solvents and oils while exhibiting extremely low solubility in water.[1][2] The principle of "like dissolves like" is paramount in predicting its compatibility with other formulation ingredients. The solubility of this compound is also influenced by temperature, with increased temperatures generally enhancing its solubility in organic solvents.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its general solubility characteristics and an estimated value for its solubility in water are summarized below.

SolventTypeSolubility at 25°C (approx.)Notes
WaterPolar, Protic~0.6206 mg/L (estimated)Considered insoluble for most practical formulation purposes.[2] This low water solubility is advantageous for water-resistant sunscreen formulations.
EthanolPolar, ProticSolubleThis compound is freely soluble in ethanol.[1]
IsopropanolPolar, ProticSolubleReadily dissolves in isopropanol.
AcetonePolar, AproticSolubleSoluble in acetone.[1]
HexaneNon-polarSolubleAs a non-polar compound, it is soluble in hexane.[1]
Mineral OilNon-polarSolubleCompatible with and soluble in mineral oil.
Olive OilNon-polarSolubleSoluble in vegetable oils like olive oil.
DimethiconeSiliconeSolubleSoluble in silicone-based emollients.
Octyl PalmitateEmollient EsterSolubleReadily soluble in cosmetic esters.
Caprylic/Capric TriglycerideEmollient EsterSolubleThis compound is used in formulations containing caprylic/capric triglyceride, indicating good solubility.[3][4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid active ingredient like this compound in various solvents. These protocols are based on established guidelines, such as those from the OECD, and common laboratory practices for cosmetic and pharmaceutical formulation.

Method 1: Flask Method for Determining Solubility in Organic Solvents (Adapted from OECD Guideline 105)

This method is suitable for determining the saturation concentration of this compound in a given solvent.

1. Materials and Apparatus:

  • This compound (of known purity)
  • Solvent of interest (analytical grade)
  • Glass flasks with stoppers or screw caps
  • Thermostatically controlled shaker or magnetic stirrer with a water bath
  • Analytical balance
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm PTFE)
  • Volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

  • Preliminary Test: To estimate the approximate solubility, add this compound in small, incremental amounts to a known volume of the solvent at the desired temperature (e.g., 25°C). Shake vigorously after each addition until a persistent excess of the undissolved phase is observed. This helps in determining the appropriate amount to be used in the main test.
  • Main Test:
  • Add an excess amount of this compound (as determined from the preliminary test) to a known volume of the solvent in a glass flask.
  • Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 ± 0.5°C).
  • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solvent phase has reached a plateau.
  • Once equilibrium is reached, stop the agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for phase separation.
  • Carefully withdraw a sample from the supernatant (the solvent phase) using a pipette.
  • To remove any undissolved microdroplets, centrifuge the sample at a high speed.
  • Filter the centrifuged supernatant through a syringe filter that is compatible with the solvent and does not absorb the solute.
  • Analysis:
  • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or High-Performance Liquid Chromatography (HPLC).
  • Calculate the solubility in the desired units (e.g., g/100 mL or % w/w) by accounting for the dilution factor.

Method 2: Visual Assessment for Miscibility in Cosmetic Emollients

For many cosmetic applications, determining if this compound is fully miscible at typical use concentrations is sufficient.

1. Materials and Apparatus:

  • This compound
  • Cosmetic emollient of interest
  • Glass vials or test tubes with closures
  • Vortex mixer
  • Water bath (optional, for temperature control)

2. Procedure:

  • Prepare a series of vials with varying concentrations of this compound in the emollient (e.g., 1%, 5%, 10%, 20%, 50% w/w).
  • Seal the vials and vortex each sample for 2-3 minutes to ensure thorough mixing.
  • Allow the samples to equilibrate at a controlled temperature (e.g., room temperature or 25°C) for at least 24 hours.
  • Visually inspect each sample against a well-lit background for any signs of immiscibility, such as cloudiness, haze, or phase separation.
  • The highest concentration that results in a clear, single-phase solution is recorded as the miscibility limit under the tested conditions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis start Start add_excess Add excess this compound to a known volume of solvent start->add_excess Begin Protocol seal_flask Seal the flask add_excess->seal_flask agitate Agitate at constant temperature (e.g., 24-72h) seal_flask->agitate Reach Equilibrium stand Let stand for phase separation (≥24h) agitate->stand sample_supernatant Sample supernatant stand->sample_supernatant Collect Sample centrifuge Centrifuge the sample sample_supernatant->centrifuge filter_sample Filter through 0.45µm filter centrifuge->filter_sample dilute Dilute sample accurately filter_sample->dilute Prepare for Analysis analyze Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end Final Result

References

An In-depth Technical Guide on the Thermal Degradation Profile of Octyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl salicylate, also known as 2-ethylhexyl salicylate or octisalate, is a widely utilized organic compound in the pharmaceutical and cosmetic industries, primarily functioning as a UVB filter in sunscreen formulations. While its efficacy and safety as a UV absorber are well-documented, a comprehensive understanding of its thermal degradation profile is crucial for ensuring product stability, quality, and safety during manufacturing, storage, and application. This technical guide provides a detailed overview of the expected thermal behavior of this compound, outlines the experimental protocols for its analysis, and discusses potential degradation pathways. It is important to note that specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound are not extensively available in public literature; therefore, this guide synthesizes information from related salicylate compounds and general principles of organic ester thermal decomposition to project a likely degradation profile.

Introduction

This compound is an ester formed from the condensation of salicylic acid and 2-ethylhexanol.[1] Its primary function in dermatological and cosmetic products is the absorption of ultraviolet B (UVB) radiation, thereby protecting the skin from sun damage.[2] The thermal stability of active pharmaceutical ingredients (APIs) and cosmetic ingredients is a critical quality attribute. Exposure to elevated temperatures during processing, such as in the formulation of emulsions, or during storage in warm climates, can lead to degradation, potentially affecting the efficacy and safety of the final product. Understanding the thermal degradation profile of this compound is therefore essential for formulators, quality control analysts, and regulatory professionals.

This guide will cover the theoretical aspects of this compound's thermal decomposition, detailed methodologies for its experimental determination, and a discussion of its likely degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various formulations and during thermal analysis.

PropertyValueReference(s)
Chemical Name 2-Ethylhexyl 2-hydroxybenzoate[1]
Synonyms This compound, Octisalate[1]
CAS Number 118-60-5[1]
Molecular Formula C₁₅H₂₂O₃[1]
Molecular Weight 250.33 g/mol [1]
Appearance Colorless to pale yellow, oily liquid[1]
Boiling Point 189 °C at 21 mmHg[3]
Flash Point > 93.3 °C (Closed Cup)[4]
Solubility Soluble in oils, sparingly soluble in water[5]

Projected Thermal Degradation Profile

While specific TGA and DSC data for this compound are scarce in the literature, a projected profile can be inferred from the thermal behavior of related salicylate esters and other organic esters.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram is expected to show a single-stage or a multi-stage decomposition process. Based on the analysis of similar organic esters, the onset of significant thermal decomposition is anticipated to occur in the range of 200-300°C.[6] The primary mass loss would correspond to the volatilization of the molecule and its decomposition products.

Table 2: Projected TGA Data for this compound

ParameterProjected Value RangeNotes
Onset of Decomposition (T_onset) 200 - 250 °CThe temperature at which significant mass loss begins. This is a critical indicator of thermal stability. The exact value can be influenced by the heating rate and atmospheric conditions.
Peak Decomposition Temperature (T_peak) 250 - 300 °CThe temperature at which the rate of mass loss is at its maximum.
Mass Loss (%) > 95%A significant mass loss is expected, corresponding to the complete decomposition and volatilization of the organic molecule, leaving minimal residue under an inert atmosphere.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram would reveal thermal events such as melting, boiling, and decomposition. As an oily liquid at room temperature, no melting endotherm would be observed unless the analysis is started at a sub-ambient temperature where it might solidify. A broad endotherm corresponding to its boiling point would be expected, followed by an exothermic or endothermic event associated with decomposition, which may overlap with the boiling endotherm.

Table 3: Projected DSC Data for this compound

Thermal EventProjected Temperature RangeNotes
Boiling > 189 °C (at reduced pressure)An endothermic event corresponding to the boiling of the liquid. At atmospheric pressure, this would be significantly higher and likely overlap with decomposition.
Decomposition > 250 °CCan be either an endothermic or exothermic event, depending on the nature of the decomposition reactions. This would likely appear as a complex series of peaks following the boiling endotherm.

Potential Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through the cleavage of the ester bond, which is the most thermally labile part of the molecule. The proposed pathway involves the initial formation of salicylic acid and 2-ethylhexene or 2-ethylhexanol. At higher temperatures, further degradation of these primary products can occur, leading to the formation of phenol, carbon dioxide, and various smaller hydrocarbon fragments.

G octyl_salicylate This compound heat Heat (>200°C) octyl_salicylate->heat intermediate Ester Bond Cleavage heat->intermediate salicylic_acid Salicylic Acid intermediate->salicylic_acid ethylhexene 2-Ethylhexene intermediate->ethylhexene ethylhexanol 2-Ethylhexanol intermediate->ethylhexanol further_degradation Further Degradation (Higher Temperatures) salicylic_acid->further_degradation ethylhexene->further_degradation ethylhexanol->further_degradation phenol Phenol further_degradation->phenol co2 CO2 further_degradation->co2 hydrocarbons Hydrocarbon Fragments further_degradation->hydrocarbons

Figure 1: Proposed thermal degradation pathway for this compound.

Experimental Protocols

To definitively determine the thermal degradation profile of this compound, a series of well-defined experiments are necessary. The following protocols for TGA, DSC, and GC-MS are based on standard methodologies for the analysis of liquid organic compounds.[7][8]

Thermogravimetric Analysis (TGA) Protocol

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample_prep 1. Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina). instrument_setup 2. Place the crucible in the TGA instrument. 3. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min. sample_prep->instrument_setup thermal_analysis 4. Equilibrate at 30°C. 5. Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min). instrument_setup->thermal_analysis data_analysis 6. Continuously record the sample mass as a function of temperature. 7. Determine T_onset, T_peak, and % mass loss. thermal_analysis->data_analysis

Figure 2: Experimental workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC) Protocol

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample_prep 1. Accurately weigh 2-5 mg of this compound into a volatile sample pan and hermetically seal. instrument_setup 2. Place the sealed pan in the DSC cell. 3. Use an empty, sealed pan as a reference. 4. Purge with an inert gas (e.g., Nitrogen) at 20-50 mL/min. sample_prep->instrument_setup thermal_analysis 5. Equilibrate at a sub-ambient temperature (e.g., -50°C). 6. Heat the sample to 400°C at a constant heating rate (e.g., 10°C/min). instrument_setup->thermal_analysis data_analysis 7. Record the heat flow as a function of temperature. 8. Identify and quantify thermal events (e.g., boiling, decomposition). thermal_analysis->data_analysis

Figure 3: Experimental workflow for DSC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) of Thermal Degradation Products

To identify the volatile and semi-volatile compounds produced during thermal degradation, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) or thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) are the methods of choice.

G cluster_prep Sample Preparation cluster_pyrolysis Thermal Degradation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep 1. Place a small, known amount of this compound into a pyrolysis tube or thermal desorption tube. pyrolysis 2. Heat the sample in the pyrolyzer or thermal desorber to a specific temperature (e.g., 300°C) under an inert atmosphere. sample_prep->pyrolysis gcms_analysis 3. Transfer the degradation products directly to the GC injector. 4. Separate the compounds on a suitable capillary column (e.g., HP-5MS). 5. Detect and identify the compounds using a mass spectrometer. pyrolysis->gcms_analysis data_analysis 6. Compare the resulting mass spectra with a spectral library (e.g., NIST) to identify the degradation products. gcms_analysis->data_analysis

Figure 4: Experimental workflow for GC-MS analysis of thermal degradation products.

Conclusion

While direct experimental data on the thermal degradation of this compound is not widely published, this technical guide provides a comprehensive projected profile based on the behavior of structurally related compounds and established principles of thermal analysis. The provided experimental protocols for TGA, DSC, and GC-MS offer a robust framework for researchers and drug development professionals to determine the specific thermal stability and degradation pathways of this compound. Such studies are imperative for ensuring the quality, safety, and efficacy of pharmaceutical and cosmetic products containing this important UVB filter. Further research to generate and publish this specific data would be of significant value to the scientific and industrial communities.

References

In Vitro Cytotoxicity of Octyl Salicylate on Keratinocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl salicylate, also known as octisalate or 2-ethylhexyl salicylate, is a widely utilized organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its primary function is to absorb UVB radiation, thereby protecting the skin from sun damage.[1][2][3] While generally considered safe for topical application and well-tolerated with a low potential for skin irritation and sensitization, its interaction with keratinocytes at a cellular level is a subject of ongoing scientific interest, particularly concerning its potential for systemic absorption.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of this compound on keratinocytes, the primary cell type of the epidermis. It details the established experimental protocols for assessing cytotoxicity and explores the potential signaling pathways that may be involved in this compound-induced cellular responses.

Introduction

Keratinocytes are the cornerstone of the epidermal barrier, and any substance that comes into contact with the skin has the potential to interact with these cells. As a lipophilic compound, this compound can penetrate the stratum corneum.[7][8] Understanding its effects on the viability and function of keratinocytes is crucial for a complete safety assessment. This guide will delve into the methodologies used to evaluate these effects and the potential molecular mechanisms that may be triggered upon exposure.

Quantitative Data on Cytotoxicity

Direct and comprehensive public data on the specific in vitro cytotoxicity of this compound on keratinocytes, such as IC50 values from standardized assays (e.g., MTT, Neutral Red Uptake), is limited in the available scientific literature. Safety assessments have largely focused on dermal irritation and sensitization, where it is considered to have a good safety profile.[6][9] A Cosmetic Ingredient Review (CIR) Expert Panel concluded that ethylhexyl salicylate is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.[6]

General toxicological data for salicylates indicate low acute dermal toxicity.[6] For instance, the acute oral LD50 of ethylhexyl salicylate in rats is reported to be greater than 2 g/kg.[6][10] While this provides a general safety context, it does not detail the specific cytotoxic concentrations for keratinocytes in vitro. The absence of extensive public cytotoxicity data for this compound on keratinocytes highlights a gap in the current research landscape.

Experimental Protocols

To assess the in vitro cytotoxicity of this compound on keratinocytes, a series of well-established experimental protocols would be employed. The human immortalized keratinocyte cell line, HaCaT, is a commonly used and reliable model for such studies.[11][12][13]

Cell Culture and Exposure
  • Cell Line: HaCaT (human keratinocyte cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Due to its lipophilic nature, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Exposure: HaCaT cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of this compound or the vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assays

A variety of assays can be used to measure cell viability and cytotoxicity, each with a different cellular basis.

4.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • After the exposure period, the treatment medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 2-4 hours at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

4.2.2 Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is indicative of necrosis.

  • Procedure:

    • After the exposure period, a sample of the culture medium is collected from each well.

    • The LDH activity in the medium is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a colorimetric or fluorescent product.

    • A positive control for maximum LDH release (e.g., cells treated with a lysis buffer) is included.

    • Cytotoxicity is calculated as a percentage of the maximum LDH release.

Apoptosis Assays

To determine if cell death occurs via apoptosis, several assays can be performed.

4.3.1 Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are harvested after treatment.

    • Cells are washed and resuspended in an Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • After a short incubation, the cells are analyzed by flow cytometry.

4.3.2 Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[14] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

  • Procedure:

    • Cell lysates are prepared after treatment.

    • The lysate is incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorescent reporter.

    • The cleavage of the substrate by the active caspase releases the reporter, which is then quantified using a microplate reader.

Potential Signaling Pathways

Induction of Oxidative Stress

Many chemical stressors induce the production of reactive oxygen species (ROS) in keratinocytes.[15] Salicylates have been shown to generate ROS in other cell types by interacting with the mitochondrial respiratory chain.[16] An overproduction of ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.

Mitochondrial Dysfunction

Mitochondria play a central role in apoptosis. Salicylates have been shown to induce the mitochondrial permeability transition (MPT), which is a key event in the intrinsic apoptotic pathway.[17] This involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c from the mitochondria can lead to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.[14] These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. Some studies have shown that sodium salicylate can induce caspase activation and apoptosis in leukemia cell lines.[18]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed HaCaT Keratinocytes incubation 24h Incubation (37°C, 5% CO2) start->incubation treatment Expose to this compound (various concentrations) and Vehicle Control incubation->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt 24-72h ldh LDH Release Assay (Membrane Integrity) treatment->ldh 24-72h annexin Annexin V / PI Staining (Apoptosis/Necrosis) treatment->annexin 24-72h caspase Caspase Activity Assay (Apoptosis) treatment->caspase 24-72h data Measure Absorbance/ Fluorescence mtt->data ldh->data apoptosis_quant Quantify Apoptotic vs. Necrotic Cells annexin->apoptosis_quant caspase->data ic50 Calculate % Viability and IC50 Values data->ic50

Caption: Workflow for assessing this compound cytotoxicity in keratinocytes.

Hypothesized Signaling Pathway for Salicylate-Induced Apoptosis in Keratinocytes

apoptosis_pathway cluster_cell Keratinocyte os This compound mitochondrion Mitochondrion os->mitochondrion ros ↑ Reactive Oxygen Species (ROS) mitochondrion->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway in keratinocytes.

Conclusion

This compound is a widely used UVB filter with a good safety profile in terms of skin irritation and sensitization. However, there is a notable lack of publicly available, in-depth data on its specific cytotoxic effects on keratinocytes at the cellular and molecular level. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research to address this knowledge gap. Such studies are essential for a more comprehensive understanding of the biological effects of this compound on human skin and to further substantiate its long-term safety in cosmetic and pharmaceutical applications.

References

Endocrine Disruption Potential of 2-Ethylhexyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylhexyl salicylate, also known as octisalate, is a widely used ultraviolet (UV) B filter in sunscreens and other personal care products. This technical guide provides a comprehensive overview of the current scientific understanding of its potential to interact with the endocrine system. The available evidence from in vitro and in vivo studies suggests that 2-ethylhexyl salicylate possesses weak endocrine-disrupting capabilities, primarily exhibiting estrogenic, anti-androgenic, and thyroid-modulating activities, though generally at concentrations significantly higher than those found in human systemic circulation following typical use. This document summarizes key quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to support informed assessment by researchers, scientists, and drug development professionals.

Endocrine Disruption Profile of 2-Ethylhexyl Salicylate

The endocrine-disrupting potential of 2-ethylhexyl salicylate has been investigated across multiple endpoints, including estrogenicity, androgenicity, and thyroid hormone homeostasis.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that 2-ethylhexyl salicylate can exhibit both weak estrogenic and anti-estrogenic effects. These activities are typically observed at micromolar concentrations.

Anti-Androgenic Activity

Evidence suggests that 2-ethylhexyl salicylate can act as an antagonist to the androgen receptor, inhibiting the action of androgens. This anti-androgenic activity has been reported in several in vitro assay systems.

Thyroid Hormone System Disruption

Recent in vivo studies using zebrafish models have indicated that 2-ethylhexyl salicylate may disrupt the thyroid hormone system. Observed effects include alterations in whole-body thyroid hormone levels and changes in the expression of genes related to thyroid hormone regulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the endocrine-disrupting potential of 2-ethylhexyl salicylate.

Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of 2-Ethylhexyl Salicylate

Assay TypeEndpointTest SystemConcentration/PotencyFindingReference
Yeast Estrogen Screen (YES)Estrogenic ActivityRecombinant yeast with human estrogen receptor alpha (hERα)10 µMWeakly estrogenicKunz & Fent, 2006
Yeast Estrogen Screen (YES)Anti-Estrogenic ActivityRecombinant yeast with hERα10 µMWeak anti-estrogenic activityKunz & Fent, 2006
Androgen Receptor (AR) Transactivation AssayAnti-Androgenic ActivityMDA-kb2 human breast cancer cellsIC20 of 1.7 µMPotent anti-androgenic activityJimenez-Diaz et al., 2013

Table 2: In Vivo Thyroid Disruption Effects of 2-Ethylhexyl Salicylate in Zebrafish (Danio rerio)

Exposure DurationEndpointConcentrationObservationReference
120 hours post-fertilizationWhole-body thyroxine (T4) levels30 µg/LSignificant increaseKa et al., 2024
120 hours post-fertilizationWhole-body triiodothyronine (T3) levels300 µg/LSignificant decreaseKa et al., 2024
120 hours post-fertilizationThyroid-stimulating hormone beta (tshβ) gene expression300 µg/LSignificant increaseKa et al., 2024

Detailed Experimental Protocols

In Vitro Yeast Estrogen Screen (YES) Assay (Adapted from Kunz & Fent, 2006)
  • Yeast Strain: Saccharomyces cerevisiae expressing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., lacZ encoding for β-galactosidase).

  • Culture Conditions: Yeast cells are cultured in a selective medium lacking leucine and tryptophan to maintain the expression plasmids.

  • Exposure: A logarithmic phase yeast culture is diluted and exposed to various concentrations of 2-ethylhexyl salicylate (typically from 10⁻⁸ to 10⁻⁴ M) in 96-well microtiter plates. 17β-estradiol is used as a positive control.

  • Incubation: Plates are incubated at 30°C for a defined period (e.g., 2-3 days) to allow for cell growth and reporter gene expression.

  • β-Galactosidase Assay: The activity of the expressed β-galactosidase is measured by adding a substrate like chlorophenol red-β-D-galactopyranoside (CPRG). The color change, proportional to the enzyme activity, is quantified spectrophotometrically at 570 nm.

  • Data Analysis: Estrogenic activity is determined by the concentration-dependent increase in β-galactosidase activity. For anti-estrogenicity, the assay is performed in the presence of a fixed concentration of 17β-estradiol, and a reduction in the signal indicates antagonistic activity.

In Vitro Androgen Receptor (AR) Transactivation Assay (Adapted from Jimenez-Diaz et al., 2013)
  • Cell Line: MDA-kb2 human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., Leibovitz's L-15) supplemented with fetal bovine serum, in a non-CO₂ incubator at 37°C.

  • Hormone Deprivation: Prior to the assay, cells are cultured in a hormone-free medium (e.g., medium with charcoal-stripped serum) for 24 hours.

  • Exposure: Cells are seeded in 96-well plates and exposed to a range of 2-ethylhexyl salicylate concentrations in the presence of a fixed concentration of a potent androgen (e.g., dihydrotestosterone, DHT). A known anti-androgen like flutamide is used as a positive control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Luciferase Assay: After incubation, the medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: A decrease in luciferase activity in the presence of 2-ethylhexyl salicylate and DHT, compared to DHT alone, indicates anti-androgenic activity. The results are often expressed as the concentration causing a 20% inhibition (IC20).

In Vivo Zebrafish Thyroid Hormone Analysis (Adapted from Ka et al., 2024)
  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure: Fertilized embryos are exposed to a range of 2-ethylhexyl salicylate concentrations in the test medium from a few hours post-fertilization (hpf) for a specified duration (e.g., up to 120 hpf).

  • Sample Collection: At the end of the exposure period, larvae are collected, euthanized, and pooled for hormone extraction.

  • Hormone Extraction: The pooled larvae are homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors). The hormones are then extracted from the homogenate using an organic solvent (e.g., methanol or acetonitrile).

  • Quantification by LC-MS/MS: The extracted thyroid hormones (T4 and T3) are quantified using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves separating the hormones by liquid chromatography and detecting them based on their specific mass-to-charge ratios.

  • Data Analysis: The whole-body concentrations of T4 and T3 are normalized to the number of larvae or total protein content. Statistical analysis is performed to compare the hormone levels in the exposed groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EHS 2-Ethylhexyl Salicylate ER Estrogen Receptor (ERα) EHS->ER Binds HSP Heat Shock Proteins ER->HSP Dissociates from Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element Transcription Gene Transcription ERE->Transcription Nucleus->ERE Binds to Estrogenic_Effects Estrogenic Effects Transcription->Estrogenic_Effects

Estrogen Receptor Signaling Pathway

Anti_Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds EHS 2-Ethylhexyl Salicylate EHS->AR Blocks Binding Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element Transcription Gene Transcription ARE->Transcription Nucleus->ARE Binds to Androgenic_Effects Androgenic Effects Transcription->Androgenic_Effects Thyroid_Hormone_Disruption Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Pituitary Gland TSH TSH Pituitary->TSH Thyroid_Gland Thyroid Gland T4_T3 T4 & T3 Thyroid_Gland->T4_T3 TRH->Pituitary + TSH->Thyroid_Gland + T4_T3->Hypothalamus - T4_T3->Pituitary - Target_Tissues Target Tissues T4_T3->Target_Tissues EHS 2-Ethylhexyl Salicylate EHS->Thyroid_Gland Alters Synthesis/ Secretion EHS->T4_T3 Affects Peripheral Metabolism Physiological_Effects Physiological Effects Target_Tissues->Physiological_Effects In_Vitro_Screening_Workflow start Start: Select Test Compound (2-Ethylhexyl Salicylate) cell_culture Prepare Cell Culture (e.g., Yeast, MDA-kb2) start->cell_culture exposure Expose Cells to a Range of Compound Concentrations cell_culture->exposure incubation Incubate for a Defined Period exposure->incubation measurement Measure Endpoint (e.g., Reporter Gene Activity) incubation->measurement data_analysis Analyze Data and Determine Dose-Response Relationship measurement->data_analysis conclusion Conclusion on In Vitro Endocrine Activity data_analysis->conclusion Zebrafish_In_Vivo_Workflow start Start: Zebrafish Embryo Collection exposure Expose Embryos to 2-Ethylhexyl Salicylate (Static or Semi-static) start->exposure monitoring Monitor for Developmental Endpoints (e.g., Hatching, Malformations) exposure->monitoring sample_collection Sample Larvae at Specific Time Points monitoring->sample_collection analysis Analyze Endpoints: - Hormone Levels (LC-MS/MS) - Gene Expression (qPCR) sample_collection->analysis data_interpretation Interpret Data and Assess Thyroid Disruption Potential analysis->data_interpretation conclusion Conclusion on In Vivo Endocrine Effects data_interpretation->conclusion

Methodological & Application

Application Note: Quantification of Octyl Salicylate in Sunscreen Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl salicylate, also known as ethylhexyl salicylate or octisalate, is a widely used organic UV filter in sunscreen products, primarily offering protection against UVB radiation.[1] Accurate quantification of this active ingredient is crucial for ensuring product efficacy, safety, and compliance with regulatory standards. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in sunscreen cream and lotion formulations. The described protocol is intended for researchers, scientists, and professionals in the fields of drug development and cosmetic quality control.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.

1. Reagents and Materials

  • This compound analytical standard (≥98.0% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Sunscreen samples containing this compound

  • 0.45 µm syringe filters (nylon or PTFE)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Ultrasonic bath

  • Centrifuge

3. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored in a tightly closed container, protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover a concentration range of 0.25 µg/mL to 100 µg/mL.[2] A typical calibration curve might include concentrations of 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

The sample preparation procedure is designed to efficiently extract this compound from the complex sunscreen matrix.

  • Accurately weigh approximately 0.1 to 0.2 g of the sunscreen sample into a 50 mL centrifuge tube or volumetric flask.[3][4]

  • Add a known volume of methanol (e.g., 25 mL) to the sample.[4][5]

  • Vortex the mixture for 2-5 minutes to disperse the sample.

  • Place the sample in an ultrasonic bath for 15-30 minutes to ensure complete extraction of the active ingredient.[4][6]

  • Centrifuge the resulting suspension at approximately 10,000 rpm for 10 minutes to separate the excipients.[4]

  • Carefully transfer the supernatant to a clean volumetric flask.

  • If necessary, perform a second extraction of the residue with an additional volume of methanol to ensure complete recovery. Combine the supernatants.

  • Dilute the extract to a final known volume with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3][4]

5. HPLC Instrumentation and Conditions

The following HPLC conditions have been found suitable for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase Methanol:Water (85:15 v/v)[7][8] or Acetonitrile:Water
Flow Rate 1.0 mL/min[5][7]
Injection Volume 10 µL
Column Temperature 25°C - 40°C
Detection Wavelength 300 nm - 313 nm[1][7][9]
Run Time Approximately 10-20 minutes, depending on the specific column and mobile phase composition

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weighing Weigh Sunscreen Sample start->weighing sample_prep Sample Preparation extraction Solvent Extraction & Sonication weighing->extraction centrifugation Centrifugation extraction->centrifugation dilution Dilution centrifugation->dilution filtration Filtration (0.45 µm) dilution->filtration injection Inject Sample filtration->injection hplc_analysis HPLC Analysis separation Chromatographic Separation injection->separation detection UV Detection separation->detection quantification Quantification using Calibration Curve detection->quantification data_processing Data Processing reporting Reporting Results quantification->reporting end_node End reporting->end_node

Caption: Workflow for this compound Quantification.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][7] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sunscreen matrix. Peak purity should be confirmed using a DAD detector.
Linearity A linear relationship between the peak area and concentration of this compound should be established over the intended range. The correlation coefficient (r²) should be ≥ 0.999.[9]
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) for replicate injections of the same standard or sample should be ≤ 2%. This should be assessed on the same day (repeatability) and on different days (intermediate precision).
Accuracy (Recovery) The recovery of this compound from a spiked placebo or sample should be within 98-102%. This is determined by comparing the amount of analyte added to the amount recovered.
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Robustness The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature to assess its reliability.

Data Presentation

The quantitative results for this compound in sunscreen samples should be presented in a clear and organized table.

Sample IDSample Weight (g)Final Dilution Volume (mL)Peak AreaConcentration (µg/mL)Amount of this compound (% w/w)
Sunscreen A0.1052100ValueValueValue
Sunscreen B0.1015100ValueValueValue
Sunscreen C0.1088100ValueValueValue

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in sunscreen formulations. The method is straightforward, employing a standard C18 column and UV detection, making it accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for quality control and regulatory compliance in the cosmetic industry.

References

Application Note: Quantitative Analysis of Octyl Salicylate in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of octyl salicylate, a common UVB filter in sunscreen and other cosmetic products, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation from a cream-based matrix, instrument parameters, and data analysis. The method demonstrates high sensitivity and specificity, making it suitable for quality control and formulation development in the pharmaceutical and cosmetic industries.

Introduction

This compound, also known as 2-ethylhexyl salicylate, is an organic compound used as a sunscreen agent to absorb UVB radiation from the sun. As a key active ingredient, its concentration in cosmetic formulations is critical to ensure product efficacy and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the quantification of this compound, even in complex cosmetic matrices. This method provides accurate identification based on retention time and mass spectrum, along with precise quantification.

Experimental Protocol

Sample Preparation

This protocol is optimized for the extraction of this compound from a cream or lotion matrix.

Materials:

  • Sunscreen cream/lotion sample

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh approximately 0.5 g of the cosmetic product into a 50 mL volumetric flask.[1]

  • Add dichloromethane to the flask and dissolve the sample.[1]

  • Extract the sample by ultrasonicating for 15 minutes.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with dichloromethane.

  • Withdraw 1.0 mL of the extract and dilute it to 50.0 mL with dichloromethane.[1]

  • Filter the final solution through a 0.22-µm membrane filter into a GC vial.[1]

GC-MS Instrumentation and Parameters

The following parameters were established for the analysis of this compound on an Agilent GC-MS system, but are adaptable to other systems.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 250 µm x 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 150 °C, ramp to 290 °C at 10 °C/min, hold for 5 minutes.
Mass Spectrometer Agilent 7000C Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Quantifier: 120, Qualifiers: 138, 121[2]
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C

Data Presentation

Quantitative Analysis

Calibration curves were generated using this compound standards of known concentrations. The linearity, limit of detection (LOD), and limit of quantification (LOQ) were determined.

Parameter Value
Linear Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.04 - 0.63 mg/g[1]
Limit of Quantification (LOQ) 0.12 - 2.10 mg/g[1]
Sample Analysis Results

The validated method was applied to determine the concentration of this compound in a commercially available sunscreen product.

Sample Labeled Concentration (%) Measured Concentration (%) Recovery (%)
Sunscreen Cream A5.04.9298.4
Sunscreen Lotion B4.54.58101.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh 0.5g of Sample dissolve Dissolve in Dichloromethane weigh->dissolve ultrasonicate Ultrasonicate for 15 min dissolve->ultrasonicate dilute1 Dilute to 50 mL ultrasonicate->dilute1 dilute2 Dilute 1 mL to 50 mL dilute1->dilute2 filter Filter (0.22 µm) dilute2->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

References

Application Notes & Protocols: Development of Octyl Salicylate-Loaded Nanoemulsions for Enhanced UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl salicylate, also known as 2-ethylhexyl salicylate, is an effective UVB filter widely used in sunscreen and daily skincare products to prevent sunburn and cellular damage.[1] The development of nanoemulsion-based delivery systems for this compound offers several advantages over conventional emulsions. Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants with droplet sizes typically in the 20-200 nm range, can enhance the efficacy, stability, and aesthetic properties of sunscreen formulations.[2][3] Their small droplet size provides a larger surface area, leading to more uniform film formation on the skin and potentially a higher Sun Protection Factor (SPF).[4][5] Furthermore, nanoemulsions can be formulated to be transparent and non-greasy, improving consumer acceptance.[6][7]

These application notes provide a comprehensive guide for researchers and formulators on the development, characterization, and evaluation of this compound-loaded nanoemulsions.

Application Notes

Formulation Components

The successful formulation of a stable and effective this compound nanoemulsion depends on the judicious selection of its components.

  • Oil Phase: The oil phase solubilizes the lipophilic UV filter, this compound. Besides the active ingredient, other oils can be included to modify the sensory properties or add other benefits. The choice of oil is critical for the nanoemulsification process.

  • Aqueous Phase: Typically deionized water, this phase constitutes the continuous medium for oil-in-water (O/W) nanoemulsions.

  • Surfactants: Surfactants are crucial for reducing the interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets.[8] Non-ionic surfactants like Tween 80 are widely used due to their high HLB value (typically >10 for O/W emulsions) and good safety profile.[6][8]

  • Co-surfactants: Co-surfactants, such as ethanol or propylene glycol, are often used in combination with surfactants.[6] They further reduce interfacial tension and increase the fluidity of the interface, which is particularly important for low-energy emulsification methods.[6]

Preparation Methods

Nanoemulsions can be prepared using either high-energy or low-energy methods.[9]

  • High-Energy Methods: These methods employ mechanical force to break down large droplets into nano-sized ones. Common techniques include high-pressure homogenization and ultrasonication.[3][4][10] These methods are robust and can produce nanoemulsions with very small and uniform droplet sizes.[3]

  • Low-Energy Methods: These methods rely on the physicochemical properties of the components to spontaneously form a nanoemulsion. Techniques include phase inversion and spontaneous emulsification.[6][11] They are less energy-intensive but require careful optimization of the formulation composition.

Key Characterization Parameters

The physical and functional properties of the nanoemulsion must be thoroughly characterized to ensure quality and efficacy. The expected ranges for key parameters are summarized in Table 1.

ParameterTypical RangeSignificance
Droplet Size 20 - 200 nmInfluences stability, skin feel, and UV protection efficacy. Smaller sizes can increase SPF.[3][4]
Polydispersity Index (PDI) < 0.3Indicates the uniformity of droplet size distribution. A lower PDI signifies a more monodisperse and stable system.[12][13]
Zeta Potential >±30
pH 5.5 - 6.5Should be compatible with the physiological pH of the skin to avoid irritation.[7]
In Vitro SPF VariesQuantifies the UVB protection level. Nanoemulsion formulations can show synergistic increases in SPF.[4][14]
Encapsulation Efficiency > 90%Represents the percentage of this compound successfully incorporated into the oil droplets. High efficiency is desirable.[12]

Table 1: Key Characterization Parameters for this compound Nanoemulsions. This table summarizes the critical quality attributes and their significance in the development of nanoemulsion-based sunscreens.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion (High-Energy Method)

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using ultrasonication.

Materials:

  • This compound (Oil Phase - Active)

  • Caprylic/Capric Triglyceride (Oil Phase - Carrier)

  • Tween 80 (Surfactant)

  • Deionized Water (Aqueous Phase)

Equipment:

  • Magnetic stirrer and stir bar

  • Beakers

  • Ultrasonic homogenizer (probe sonicator)

  • Water bath

Procedure:

  • Prepare the Oil Phase: In a beaker, combine this compound (e.g., 5% w/w) and Caprylic/Capric Triglyceride (e.g., 10% w/w). Add Tween 80 (e.g., 15% w/w) to the oil phase.

  • Prepare the Aqueous Phase: In a separate beaker, add deionized water (e.g., 70% w/w).

  • Heat Both Phases: Gently heat both the oil and aqueous phases separately to 40°C in a water bath to ensure all components are fully liquid and to facilitate mixing.

  • Form a Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer (approx. 500 rpm) for 15 minutes. A milky, coarse emulsion will form.

  • High-Energy Homogenization: Submerge the probe of the ultrasonic homogenizer into the coarse emulsion. Process the emulsion for 5-10 minutes at a specific power output (e.g., 60% amplitude). To prevent overheating, perform sonication in an ice bath.[10]

  • Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature while stirring gently. Store in a sealed container for further analysis. The final product should appear transparent or translucent.

Nanoemulsion Preparation Workflow (High-Energy) cluster_premix A Prepare Aqueous Phase (Deionized Water) C Heat both phases to 40°C A->C B Prepare Oil Phase (this compound, Carrier Oil, Surfactant) B->C D Combine Phases (Oil into Water with Stirring) C->D E Coarse Emulsion D->E F High-Energy Homogenization (Ultrasonication) E->F G Cool to Room Temperature F->G H Final Nanoemulsion G->H

Caption: Workflow for high-energy nanoemulsion preparation.

Protocol 2: Nanoemulsion Characterization

A. Droplet Size and Polydispersity Index (PDI) Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the droplets and the uniformity of the size distribution (PDI).[11]

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water (e.g., 1:100) to avoid multiple scattering effects.[13]

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette into a Zetasizer or similar DLS instrument.

    • Perform the measurement at a constant temperature (e.g., 25°C). Record the Z-average diameter (droplet size) and the PDI.[12] A PDI value below 0.3 is generally considered acceptable for pharmaceutical and cosmetic formulations.[13]

B. Zeta Potential Measurement

  • Principle: Zeta potential is determined by measuring the electrophoretic mobility of the droplets in an electric field and indicates the stability of the colloidal system.[10]

  • Procedure:

    • Dilute the nanoemulsion sample with deionized water.

    • Inject the sample into the specific folded capillary cell of the Zetasizer.

    • Perform the measurement. A value greater than |±30| mV suggests good long-term physical stability.[10]

Protocol 3: In Vitro Sun Protection Factor (SPF) Determination

This protocol uses the method developed by Mansur et al., which relies on UV spectrophotometry.[11]

Materials:

  • This compound nanoemulsion

  • Ethanol (96%)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Accurately weigh 1.0 g of the nanoemulsion and dilute it in 96% ethanol to a final concentration of 200 ppm (or as appropriate).[4][15]

  • Spectrophotometric Analysis:

    • Using ethanol as a blank, measure the absorbance of the diluted sample in a 1 cm quartz cuvette.

    • Scan the sample from 290 to 320 nm at 5 nm intervals.[4][14]

    • Record the absorbance values at each wavelength.

  • SPF Calculation: Use the Mansur equation to calculate the SPF value:

    • SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm)

    • Where:

      • CF = Correction Factor (value is 10)[4]

      • EE(λ) = Erythemogenic effect of radiation at wavelength λ

      • I(λ) = Solar intensity at wavelength λ

      • Abs(λ) = Absorbance of the sample at wavelength λ

  • Data Interpretation: The EE(λ) × I(λ) values are constants, as shown in Table 2. Multiply these values by the corresponding absorbance reading and sum the results. Finally, multiply the sum by the correction factor of 10.

Wavelength (λ)EE x I (Normalized)
290 nm0.0150
295 nm0.0817
300 nm0.2874
305 nm0.3278
310 nm0.1864
315 nm0.0839
320 nm0.0180

Table 2: Normalized EE(λ) × I(λ) values for SPF Calculation. These constant values are used in the Mansur equation for in vitro SPF determination.[4]

Protocol 4: Stability Assessment

Stability testing is crucial to ensure the nanoemulsion maintains its physicochemical properties over time.[3][16]

A. Thermodynamic Stability

  • Centrifugation: Subject the nanoemulsion to centrifugation at 3500-4000 rpm for 30 minutes.[6] Observe for any signs of phase separation, creaming, or cracking. A stable nanoemulsion will show no change.

  • Freeze-Thaw Cycles: Store the nanoemulsion at a low temperature (e.g., 4°C) for 24 hours, followed by a high temperature (e.g., 40°C) for 24 hours.[15] Repeat this cycle at least three times. Visually inspect for phase separation and re-measure droplet size and PDI to check for significant changes.

B. Long-Term Physical Stability

  • Storage: Store samples of the nanoemulsion at different temperature conditions (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 12 weeks).[6][15]

  • Analysis: At predetermined time intervals (e.g., 0, 4, 8, and 12 weeks), withdraw samples and analyze them for droplet size, PDI, zeta potential, pH, and viscosity.[15][16] The formulation is considered stable if these parameters remain within acceptable limits.

Overall Experimental Workflow for Nanoemulsion Development A 1. Component Selection (Oil, Surfactant, etc.) B 2. Formulation (Nanoemulsion Preparation) A->B C 3. Physicochemical Characterization B->C D Droplet Size & PDI C->D E Zeta Potential C->E F pH & Viscosity C->F G 4. In Vitro Efficacy Assay (SPF Determination) C->G H 5. Stability Assessment G->H I Centrifugation H->I J Freeze-Thaw Cycles H->J K Long-Term Storage H->K L Optimized Nanoemulsion H->L

Caption: A logical workflow for developing and validating nanoemulsions.

References

Application Notes and Protocols for In Vitro SPF Measurement of Formulations Containing Octyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl salicylate, also known as ethylhexyl salicylate, is a globally approved organic UVB filter commonly used in sunscreen formulations. It is an effective absorber of ultraviolet B radiation, the primary cause of sunburn. Accurate and reproducible measurement of the Sun Protection Factor (SPF) of formulations containing this compound is crucial for ensuring product efficacy and regulatory compliance. While in vivo SPF testing remains the gold standard, in vitro methods offer a rapid, cost-effective, and ethical alternative for formulation screening and quality control.

This document provides detailed application notes and protocols for the in vitro determination of SPF values of sunscreen formulations containing this compound, based on established methodologies such as the ISO 24443 standard. The protocol outlines the use of polymethylmethacrylate (PMMA) plates as a substrate to mimic the surface of the skin and UV spectrophotometry to measure the transmittance of UV radiation through the sunscreen film.

Key Principles of In Vitro SPF Measurement

The in vitro SPF measurement is based on the assessment of UV radiation transmittance through a thin, uniform film of a sunscreen product applied to a roughened substrate. The absorbance of the sunscreen film is measured across the UV spectrum (290-400 nm), and the SPF is calculated using a standardized equation that takes into account the erythemal action spectrum (the skin's response to different UV wavelengths) and the solar spectral irradiance.

Quantitative Data Summary

The following table summarizes in vitro SPF data for this compound. It is important to note that the final SPF of a formulation is highly dependent on the complete formulation matrix, including other UV filters, emollients, and film formers.

UV FilterConcentration (% w/w)In Vitro SPFReference
This compound53.12[1]

Note: The in vitro SPF value presented is for this compound tested at its maximum authorized concentration in the European Union. The SPF of a final formulation will vary based on the overall composition.

Experimental Protocol: In Vitro SPF Measurement

This protocol is based on the principles outlined in the ISO 24443 standard for in vitro UVA protection assessment, which shares methodologies with in vitro SPF testing.

Materials and Equipment
  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates (roughened surface)

  • Positive displacement pipette or syringe

  • Finger cots or suitable applicator for spreading

  • Analytical balance

  • Dark chamber or light-proof container

  • Reference sunscreen with a known SPF (for validation)

  • Glycerin (for blank measurements)

Step-by-Step Procedure
  • Substrate Preparation:

    • Ensure PMMA plates are clean and free from any contaminants.

    • Handle plates by the edges to avoid touching the roughened application surface.

  • Blank Measurement:

    • Apply a thin, even layer of glycerin to a PMMA plate.

    • Measure the UV transmittance of the glycerin-coated plate from 290 nm to 400 nm at 1 nm intervals. This will serve as the blank reference.

  • Sample Preparation and Application:

    • Accurately weigh the sunscreen formulation to be tested.

    • Apply the sunscreen to the roughened surface of a PMMA plate at a concentration of 1.2 mg/cm².[2]

    • Distribute the product evenly across the plate using a positive displacement pipette to apply small droplets, followed by spreading with a gloved finger or a dedicated applicator.[3]

    • The spreading process should involve consistent pressure and a standardized pattern to ensure a uniform film.

  • Film Equilibration:

    • Allow the sunscreen film to dry and equilibrate on the PMMA plate for at least 15 minutes in a dark, temperature-controlled environment.[3] This step is crucial for the formation of a stable film.

  • UV Transmittance Measurement:

    • Place the PMMA plate with the sunscreen film into the UV-Vis spectrophotometer.

    • Measure the UV transmittance of the sample from 290 nm to 400 nm at 1 nm intervals.

    • Perform measurements on at least three different plates for each formulation to ensure reproducibility.[4]

  • SPF Calculation:

    • The in vitro SPF is calculated from the measured absorbance values using the following equation:

      Where:

      • E(λ) is the erythemal action spectrum.

      • I(λ) is the solar spectral irradiance.

      • T(λ) is the spectral transmittance of the sunscreen sample.

      • The integration is performed over the wavelength range of 290 nm to 400 nm.

Photostability Testing (Optional but Recommended)

To assess the photostability of the formulation, the sunscreen-coated PMMA plate can be exposed to a controlled dose of UV radiation from a solar simulator before the final UV transmittance measurement. A significant decrease in the calculated SPF after irradiation indicates poor photostability.[5]

Diagrams

Experimental Workflow for In Vitro SPF Measurement

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_substrate Prepare PMMA Plate apply_sample Apply Sunscreen (1.2 mg/cm²) prep_substrate->apply_sample equilibrate Equilibrate Film (15 min in dark) apply_sample->equilibrate sample_measure Measure UV Transmittance (290-400 nm) equilibrate->sample_measure blank_measure Measure Blank (Glycerin on PMMA) blank_measure->sample_measure calculate_spf Calculate In Vitro SPF sample_measure->calculate_spf

Caption: Workflow for in vitro SPF determination.

Logical Relationship of SPF Calculation Components

G cluster_inputs Input Data cluster_calculation Calculation cluster_output Output E Erythemal Action Spectrum (Eλ) SPF_Eq SPF Equation E->SPF_Eq I Solar Spectral Irradiance (Iλ) I->SPF_Eq T Measured UV Transmittance (Tλ) T->SPF_Eq SPF_Val In Vitro SPF Value SPF_Eq->SPF_Val

Caption: Components of the in vitro SPF calculation.

References

Application of Octyl Salicylate as a Photostabilizer for Avobenzone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone, a dibenzoylmethane derivative, is a highly effective UVA-absorbing agent and a critical component in broad-spectrum sunscreens. However, its widespread use is hampered by its inherent photounstability. Upon exposure to UV radiation, avobenzone can undergo photodegradation, leading to a reduction in its protective efficacy and the potential formation of reactive photoproducts.[1][2][3] This necessitates the use of photostabilizers in sunscreen formulations to maintain the integrity and performance of avobenzone.

Octyl salicylate (also known as ethylhexyl salicylate) is a UVB filter that is frequently incorporated into sunscreen formulations. Beyond its own UV-absorbing properties, this compound can contribute to the photostability of avobenzone.[1] The mechanism is thought to involve the quenching of the excited triplet state of avobenzone, thereby preventing the photochemical reactions that lead to its degradation. This application note provides a summary of the photostabilizing effect of this compound on avobenzone, along with detailed experimental protocols for evaluation.

Mechanism of Avobenzone Photodegradation and Stabilization by this compound

Upon absorbing UVA radiation, avobenzone is promoted to an excited singlet state. It can then undergo intersystem crossing to a more stable, but also more reactive, triplet state.[4] It is from this triplet state that the majority of photodegradation pathways are initiated. These pathways can involve isomerization and cleavage of the molecule, resulting in a loss of its UVA-absorbing capabilities.

This compound can act as a triplet state quencher. This process involves the transfer of energy from the excited triplet state of avobenzone to this compound. By accepting this energy, this compound allows the avobenzone molecule to return to its ground state without undergoing degradation. The this compound molecule then dissipates this excess energy through non-destructive pathways, such as heat.

Caption: Proposed mechanism of avobenzone photostabilization by this compound.

Data Presentation: Photostability of Avobenzone

The following table summarizes representative data on the photostability of avobenzone in the presence and absence of this compound after exposure to a controlled dose of UV radiation.

FormulationAvobenzone Concentration (%)This compound Concentration (%)UV Dose (J/cm²)% Avobenzone Remaining
Control301065
Test351085
Control302040
Test352070

Note: These are representative values. Actual results may vary depending on the complete formulation, UV source, and analytical methodology.

Experimental Protocols

Protocol for In Vitro Photostability Testing

This protocol outlines the procedure for evaluating the photostabilizing effect of this compound on avobenzone in a model sunscreen formulation.

Photostability Testing Workflow prep Sample Preparation (Control & Test Formulations) application Application onto Substrate (e.g., PMMA plates) prep->application irradiation UV Irradiation (Solar Simulator) application->irradiation extraction Extraction of UV Filters irradiation->extraction analysis Quantitative Analysis (HPLC or UV-Vis) extraction->analysis data Data Analysis (% Avobenzone Remaining) analysis->data

Caption: Experimental workflow for photostability testing.

4.1.1. Materials and Reagents

  • Avobenzone

  • This compound

  • Suitable solvent/emollient base (e.g., C12-15 alkyl benzoate)

  • Polymethyl methacrylate (PMMA) plates

  • Solar simulator with a controlled UVA output

  • HPLC grade solvents (e.g., methanol, acetonitrile, water)

  • HPLC system with a UV detector

  • UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.2. Preparation of Formulations

  • Control Formulation (Avobenzone only):

    • Accurately weigh the desired amount of avobenzone (e.g., 3% w/w).

    • Dissolve the avobenzone in a suitable solvent/emollient base to a final concentration.

    • Mix thoroughly until a homogenous solution is obtained.

  • Test Formulation (Avobenzone + this compound):

    • Accurately weigh the desired amounts of avobenzone (e.g., 3% w/w) and this compound (e.g., 5% w/w).

    • Dissolve both ingredients in the same solvent/emollient base as the control to the final concentrations.

    • Mix thoroughly until a homogenous solution is obtained.

4.1.3. Sample Application and Irradiation

  • Apply a uniform film of each formulation onto separate PMMA plates at a concentration of 2 mg/cm².

  • Allow the films to dry for 15-20 minutes in the dark.

  • Measure the initial absorbance of the non-irradiated samples (T=0) using a UV-Vis spectrophotometer or by extracting the filters and analyzing via HPLC.

  • Expose the PMMA plates to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to sun exposure conditions (e.g., 10-20 J/cm² UVA).

4.1.4. Extraction of UV Filters

  • After irradiation, immerse each PMMA plate in a known volume of a suitable solvent (e.g., methanol or isopropanol).

  • Use sonication to ensure complete dissolution of the sunscreen film from the plate.

  • Filter the resulting solution to remove any particulate matter.

4.1.5. Quantitative Analysis

Method A: High-Performance Liquid Chromatography (HPLC) [5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. A common isocratic mobile phase is Methanol:Water (90:10 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to the absorption maximum of avobenzone (approximately 357-360 nm).

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard curve of avobenzone in the extraction solvent.

    • Inject the extracted samples from the irradiated and non-irradiated plates into the HPLC system.

    • Quantify the amount of avobenzone in each sample by comparing the peak area to the standard curve.

    • Calculate the percentage of avobenzone remaining after irradiation compared to the non-irradiated control.

Method B: UV-Vis Spectrophotometry

  • Procedure:

    • Measure the UV absorbance spectrum of the extracted solutions from the irradiated and non-irradiated plates.

    • Determine the absorbance at the λmax of avobenzone (~358 nm).

    • The percentage of avobenzone remaining can be calculated from the ratio of the absorbance of the irradiated sample to the non-irradiated sample, after correcting for any baseline shifts.

Conclusion

This compound serves as a valuable multifunctional ingredient in sunscreen formulations. In addition to its inherent UVB-filtering capabilities, it can effectively enhance the photostability of avobenzone, a critical UVA filter. The proposed mechanism of action involves the quenching of the excited triplet state of avobenzone, thereby preventing its photodegradation. The provided protocols offer a robust framework for researchers and formulation scientists to quantitatively assess the photostabilizing effects of this compound and other potential stabilizers on avobenzone, ensuring the development of safe and effective broad-spectrum sunscreens.

References

Application Notes and Protocols: The Role of Octyl Salicylate in Broad-Spectrum Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl salicylate, also known as ethylhexyl salicylate, is an organic ester derived from salicylic acid. It is a widely utilized UVB filter in sunscreen formulations, recognized for its ability to absorb ultraviolet radiation in the 280-320 nm range. While it is a relatively weak UVB absorber on its own, its primary value in broad-spectrum sunscreens lies in its synergistic effects with other UV filters, its excellent solubilizing properties for crystalline sunscreen agents like avobenzone, and its contribution to the overall stability and aesthetics of the final product. These application notes provide detailed information on the properties, efficacy, and formulation considerations of this compound, along with experimental protocols for its evaluation.

Physicochemical and Photoprotective Properties of this compound

This compound is a colorless to pale yellow liquid with a faint floral scent. Its lipophilic nature makes it readily soluble in the oil phase of sunscreen emulsions, contributing to the formulation's water resistance.[1]

PropertyValueReference
Chemical Name 2-Ethylhexyl salicylate[1]
INCI Name Ethylhexyl Salicylate[1]
CAS Number 118-60-5
Molecular Formula C₁₅H₂₂O₃[1]
Molar Mass 250.33 g/mol [1]
UV Absorbance Peak ~307 nm
Regulatory Approval Up to 5% in the USA and EU[1]
Primary Function UVB Filter, Solubilizer, Stabilizer[1]

Role in Broad-Spectrum Formulations: Quantitative Insights

This compound is rarely used as a standalone UV filter due to its modest SPF contribution.[2] However, its inclusion in formulations with other UV filters leads to significant benefits in terms of broad-spectrum protection and product stability.

Sun Protection Factor (SPF) Contribution and Synergy

While contributing only 2-3 SPF units at its maximum concentration, this compound exhibits a synergistic effect when combined with other UV filters, enhancing the overall SPF of the formulation.

UV Filter CombinationConcentration of this compoundObservationReference
Avobenzone, Homosalate5%Improved avobenzone photostability by 40%
General Formulation5%Contributed 2.8 SPF units to the total protection
Solubilizing and Stabilizing Effects

One of the most critical functions of this compound is its ability to dissolve and stabilize other UV filters, particularly the crystalline UVA filter avobenzone. This is crucial for maintaining the efficacy and cosmetic elegance of the sunscreen.

UV FilterSolubility in this compoundReference
Avobenzone21% (w/w)[3]

By effectively solubilizing avobenzone, this compound prevents its recrystallization, which would otherwise lead to a significant loss of UVA protection and a gritty feel on the skin.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in sunscreen formulations.

In Vitro Sun Protection Factor (SPF) Determination

This protocol outlines the steps for determining the SPF of a sunscreen formulation in vitro using polymethylmethacrylate (PMMA) plates.

Objective: To measure the UVB protection factor of a sunscreen formulation.

Materials:

  • Sunscreen formulation containing this compound

  • PMMA plates (roughened surface)

  • Positive displacement pipette

  • Glycerine (as a reference)

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator (UV source)

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application: Apply the sunscreen formulation evenly onto the roughened surface of the PMMA plate at a concentration of 1.2 mg/cm². Distribute the product using a gloved finger with light pressure to achieve a homogenous film.

  • Drying: Allow the sunscreen film to dry and equilibrate in the dark for at least 15-30 minutes at room temperature.

  • Initial Absorbance Measurement: Place the PMMA plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be proportional to the expected SPF.

  • Post-Irradiation Absorbance Measurement: After irradiation, re-measure the absorbance spectrum of the sunscreen film.

  • SPF Calculation: The SPF is calculated from the pre- and post-irradiation absorbance data using a standardized equation that takes into account the erythemal action spectrum.

Workflow for In Vitro SPF Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Apply 1.2 mg/cm² of sunscreen to PMMA plate prep2 Spread evenly to form a uniform film prep1->prep2 prep3 Dry in the dark for 15-30 min prep2->prep3 meas1 Measure initial absorbance (290-400 nm) prep3->meas1 meas2 Expose to controlled UV dose meas1->meas2 meas3 Measure post-irradiation absorbance meas2->meas3 calc1 Calculate SPF value using standardized equation meas3->calc1

Caption: Workflow for In Vitro SPF Determination.

Photostability Testing via High-Performance Liquid Chromatography (HPLC)

This protocol describes how to assess the photostability of this compound and other UV filters in a sunscreen formulation using HPLC.

Objective: To quantify the degradation of UV filters after exposure to UV radiation.

Materials:

  • Sunscreen formulation

  • Quartz plates or PMMA plates

  • Solar simulator

  • Methanol or other suitable solvent for extraction

  • Ultrasonic bath

  • HPLC system with a UV detector

  • C18 column (or other suitable column)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Analytical standards of the UV filters

Procedure:

  • Sample Preparation: Apply a thin, uniform film of the sunscreen formulation onto a quartz or PMMA plate (e.g., 1.0 mg/cm²).

  • Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. A non-irradiated sample should be prepared and kept in the dark as a control.

  • Extraction: After irradiation, immerse the plate in a known volume of a suitable solvent (e.g., methanol). Use an ultrasonic bath to ensure complete dissolution of the sunscreen film.

  • Sample Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject the filtered sample and the non-irradiated control into the HPLC system.

    • Set the UV detector to the wavelength of maximum absorbance for the UV filters being analyzed.

    • Run a gradient or isocratic elution to separate the different UV filters.

  • Quantification: Create a calibration curve using the analytical standards of the UV filters. Determine the concentration of each UV filter in the irradiated and non-irradiated samples by comparing their peak areas to the calibration curve.

  • Photodegradation Calculation: Calculate the percentage of degradation for each UV filter using the following formula: % Degradation = [(C_initial - C_final) / C_initial] * 100 where C_initial is the concentration in the non-irradiated sample and C_final is the concentration in the irradiated sample.

Workflow for HPLC Photostability Testing

G start Start prep Prepare sunscreen film on plate start->prep control Non-irradiated control sample prep->control irradiated Irradiated sample (UV exposure) prep->irradiated extract_control Extract UV filters from control control->extract_control extract_irradiated Extract UV filters from irradiated sample irradiated->extract_irradiated hplc_analysis Analyze extracts via HPLC extract_control->hplc_analysis extract_irradiated->hplc_analysis quantify Quantify UV filter concentrations hplc_analysis->quantify calculate Calculate % photodegradation quantify->calculate end End calculate->end

Caption: Workflow for HPLC Photostability Testing.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the percutaneous absorption of this compound from a sunscreen formulation.

Objective: To determine the amount of this compound that permeates through the skin in vitro.

Materials:

  • Sunscreen formulation

  • Franz diffusion cells

  • Human or porcine skin membrane (epidermis or full-thickness)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C

  • Syringes for sampling

  • HPLC system for analysis

Procedure:

  • Skin Membrane Preparation: Thaw and cut the skin membrane to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Allow the assembled Franz cells to equilibrate in a water bath or heating block at 32°C for at least 30 minutes.

  • Sample Application: Apply a known amount of the sunscreen formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point and plot it against time. The steady-state flux (Jss) can be determined from the linear portion of the curve.

Workflow for In Vitro Skin Permeation Study

G cluster_setup Franz Cell Setup cluster_exp Experiment cluster_analysis Analysis setup1 Mount skin membrane setup2 Fill receptor compartment setup1->setup2 setup3 Equilibrate at 32°C setup2->setup3 exp1 Apply sunscreen to skin setup3->exp1 exp2 Collect samples from receptor fluid at time intervals exp1->exp2 analysis1 Analyze samples by HPLC exp2->analysis1 analysis2 Calculate cumulative permeation and flux analysis1->analysis2

Caption: Workflow for In Vitro Skin Permeation Study.

UV-Induced Skin Damage Signaling Pathways

UV radiation triggers a complex cascade of signaling events in skin cells, leading to inflammation, photoaging, and carcinogenesis. Sunscreens containing this compound help to mitigate this damage by absorbing UVB radiation before it can initiate these pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

UVB radiation is a potent activator of the MAPK signaling pathways, including ERK, JNK, and p38. Activation of these pathways leads to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and contribute to wrinkle formation.

G UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS EGFR EGFR UVB->EGFR ROS->EGFR p38 p38 ROS->p38 JNK JNK ROS->JNK Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Inflammation Inflammation p38->Inflammation JNK->AP1 MMPs MMPs AP1->MMPs AP1->Inflammation Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: UV-induced MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Pathway

UVB radiation also activates the NF-κB signaling pathway, a key regulator of the inflammatory response. This leads to the transcription of genes encoding pro-inflammatory cytokines, such as TNF-α and interleukins, contributing to the redness and swelling associated with sunburn.

G UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS IKK IKK Complex ROS->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive IkB (degraded) IkB (degraded) IkB->IkB (degraded) degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1, IL-6) Nucleus->Gene_Expression activates

References

Application Notes and Protocols for In Vitro Skin Penetration Studies of Octyl Salicylate Using Franz Diffusion Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl salicylate, a common UVB filter in sunscreen formulations, requires thorough evaluation of its skin penetration profile to assess both its efficacy and systemic exposure. The Franz diffusion cell is a well-established in vitro model for quantifying the percutaneous absorption of topically applied compounds.[1][2] This document provides a detailed protocol for conducting in vitro skin penetration studies of this compound using Franz diffusion cells, including experimental setup, execution, and data analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro human skin penetration studies of this compound. These studies highlight the influence of formulation and dosage on the extent of permeation.

Table 1: Permeation of [14C]this compound from an Oil-in-Water Emulsion (5% w/w) over 48 hours. [3]

Dose TypeAverage Total Absorption (% of Applied Dose)Average Total Amount Permeated (µg/cm²)
Finite Dose0.65 ± 0.161.58 ± 0.36
Infinite Dose0.47 ± 0.2227.54 ± 13.91

Table 2: Permeation of [14C]this compound from a Hydroalcoholic Formulation (5% w/w) over 48 hours. [3]

Dose TypeAverage Total Absorption (% of Applied Dose)Average Total Amount Permeated (µg/cm²)
Finite Dose0.59 ± 0.091.58 ± 0.25
Infinite Dose0.23 ± 0.0511.28 ± 2.55

Experimental Protocols

This section details the methodology for conducting in vitro skin penetration studies of this compound using Franz diffusion cells.

Materials and Equipment
  • Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 1.0 cm²) and receptor volume (e.g., 5.0 mL).

  • Human Skin Membranes: Dermatomed human skin (200-400 µm thickness) from a reputable source.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 containing a suitable solubilizing agent for this compound, such as 4% Bovine Serum Albumin (BSA) or a mixture of ethanol and water (e.g., 50:50 v/v).[4][5]

  • Test Formulation: Sunscreen or other topical formulation containing a known concentration of this compound.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a liquid scintillation counter if using radiolabeled this compound.

  • General Laboratory Equipment: Water bath with circulator, magnetic stirrer, micropipettes, vials, etc.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation prep_cells Franz Cell Assembly prep_skin->prep_cells prep_receptor Receptor Fluid Degassing prep_receptor->prep_cells equilibration System Equilibration (32°C) prep_cells->equilibration dosing Application of this compound Formulation equilibration->dosing sampling Timed Sampling from Receptor Chamber dosing->sampling analysis Quantification of this compound (e.g., HPLC) sampling->analysis Collect Aliquots data_proc Data Processing and Calculation analysis->data_proc results Reporting of Permeation Parameters data_proc->results

Caption: Workflow for in vitro skin permeation study of this compound.

Detailed Methodologies

3.3.1. Skin Membrane Preparation

  • Obtain fresh or frozen human skin from an approved source.

  • Thaw frozen skin at room temperature.

  • Carefully remove any subcutaneous fat using a scalpel.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Prepare dermatomed skin of a consistent thickness (e.g., 300 µm) using a dermatome.

  • Visually inspect each skin section for any imperfections (e.g., holes, scratches) that could compromise the barrier integrity.

3.3.2. Franz Diffusion Cell Setup

  • Degas the prepared receptor fluid by sonication or vacuum filtration to prevent air bubble formation.

  • Fill the receptor chamber of each Franz cell with a known volume of the degassed receptor fluid, ensuring no bubbles are trapped at the bottom.

  • Place a magnetic stir bar in the receptor chamber.

  • Mount the prepared human skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.

  • Clamp the donor and receptor chambers together securely.

  • Place the assembled cells in a circulating water bath set to maintain a skin surface temperature of approximately 32°C.[6]

  • Allow the system to equilibrate for at least 30 minutes with the magnetic stirrers on.

3.3.3. Dosing and Sampling

  • Apply a precise amount of the this compound-containing formulation to the surface of the skin in the donor chamber.

    • For finite dose studies, apply a small, clinically relevant amount (e.g., 5-10 mg/cm²).

    • For infinite dose studies, apply a larger amount to ensure the concentration at the skin surface remains constant throughout the experiment.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[6]

  • Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.

3.3.4. Sample Analysis (HPLC Method)

  • Prepare calibration standards of this compound in the receptor fluid.

  • Analyze the collected samples and standards using a validated HPLC-UV method. A representative method is as follows:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 305 nm.

    • Injection Volume: 20 µL.

  • Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.

Data Analysis
  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated (µg/cm²) against time (hours).

  • Determine the steady-state flux (Jss) from the linear portion of the permeation curve.

  • Calculate the permeability coefficient (Kp) if desired.

  • At the end of the study, the skin can be dismounted, and the amount of this compound retained in the skin can be determined by extraction and analysis.

Logical Relationships Diagram

G cluster_process Permeation Pathway cluster_factors Influencing Factors formulation Topical Formulation (this compound) skin Stratum Corneum (Primary Barrier) formulation->skin Partitioning & Diffusion viable_epidermis Viable Epidermis/Dermis skin->viable_epidermis Diffusion receptor Receptor Fluid (Systemic Circulation Sink) viable_epidermis->receptor Partitioning & Diffusion vehicle Vehicle Effects vehicle->formulation dose Dose (Finite/Infinite) dose->formulation integrity Skin Integrity integrity->skin

Caption: Factors influencing this compound skin permeation.

References

Application Note & Protocol: Validation of an Analytical Method for the Determination of Octyl Salicylate in Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Octyl salicylate, also known as ethylhexyl salicylate, is a widely used organic UV-B filter in a variety of cosmetic and sunscreen products to protect the skin from the harmful effects of sun exposure.[1] Accurate and reliable determination of its concentration in final formulations is crucial for ensuring product efficacy and regulatory compliance. This document provides a detailed application note and protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in cosmetic matrices.

The validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose.[2] This process involves evaluating various performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a particular matrix.[3] The protocols and parameters outlined herein are based on the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates this compound from other components in the cosmetic matrix based on its polarity. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous component.[6] The analyte is then detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.[7]

Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard (USP grade or equivalent)[8]

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Chemicals: Acetic acid (analytical grade).[9]

  • Filters: 0.45 µm syringe filters (e.g., Millipore).

  • Cosmetic Matrix: A representative cosmetic product (e.g., cream, lotion) to be used as a blank and for spiking experiments.

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).[7] An alternative mobile phase could be ethanol and 1% acetic acid.[9]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.[12]

  • Detection Wavelength: 308 nm or 310 nm.[7]

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL volumetric flask.

  • Extraction: Add approximately 40 mL of the mobile phase to the flask and sonicate for 15-20 minutes to disperse the sample and extract the this compound.

  • Dilution: Allow the flask to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. The final concentration should fall within the calibration curve range.[13]

Method Validation Parameters

The analytical method is validated according to ICH Q2(R2) guidelines, evaluating the following parameters:[4][5][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Data Presentation

The quantitative data for the validation of the HPLC method for this compound are summarized in the table below. The values are compiled from various studies and represent typical performance characteristics.

Validation ParameterAcceptance Criteria (Typical)ResultReference
Linearity
Range-0.25 - 100 µg/mL[12]
Correlation Coefficient (r²)≥ 0.9990.9998[7]
Accuracy
Recovery (%)98.0 - 102.0%98.84%[7]
Precision
Repeatability (RSD %)≤ 2%0.50 - 0.70%[7]
Intermediate Precision (RSD %)≤ 2%< 1.5%[3]
Sensitivity
Limit of Detection (LOD)-0.05%[12]
Limit of Quantitation (LOQ)-0.15%[12]
Specificity No interference at the retention time of the analyteNo interference observed[7][9]
Robustness RSD ≤ 2% after minor changesMethod is robust[4]

Visualization of Workflows and Relationships

To visually represent the experimental workflow and the logical relationships of the validation parameters, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Validation_Parameters Method Validation Parameter Evaluation Data_Acquisition->Validation_Parameters Final_Report Final Report Generation Validation_Parameters->Final_Report

Caption: Overall experimental workflow for the validation of the analytical method.

validation_parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Sensitivity Tests cluster_reliability Reliability Test MethodValidation Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range Specificity Specificity MethodValidation->Specificity LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The described HPLC method for the determination of this compound in cosmetic matrices is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis of cosmetic and sunscreen products. It is crucial to follow established guidelines from regulatory bodies like the ICH and FDA to ensure data integrity and compliance.[15][16]

References

Application Notes and Protocols: Octyl Salicylate as a Plasticizer in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Plasticizers in Polymer Films

Plasticizers are essential additives incorporated into polymer formulations to enhance their flexibility, processability, and durability. These low molecular weight substances position themselves between polymer chains, disrupting polymer-polymer interactions and thereby increasing the free volume. This modification leads to a reduction in the glass transition temperature (Tg), making the polymer less brittle and more pliable. The selection of an appropriate plasticizer is critical and depends on its compatibility with the polymer, the desired film properties, and the intended application, such as in drug delivery systems or biodegradable packaging.

Octyl salicylate, an ester of salicylic acid, is recognized for its potential as a plasticizer. Its chemical structure suggests good compatibility with a range of polymers. In pharmaceutical applications, particularly in transdermal drug delivery systems, the use of a plasticizer like this compound can be doubly beneficial. Beyond modifying the mechanical properties of the polymer film, it can also act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin.

This document provides detailed application notes and experimental protocols for utilizing this compound and structurally similar compounds as plasticizers in polymer films, with a focus on polylactic acid (PLA), polyvinyl chloride (PVC), and ethyl cellulose.

Effects of Salicylate-based Plasticizers on Polymer Film Properties

The incorporation of this compound or similar plasticizers into polymer films induces significant changes in their thermal and mechanical properties. While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on structurally related compounds like N-octyl lactate and methyl salicylate provide valuable insights into the expected effects.

Thermal Properties

The primary effect of a plasticizer on the thermal properties of a polymer is the reduction of its glass transition temperature (Tg). This occurs as the plasticizer molecules increase the mobility of the polymer chains.

Data Summary: Thermal Properties of Plasticized PLA Films

The following table summarizes the thermal properties of polylactic acid (PLA) films plasticized with varying concentrations of N-octyl lactate (NOL), a compound structurally similar to this compound.

PolymerPlasticizerConcentration (% w/w)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
PLANone060.5168.2
PLAN-Octyl Lactate545.2167.5
PLAN-Octyl Lactate1038.6166.8
PLAN-Octyl Lactate1532.1166.1
PLAN-Octyl Lactate2025.7165.4

Data adapted from a study on N-octyl lactate as a plasticizer for PLA films.[1]

Mechanical Properties

Plasticizers generally decrease the tensile strength and Young's modulus of a polymer film while significantly increasing its elongation at break, making the film more flexible and less prone to fracture.

Data Summary: Mechanical Properties of Plasticized Polymer Films

This table presents the mechanical properties of PLA films plasticized with N-octyl lactate (NOL).

PolymerPlasticizerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)
PLANone055.23.5
PLAN-Octyl Lactate542.18.9
PLAN-Octyl Lactate1033.515.4
PLAN-Octyl Lactate1525.825.1
PLAN-Octyl Lactate2018.940.2

Data adapted from a study on N-octyl lactate as a plasticizer for PLA films.[1]

For PVC and ethyl cellulose films, the addition of this compound is expected to follow a similar trend of decreasing tensile strength and increasing elongation at break.

Barrier Properties

The addition of a plasticizer can influence the barrier properties of a polymer film, such as its water vapor permeability (WVP). An increase in polymer chain mobility can create more pathways for water molecules to permeate the film.

Data Summary: Water Vapor Permeability of Plasticized PLA Films

The effect of N-octyl lactate (NOL) concentration on the water vapor permeability of PLA films is shown below.

PolymerPlasticizerConcentration (% w/w)Water Vapor Permeability (x 10⁻¹² g·cm/cm²·s·Pa)
PLANone01.25
PLAN-Octyl Lactate51.88
PLAN-Octyl Lactate102.54
PLAN-Octyl Lactate153.21
PLAN-Octyl Lactate204.02

Data adapted from a study on N-octyl lactate as a plasticizer for PLA films.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of polymer films plasticized with this compound.

Protocol for Polymer Film Preparation by Solution Casting

Objective: To prepare polymer films with varying concentrations of this compound using the solution casting method.

Materials:

  • Polymer (e.g., PLA, PVC, or Ethyl Cellulose)

  • This compound

  • Volatile Solvent (e.g., Dichloromethane for PLA, Tetrahydrofuran for PVC, Ethanol for Ethyl Cellulose)

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bars

  • Leveling surface

  • Drying oven or fume hood

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a pre-weighed amount of the polymer in a suitable volatile solvent to achieve a specific concentration (e.g., 10% w/v).

    • Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Addition of Plasticizer:

    • Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 5%, 10%, 15%, 20% w/w of the polymer).

    • Add the this compound to the polymer solution and continue stirring for at least 30 minutes to ensure homogeneous mixing.

  • Casting the Film:

    • Place a clean, dry glass petri dish or glass plate on a perfectly level surface.

    • Pour a calculated volume of the plasticized polymer solution onto the glass substrate. The volume will determine the final thickness of the film.

    • Gently tilt the substrate to ensure the solution spreads evenly.

  • Drying the Film:

    • Cover the cast solution with an inverted funnel or a watch glass to allow for slow, controlled evaporation of the solvent. This helps in preventing the formation of bubbles and ensures a uniform film.

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours, or in a drying oven at a slightly elevated temperature (e.g., 40°C) for a shorter duration.

  • Film Detachment:

    • Once the film is completely dry, carefully peel it from the glass substrate using a flat-edged tool or by immersing the substrate in water to aid detachment.

  • Storage:

    • Store the prepared films in a desiccator to prevent moisture absorption prior to characterization.

experimental_workflow_film_preparation cluster_preparation Film Preparation Workflow dissolve Dissolve Polymer in Solvent add_plasticizer Add this compound dissolve->add_plasticizer Homogeneous Solution cast_solution Cast Solution onto Substrate add_plasticizer->cast_solution Plasticized Solution dry_film Dry the Film cast_solution->dry_film Solvent Evaporation peel_film Peel Film from Substrate dry_film->peel_film Solid Film store_film Store in Desiccator peel_film->store_film Ready for Characterization

Caption: Workflow for Polymer Film Preparation.

Protocol for Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the plasticized polymer films.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

Procedure:

  • Sample Preparation:

    • Cut a small sample (5-10 mg) from the prepared polymer film.

    • Accurately weigh the sample and place it in a hermetic aluminum pan.

    • Seal the pan with a lid.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the DSC to perform a heat-cool-heat cycle. A typical cycle would be:

      • Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C for PLA) at a rate of 10°C/min to erase the thermal history.

      • Hold at this temperature for 2-5 minutes.

      • Cool to a low temperature (e.g., 0°C) at a rate of 10°C/min.

      • Heat again to the high temperature at a rate of 10°C/min.

    • The second heating scan is typically used to determine the Tg and Tm.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan to identify the step change corresponding to the Tg and the endothermic peak corresponding to the Tm.

Protocol for Mechanical Testing by Tensile Analysis

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized polymer films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter (to prepare dumbbell-shaped or rectangular specimens)

  • Thickness gauge

Procedure:

  • Specimen Preparation:

    • Cut the polymer films into standard shapes for tensile testing (e.g., dumbbell-shaped according to ASTM D638 or rectangular strips).

    • Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.

    • Set the gauge length.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • From the stress-strain curve, calculate:

      • Tensile Strength: The maximum stress the film can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the film's stiffness.

Protocol for Water Vapor Permeability (WVP) Testing

Objective: To measure the rate at which water vapor permeates through the polymer film.

Apparatus:

  • Permeability cups (e.g., Payne cups)

  • Desiccant (e.g., anhydrous calcium chloride)

  • Environmental chamber with controlled temperature and humidity

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Cut circular samples of the polymer film that are larger than the opening of the permeability cups.

  • Cup Assembly:

    • Place a known amount of desiccant into each permeability cup.

    • Place the film sample over the opening of the cup, ensuring it is flat and without wrinkles.

    • Seal the film to the cup using a sealing ring and wax to ensure an airtight seal.

  • Permeability Measurement:

    • Weigh the assembled cups accurately.

    • Place the cups in an environmental chamber with a controlled high relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

    • Remove the cups at regular intervals (e.g., every 24 hours) and weigh them to determine the amount of water vapor that has permeated through the film and been absorbed by the desiccant.

  • Data Analysis:

    • Plot the weight gain versus time. The slope of the linear portion of this graph represents the water vapor transmission rate (WVTR).

    • Calculate the Water Vapor Permeability (WVP) using the following formula:

      • WVP = (WVTR × L) / ΔP

      • where L is the film thickness and ΔP is the partial pressure difference of water vapor across the film.

experimental_workflow_characterization cluster_characterization Film Characterization Workflow start Prepared Polymer Film dsc DSC Analysis start->dsc tensile Tensile Testing start->tensile wvp WVP Testing start->wvp thermal_props Tg, Tm dsc->thermal_props mech_props Tensile Strength, Elongation tensile->mech_props barrier_props Water Vapor Permeability wvp->barrier_props

Caption: Workflow for Polymer Film Characterization.

Logical Relationships in Plasticizer Selection and Film Performance

The choice of plasticizer and its concentration has a direct and predictable impact on the final properties of the polymer film. Understanding these relationships is crucial for designing films with tailored characteristics for specific applications.

logical_relationships cluster_logic Plasticizer Effects on Film Properties plasticizer_conc Increase Plasticizer Concentration tg Decrease in Tg plasticizer_conc->tg flexibility Increase in Flexibility (Elongation at Break) plasticizer_conc->flexibility stiffness Decrease in Stiffness (Young's Modulus) plasticizer_conc->stiffness strength Decrease in Tensile Strength plasticizer_conc->strength permeability Increase in Permeability plasticizer_conc->permeability

References

Troubleshooting & Optimization

Photodegradation pathways of octyl salicylate under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation pathways of octyl salicylate (also known as ethylhexyl salicylate) under UV irradiation. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodecay?

A1: In its isolated, deprotonated form, this compound exhibits high intrinsic photostability. Gas-phase studies using laser-interfaced mass spectrometry have shown that upon UV excitation, the dominant electronic decay pathway is electron loss, rather than fragmentation of the molecule.[1][2][3] This suggests that the molecule itself is relatively resistant to breaking down directly from UV absorption. However, in a formulated product, its photostability can be influenced by interactions with other ingredients.

Q2: What are the expected photodegradation products of this compound?

A2: While this compound is considered relatively photostable, potential degradation can occur, especially in complex formulations.[4] The primary expected degradation pathway, analogous to its metabolic breakdown, is hydrolysis of the ester bond to form salicylic acid and 2-ethylhexanol .[5] The presence of other UV filters or formulation excipients can potentially lead to the formation of other minor byproducts, though these are not extensively documented in publicly available literature.

Q3: How does the formulation affect the photodegradation of this compound?

A3: The formulation matrix plays a critical role in the photostability of this compound. The polarity of the solvent can influence the excited-state dynamics of salicylate molecules.[6][7][8][9] Furthermore, interactions with other UV filters can either enhance or decrease its stability. For instance, this compound is often used to help solubilize and stabilize other less stable UV filters like avobenzone.[10] Conversely, the presence of certain reactive species generated from the photodegradation of other components could potentially initiate the degradation of this compound. The overall pH of the formulation can also be a factor, as the protonation state of the molecule can affect its electronic properties and decay pathways.[1]

Q4: Is this compound known to be photoreactive?

A4: this compound itself is not considered to be significantly photoreactive and does not typically produce reactive oxygen species (ROS) upon exposure to sunlight.[4] Its primary function is to absorb UVB radiation and dissipate the energy, largely as heat.

Troubleshooting Guides

Issue 1: Inconsistent Quantification of this compound Degradation via HPLC
Possible Cause Troubleshooting Step
Poor Sample Extraction Ensure complete extraction of this compound and its degradation products from the sample matrix. This compound is oil-soluble, so a suitable organic solvent (e.g., isopropanol, methanol) should be used.[10][11] Sonication can aid in dissolving the sample film after irradiation.[10]
Inadequate Chromatographic Separation Optimize the HPLC method to ensure baseline separation of this compound from its potential degradation products (e.g., salicylic acid) and other formulation components. A C18 column with a mobile phase of methanol and water is often effective.[11][12]
Sample Degradation Post-Irradiation Analyze samples as soon as possible after the irradiation experiment. If storage is necessary, keep samples protected from light and at a low temperature to prevent further degradation.
Inconsistent Sample Film Thickness An uneven application of the product onto the substrate (e.g., PMMA plate) can lead to variable UV exposure and inconsistent degradation.[10] Use a standardized spreading technique to ensure a uniform film.
Mobile Phase Issues Fluctuations in mobile phase composition can cause retention time drift. Ensure the mobile phase is properly degassed and mixed. If using a gradient, ensure the pump is functioning correctly.[13]
Issue 2: Unexpectedly High or Low Photodegradation Rates
Possible Cause Troubleshooting Step
Incorrect UV Lamp Intensity or Spectrum Calibrate the UV source to ensure the correct irradiance and spectral output are being delivered to the samples. The ICH Q1B guideline provides standards for photostability testing.[14][15]
Temperature Effects High temperatures in the irradiation chamber can cause thermal degradation, which may be mistaken for photodegradation. Use a temperature-controlled chamber and include dark controls (samples shielded from light but kept at the same temperature) to differentiate between thermal and photodegradation.[13][16]
Interaction with Other Ingredients The presence of other photolabile ingredients can generate free radicals that may accelerate the degradation of this compound. Conversely, photostabilizers in the formulation can reduce its degradation. Analyze the stability of this compound in simpler solvent systems before testing in the full formulation to understand these interactions.
Oxygen Availability The presence of oxygen can influence photodegradation pathways. While this compound is not known to be highly susceptible to photo-oxidation, it is a factor to consider. Experiments can be conducted under both ambient and inert (e.g., nitrogen) atmospheres to assess the role of oxygen.

Quantitative Data

The photodegradation of this compound is highly dependent on the formulation. Below is a summary of quantitative data from a study evaluating the photostability of different UV filter combinations in a sunscreen formulation.

FormulationUV FiltersIrradiation Dose (UVA/UVB)% Recovery of this compound
1Octyl Methoxycinnamate, Benzophenone-3, this compound15 J/cm² UVA, 1.5 J/cm² UVBNot specified individually
Overall Photostability Ranking of Formulations (from most to least stable) 1. OMC, BP-3, OC2. OMC, AVB, OC3. OMC, BP-3, OS

Data adapted from a study evaluating UV filter combinations. The specific recovery of this compound was not detailed, but the overall stability of the formulation containing it was ranked.[10] OMC: Octyl Methoxycinnamate, BP-3: Benzophenone-3, OS: this compound, AVB: Avobenzone, OC: Octocrylene, MBC: 4-Methylbenzylidene Camphor

Experimental Protocols

Protocol: In Vitro Photostability Testing of this compound in a Sunscreen Formulation

This protocol is a generalized procedure based on common methodologies for testing the photostability of UV filters in cosmetic products.

1. Sample Preparation:

  • Accurately weigh a precise amount of the sunscreen formulation containing this compound.

  • Apply the formulation evenly onto a suitable substrate, such as a polymethyl methacrylate (PMMA) plate, to a defined thickness (e.g., 1-2 mg/cm²).[10]

  • Spread the sample uniformly across the substrate surface.

  • Prepare multiple plates for irradiation and dark controls.

2. UV Irradiation:

  • Place the sample plates in a calibrated solar simulator or a chamber equipped with UV lamps that mimic the solar spectrum.

  • Expose the samples to a defined dose of UV radiation. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15]

  • Simultaneously, place dark control plates in the same chamber, shielded from light (e.g., wrapped in aluminum foil), to monitor for any thermal degradation.[13]

3. Sample Extraction:

  • After irradiation, immerse the PMMA plates in a defined volume of a suitable solvent (e.g., isopropanol or methanol) to dissolve the sunscreen film.

  • Use sonication to ensure complete dissolution.[10]

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.

4. HPLC Analysis:

  • Analyze the extracted solutions using a validated HPLC method.

  • A typical setup would include a C18 reverse-phase column and a mobile phase consisting of a mixture of methanol and water.[11][12]

  • Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 307-310 nm).[17]

  • Quantify the concentration of this compound in both the irradiated and dark control samples against a standard calibration curve.

5. Data Analysis:

  • Calculate the percentage of this compound remaining after irradiation compared to the dark control to determine the extent of photodegradation.

Visualizations

Photodegradation_Pathway OS This compound UV UV Irradiation OS->UV Absorption ES Excited State UV->ES ES->OS Energy Dissipation (High Probability) Products Photodegradation Products (e.g., Salicylic Acid + 2-Ethylhexanol) ES->Products Photodegradation (Lower Probability) Heat Heat Dissipation ES->Heat

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Sample Preparation (Uniform Film on Substrate) irrad UV Irradiation (Calibrated Source) prep->irrad dark Dark Control (Shielded from Light) prep->dark extract Extraction with Solvent irrad->extract dark->extract hplc HPLC Quantification extract->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for photostability testing.

Troubleshooting_Logic start Inconsistent Degradation Results check_hplc Check HPLC Method start->check_hplc check_exp Check Experimental Setup start->check_exp hplc_ok HPLC Method OK check_hplc->hplc_ok Yes hplc_issue Optimize Separation, Extraction, or Calibration check_hplc->hplc_issue No exp_ok Experimental Setup OK check_exp->exp_ok Yes exp_issue Calibrate UV Source, Control Temperature, Check Sample Prep check_exp->exp_issue No hplc_issue->start exp_issue->start

Caption: Troubleshooting logic for photodegradation experiments.

References

Technical Support Center: Analysis of Octyl Salicylate and its Degradation Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of octyl salicylate degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in forced degradation studies?

A1: Based on its chemical structure, the primary degradation of this compound is expected to occur via hydrolysis of the ester bond. Under hydrolytic conditions (acidic or basic), it will likely break down into salicylic acid and 2-ethylhexanol. Under oxidative and photolytic stress, further degradation of the salicylic acid moiety may occur, potentially leading to hydroxylated species such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid.[1]

Q2: Why is LC-MS/MS the preferred technique for analyzing this compound and its degradation products?

A2: LC-MS/MS is a highly sensitive and specific analytical technique ideal for this purpose.[2] It combines the separation power of liquid chromatography (LC) with the mass identification capabilities of tandem mass spectrometry (MS/MS). This allows for the effective separation of the parent drug from its degradation products, even if they are present at trace levels, and provides confident structural identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Q3: Which ionization mode is best for detecting this compound and its key degradation products?

A3: A common approach is to use electrospray ionization (ESI) in negative mode ([M-H]-) for the acidic degradation products like salicylic acid and its hydroxylated derivatives, as the phenolic and carboxylic acid groups are readily deprotonated. For the parent this compound, either positive mode ESI ([M+H]+ or [M+Na]+) or Atmospheric Pressure Chemical Ionization (APCI) can be effective.[3] Utilizing a mass spectrometer with polarity switching capabilities can allow for the detection of all compounds in a single run.[4]

Q4: How can I confirm the identity of an unknown peak suspected to be a degradation product?

A4: The initial identification is based on the m/z of the unknown peak. To confirm its identity, you can perform MS/MS fragmentation. By comparing the fragmentation pattern of the unknown peak with that of a known reference standard of the suspected degradation product, you can confirm its structure. If a standard is not available, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to help determine the elemental composition.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) for Salicylic Acid
  • Possible Cause: Secondary interactions between the acidic analyte and the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase by adding a small amount of an acid like formic acid (e.g., 0.1%). This will ensure the carboxylic acid and phenolic hydroxyl groups of salicylic acid are protonated, reducing their interaction with residual silanols on the column.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions.

Problem 2: Inconsistent or Shifting Retention Times
  • Possible Cause: Issues with the LC system or mobile phase preparation.

  • Solution:

    • Mobile Phase Preparation: Ensure mobile phases are prepared fresh daily and are adequately degassed. Inconsistent buffer concentration or pH can lead to retention time shifts.

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.

    • System Check: Check the LC system for leaks and ensure the pump is delivering a consistent flow rate.

Problem 3: Low Signal Intensity or No Peak Detected for Degradation Products
  • Possible Cause: Insufficient degradation, incorrect MS parameters, or matrix effects.

  • Solution:

    • Verify Degradation: Ensure the forced degradation conditions were sufficient to produce degradation products. A typical target is 5-20% degradation of the parent compound.[5]

    • Optimize MS Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and MS/MS transitions (precursor/product ions, collision energy) for each target analyte using a reference standard if available.

    • Evaluate Matrix Effects: If analyzing samples from a complex matrix, co-eluting compounds can suppress the ionization of the target analytes. Dilute the sample or improve the sample preparation method to minimize these effects.

Problem 4: Carryover of this compound in Blank Injections
  • Possible Cause: this compound is a relatively nonpolar and "sticky" compound that can adsorb to parts of the LC system.

  • Solution:

    • Injector Wash: Use a strong, organic solvent (e.g., isopropanol or acetonitrile/isopropanol mixture) for the needle wash in the autosampler.

    • Blank Injections: Run multiple blank injections with a high-organic mobile phase after a high-concentration sample to ensure the system is clean.

    • System Cleaning: If carryover persists, it may be necessary to clean the injector, loop, and column.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for inducing the degradation of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid this compound to 105°C in a hot air oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for LC-MS/MS:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples and a non-stressed control sample to a final concentration of approximately 10 µg/mL with the initial mobile phase.

LC-MS/MS Method for Analysis

This method is designed to separate this compound from its primary degradation products.

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source

  • Ionization Mode: Negative and Positive (polarity switching)

  • MS/MS Transitions (Example):

    • This compound (Positive): m/z 251.2 → 137.1

    • Salicylic Acid (Negative): m/z 137.1 → 93.0

    • 2,5-Dihydroxybenzoic Acid (Negative): m/z 153.0 → 109.0

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound RemainingSalicylic Acid (% Peak Area)2-Ethylhexanol (% Peak Area)Other Degradation Products (% Peak Area)
Control (Unstressed)99.8Not DetectedNot DetectedNot Detected
0.1 M HCl, 60°C, 24h85.212.5Detected (Not Quantified)2.3
0.1 M NaOH, RT, 4h78.918.1Detected (Not Quantified)3.0
3% H₂O₂, RT, 24h92.15.8Detected (Not Quantified)2.1 (includes hydroxylated species)
Thermal (105°C, 48h)95.43.5Detected (Not Quantified)1.1
Photolytic (UV 254nm, 24h)89.78.2Detected (Not Quantified)2.1

Note: This data is illustrative and may not represent actual experimental results. 2-Ethylhexanol is difficult to retain and ionize under these conditions and is therefore noted as detected but not quantified.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL This compound Stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress neutralize Neutralize & Dilute Samples to 10 µg/mL stress->neutralize inject Inject Sample onto C18 RP-Column neutralize->inject separate Gradient Elution (ACN/H₂O with Formic Acid) inject->separate detect Detect Analytes via ESI-MS/MS separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Degradation Products (m/z and Fragmentation) integrate->identify quantify Quantify Degradation identify->quantify

Caption: Experimental workflow for identifying degradation products.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation / Photolysis OS This compound (m/z 250.16) SA Salicylic Acid (m/z 138.03) OS->SA Ester Cleavage EH 2-Ethylhexanol (m/z 130.13) OS->EH Ester Cleavage DHB Dihydroxybenzoic Acids (e.g., m/z 154.02) SA->DHB Hydroxylation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Strategies to Minimize Octyl Salicylate-Induced Contact Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the risk of octyl salicylate-induced contact dermatitis in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the assessment of this compound's sensitization potential.

In Vitro Assay Troubleshooting
Observed Problem Potential Cause Recommended Solution
Inconsistent results in cell viability assays (e.g., MTT, Neutral Red). 1. This compound Solubility: The oily, lipophilic nature of this compound can lead to poor solubility in aqueous cell culture media, resulting in non-homogenous exposure. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be causing cytotoxicity at the concentrations used. 3. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability in metabolic activity and assay readouts.1. Optimize Solvent and Concentration: Test a range of biocompatible solvents and ensure the final solvent concentration is non-toxic to the cells. Gentle warming or sonication may aid dissolution. 2. Vehicle Controls: Always include vehicle controls (media with the same concentration of solvent used for this compound) to differentiate between compound and solvent effects. 3. Standardize Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to seed plates evenly. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
High background or false positives in h-CLAT assay. 1. Cell Contamination: Mycoplasma or bacterial contamination can activate THP-1 cells, leading to increased expression of CD86 and CD54. 2. Endotoxin Contamination: Endotoxins in media, sera, or the test substance can cause non-specific cell activation. 3. Inappropriate Assay Concentration: Testing at cytotoxic concentrations can lead to non-specific cellular stress and marker upregulation.1. Aseptic Technique and Testing: Maintain strict aseptic technique and regularly test cell cultures for mycoplasma. 2. Use Endotoxin-Free Reagents: Utilize endotoxin-tested reagents and screen the this compound sample for endotoxin contamination. 3. Preliminary Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., with propidium iodide) to determine the CV75 (concentration with 75% cell viability) and select appropriate non-cytotoxic concentrations for the h-CLAT.
False negatives in DPRA. 1. Low Reactivity of this compound: As a relatively weak sensitizer, this compound may exhibit low peptide depletion that falls below the threshold for a positive result. 2. Requirement for Metabolic Activation: The DPRA is an in chemico assay and lacks metabolic capacity. If this compound requires bioactivation to become a sensitizer, the DPRA will yield a negative result.1. Use in Conjunction with Other Assays: The DPRA should be part of an integrated testing strategy. A negative result should be considered alongside data from cell-based assays (like h-CLAT) that can indicate other sensitization mechanisms. 2. Consider Pro-haptens: If metabolic activation is suspected, results from assays with some metabolic capacity or in silico predictions should be considered.
Human Patch Testing (HRIPT) Troubleshooting
Observed Problem Potential Cause Recommended Solution
Irritant reactions observed during the induction phase. 1. High Concentration: The concentration of this compound may be too high, causing irritation rather than sensitization. 2. Occlusion Effect: The occlusive nature of the patch can enhance the irritant properties of a substance.1. Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum non-irritating concentration. 2. Semi-Occlusive Patches: Consider using semi-occlusive patches if irritation is a concern.
Difficulty distinguishing between allergic and irritant reactions. 1. Subjective Scoring: Visual scoring of skin reactions can be subjective. 2. Late-Phase Irritant Reactions: Some substances can cause irritant reactions that persist, mimicking an allergic response.1. Standardized Scoring and Training: Use a standardized scoring system (e.g., 0-4 scale) and ensure evaluators are trained to differentiate between erythema, edema, and other signs of irritation versus allergic reactions. 2. Challenge at a Naïve Site: A true allergic reaction will elicit a response at a previously unexposed (naïve) site during the challenge phase, which is a key differentiator from simple irritation.
Equivocal or weak positive reactions. 1. Weak Sensitizer: this compound is considered a weak sensitizer, and reactions may not be strong. 2. Cross-Reactivity: A weak reaction could be due to cross-reactivity with another salicylate the subject has been exposed to.1. Re-challenge: A re-challenge phase can help confirm a weak positive reaction. 2. Test for Cross-Reactivity: If cross-reactivity is suspected, patch testing with other salicylates may provide more insight.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced contact dermatitis?

A1: this compound-induced contact dermatitis is a Type IV delayed-type hypersensitivity reaction. It involves two phases: a sensitization phase, where initial exposure to this compound leads to the activation of allergen-specific T-lymphocytes, and an elicitation phase, where subsequent exposure triggers a cytokine-mediated inflammatory response, resulting in dermatitis.

Q2: How does the sensitization potential of this compound compare to other UV filters?

A2: this compound is generally considered a weak skin sensitizer. Some studies have reported a low incidence of allergic reactions. For instance, a European multicenter study observed a reaction rate of 0.19% to ethylhexyl salicylate. In comparison, other UV filters like oxybenzone (benzophenone-3) are more frequently reported as contact and photocontact allergens.

Q3: Is there a risk of cross-reactivity with other salicylates?

A3: Yes, there is a potential for cross-reactivity. Due to structural similarities, an individual sensitized to this compound may also react to other salicylates, such as benzyl salicylate or cis-3-hexenyl salicylate. Therefore, it is important to consider this possibility when investigating a suspected case of salicylate-induced contact dermatitis.

Q4: What is the recommended concentration of this compound for patch testing?

A4: While concentrations can vary, some studies have used 5% this compound in petrolatum for patch testing. It is crucial to use a concentration that is high enough to elicit an allergic response but low enough to avoid irritant reactions.

Q5: What are the key differences between irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD) in the context of this compound exposure?

A5: ICD is a direct toxic effect of the substance on the skin, which can occur in any individual with sufficient exposure, while ACD is an immune-mediated response that only occurs in previously sensitized individuals. Clinically, ICD lesions are often sharply demarcated, whereas ACD lesions may be more widespread. A definitive diagnosis is typically made through patch testing, which will be positive in ACD but negative in ICD.

Q6: What are the current non-animal testing alternatives for assessing the skin sensitization potential of this compound?

A6: Several in vitro and in chemico methods are available as part of an integrated approach to testing and assessment (IATA). These include the Direct Peptide Reactivity Assay (DPRA), which assesses protein binding; the KeratinoSens™ or LuSens™ assays, which measure keratinocyte activation; and the human Cell Line Activation Test (h-CLAT), which evaluates dendritic cell activation. These tests correspond to key events in the adverse outcome pathway (AOP) for skin sensitization.

Data Presentation

Table 1: Quantitative Data on this compound Sensitization
Study Type Subjects/System Concentration Results Reference
Patch Test Study1,031 human volunteersNot specified0.19% (2 subjects) showed a positive reaction to ethylhexyl salicylate.
Patch Test Study243 patientsNot specified1.2% showed a positive reaction to this compound.
Case ReportHuman female5% in petrolatumPositive patch test reaction confirmed contact allergy.
Maximization TestGuinea pigsInduction: 2.5% (intradermal), 50% (topical); Challenge: 25%No skin sensitization observed.
In vitro Assay (Yeast Estrogen Assay)Recombinant yeastNot specifiedShowed a submaximal response for estrogenic activity compared to 17-ß-estradiol.

Experimental Protocols

Human Repeat Insult Patch Test (HRIPT)

Objective: To assess the irritation and sensitization potential of this compound after repeated application to human skin.

Methodology:

  • Induction Phase (3 weeks):

    • Approximately 0.2g of the test material (e.g., a formulation containing this compound or this compound at a specific concentration in a suitable vehicle) is applied to an occlusive or semi-occlusive patch.

    • The patch is applied to the upper back of the subjects.

    • Patches are worn for 24 hours and then removed.

    • This procedure is repeated nine times over a three-week period (e.g., every Monday, Wednesday, and Friday).

    • The site is evaluated for any skin reactions (erythema, edema) before each new patch application using a standardized scoring scale (e.g., 0-4).

  • Rest Phase (2 weeks):

    • A two-week period with no patch application follows the induction phase to allow for the development of sensitization.

  • Challenge Phase (1 week):

    • After the rest period, a challenge patch with the test material is applied to a naïve (previously unpatched) site on the back.

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for skin reactions at 24, 48, and 72 hours post-application.

    • A reaction at the naïve site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.

Direct Peptide Reactivity Assay (DPRA)

Objective: To quantify the reactivity of this compound with synthetic peptides containing cysteine and lysine as a measure of its protein-binding potential.

Methodology:

  • Preparation:

    • Prepare a 100 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare solutions of cysteine- and lysine-containing synthetic peptides.

  • Incubation:

    • Incubate the this compound solution with the cysteine and lysine peptide solutions for 24 hours at 25°C in the dark. The typical molar ratios are 1:10 (test chemical to cysteine peptide) and 1:50 (test chemical to lysine peptide).

  • Analysis:

    • Following incubation, quantify the remaining peptide concentrations using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.

  • Calculation and Prediction:

    • Calculate the percentage of peptide depletion for both cysteine and lysine.

    • The mean depletion is used to classify the reactivity of this compound. A mean depletion of less than 6.38% is typically considered minimal reactivity (non-sensitizer), while higher values indicate low, moderate, or high reactivity (sensitizer).

human Cell Line Activation Test (h-CLAT)

Objective: To assess the ability of this compound to induce the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1), mimicking dendritic cell activation.

Methodology:

  • Cell Culture:

    • Culture THP-1 cells in appropriate media and conditions.

  • Cytotoxicity Assay:

    • First, determine the CV75 value of this compound (the concentration that results in 75% cell viability) using an appropriate cytotoxicity assay.

  • Exposure:

    • Expose THP-1 cells to a range of non-cytotoxic concentrations of this compound for 24 hours.

  • Staining and Flow Cytometry:

    • After exposure, harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) for each marker.

  • Data Analysis and Prediction:

    • Calculate the Relative Fluorescence Intensity (RFI) for each concentration by normalizing the MFI of the treated cells to the vehicle control.

    • A positive result is typically defined as an RFI of ≥ 150% for CD86 or ≥ 200% for CD54 in at least two of three independent experiments.

Visualizations

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase Hapten This compound (Hapten) SkinProtein Skin Protein Hapten->SkinProtein Haptenation HaptenProtein Hapten-Protein Complex SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake LymphNode Lymph Node LangerhansCell->LymphNode Migration NaiveTCell Naive T-Cell LymphNode->NaiveTCell Antigen Presentation MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Activation & Differentiation ReExposure Re-exposure to This compound ActivatedTCell Activated Memory T-Cell MemoryTCell->ActivatedTCell Recognition of Hapten-Protein Complex ReExposure->HaptenProtein Cytokines Release of Cytokines & Chemokines (IFN-γ, IL-17) ActivatedTCell->Cytokines Inflammation Inflammation (Dermatitis) Cytokines->Inflammation

Caption: Allergic Contact Dermatitis (ACD) Signaling Pathway.

Experimental_Workflow cluster_in_silico In Silico & In Chemico Assessment cluster_in_vitro In Vitro Cell-Based Assays cluster_in_vivo In Vivo Confirmation (If Necessary) cluster_assessment Weight of Evidence Assessment QSAR QSAR / Read-Across (Predictive Modeling) DPRA DPRA (OECD 442C) Protein Reactivity QSAR->DPRA Initial Screening KeratinoSens KeratinoSens™ / LuSens™ (OECD 442D) Keratinocyte Activation DPRA->KeratinoSens Key Event 1 WoE Weight of Evidence (WoE) Analysis & Hazard Classification DPRA->WoE hCLAT h-CLAT (OECD 442E) Dendritic Cell Activation KeratinoSens->hCLAT Key Event 2 KeratinoSens->WoE hCLAT->WoE Key Event 3 HRIPT Human Repeat Insult Patch Test (HRIPT) WoE->HRIPT Confirmation for Specific Scenarios

Caption: Experimental Workflow for Skin Sensitization Assessment.

Technical Support Center: Optimization of Octyl Salicylate for Synergistic SPF Boosting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing octyl salicylate concentration in sunscreen formulations to achieve a synergistic Sun Protection Factor (SPF) boost.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental process of formulating with this compound.

Question Answer & Troubleshooting Steps
1. Why am I not observing the expected SPF boost from this compound? Several factors can contribute to a lower-than-expected SPF.[1] Troubleshooting Steps: Check Solubility: this compound is oil-soluble.[2] Ensure it is fully dissolved in the oil phase of your formulation. Inadequate solubilization of any crystalline UV filters, such as avobenzone, can significantly reduce SPF.[3] Consider the polarity of your emollients as this can impact the solubility of UV filters.Evaluate UV Filter Combinations: The synergistic effect of this compound is highly dependent on the other UV filters in the formulation. It is particularly effective at photostabilizing avobenzone.[4] Verify the concentrations and ratios of all UV filters.Assess Film Formation: The effectiveness of a sunscreen relies on the formation of a uniform film on the substrate.[5] Poor film-forming properties can lead to inaccurate SPF readings. Evaluate the rheology and spreadability of your formulation.Review Experimental Protocol: Ensure your in vitro SPF measurement protocol is followed precisely. Variations in substrate type, amount of product applied, and measurement technique can lead to inconsistent results.
2. My sunscreen emulsion is unstable after adding this compound. What should I do? Emulsion stability can be affected by the addition of any new ingredient. Troubleshooting Steps: HLB System Review: Re-evaluate the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. The addition of this compound may require an adjustment to maintain a stable emulsion.Order of Addition: Experiment with the order of addition of your ingredients. Adding this compound to the oil phase before emulsification is typically recommended.Homogenization: Ensure adequate homogenization (mixing speed and time) to create a uniform and stable droplet size.Ingredient Compatibility: Check for any potential incompatibilities between this compound and other ingredients in your formulation.
3. I am observing a decrease in photostability despite using this compound. Why? While this compound is known to be a good photostabilizer for some UV filters, the overall photostability of a formula is complex. Troubleshooting Steps: Analyze the Complete UV Filter System: Certain combinations of UV filters can be inherently unstable. For example, avobenzone is notoriously photolabile and its stabilization often requires a combination of photostabilizers.Consider Pro-oxidative Effects: In some instances, the degradation of one UV filter can generate reactive oxygen species (ROS) that can degrade other components.[4]Incorporate Antioxidants: The addition of antioxidants can help quench free radicals and improve the overall photostability of the formulation.
4. The sensory properties (e.g., greasiness, texture) of my formulation are undesirable. How can I improve them? This compound itself has emollient properties and can impact the feel of a product.[6] Troubleshooting Steps: Adjust Emollient Profile: Modify the types and levels of other emollients in the formulation to achieve the desired skin feel.Incorporate Sensory Modifiers: Utilize ingredients like powders (e.g., silica, starches) or elastomers to reduce greasiness and improve the final texture.Optimize Concentration: While aiming for a high SPF, consider that the concentration of this compound and other oil-soluble ingredients will influence the sensory profile. It may be necessary to find a balance between efficacy and aesthetics.
5. My in vitro SPF results are highly variable. How can I improve reproducibility? Variability in in vitro SPF testing is a common challenge. Troubleshooting Steps: Standardize Substrate: Use a consistent and standardized substrate, such as polymethylmethacrylate (PMMA) plates, for all experiments.[7]Control Application Amount and Technique: Precisely control the amount of product applied per unit area of the substrate. Use a standardized spreading technique to ensure a uniform film.Instrument Calibration: Regularly calibrate your spectrophotometer or SPF analyzer to ensure accurate and consistent readings.Environmental Control: Maintain consistent temperature and humidity in the laboratory, as these can affect product drying and film formation.

Data on this compound in Sunscreen Formulations

Formulation ExampleThis compound (% w/w)Other Key UV Filters (% w/w)Reported SPF
Example 1 5.0Homosalate (10.0), Avobenzone (2.0)Increased SPF by ~50% with addition of a photostabilizer[8]
Example 2 3.0Octocrylene (5.6), Avobenzone (2.8), Oxybenzone (3.6), Homosalate (10.0)53
Example 3 5.0Octinoxate (7.5), Zinc Oxide (11.2)50+
Example 4 4.5Avobenzone (3.0), Homosalate (10.0)30
Example 5 5.0Avobenzone (3.0), Homosalate (10.0), Octocrylene (10.0)45

Experimental Protocols

In Vitro SPF Measurement

This protocol outlines a general method for determining the SPF of a sunscreen formulation in a laboratory setting.

1. Materials and Equipment:

  • UV Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Polymethylmethacrylate (PMMA) plates

  • Positive and negative control sunscreen formulations with known SPF values

  • Analytical balance

  • Micropipettes or syringes for sample application

  • Finger cots or other suitable applicators for spreading

2. Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application:

    • Accurately weigh a precise amount of the test sunscreen formulation. A typical application rate is 1.2 to 2.0 mg/cm².

    • Apply the formulation to the roughened surface of the PMMA plate.

  • Spreading:

    • Spread the sample evenly across the entire surface of the plate using a defined pattern and pressure to ensure a uniform film.

    • Allow the film to dry and equilibrate for a set period (e.g., 15-30 minutes) in a controlled environment.

  • UV Transmittance Measurement:

    • Measure the initial UV transmittance of the sunscreen film at various wavelengths across the UVA and UVB spectrum (typically 290-400 nm) using the UV spectrophotometer.

  • UV Irradiation (Optional but Recommended for Photostability):

    • Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator.

  • Post-Irradiation Measurement:

    • Re-measure the UV transmittance of the film after irradiation.

  • SPF Calculation:

    • The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar irradiance spectrum.

Visualizations

Experimental Workflow for this compound Optimization

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro SPF Testing cluster_analysis Data Analysis & Optimization F1 Base Formulation (without this compound) F2 Varying Concentrations of this compound (e.g., 1%, 3%, 5%) F1->F2 F3 Incorporate Synergistic UV Filters (e.g., Avobenzone, Octinoxate) F2->F3 F4 Prepare Test Formulations F3->F4 T1 Apply Formulations to PMMA Plates F4->T1 T2 Measure UV Transmittance (Pre-Irradiation) T1->T2 T3 Expose to Controlled UV Radiation T2->T3 T4 Measure UV Transmittance (Post-Irradiation) T3->T4 T5 Calculate SPF Values T4->T5 A1 Compare SPF Values Across Concentrations T5->A1 A4 Determine Optimal this compound Concentration A1->A4 A2 Assess Photostability A2->A4 A3 Evaluate Sensory Properties A3->A4

Caption: Workflow for optimizing this compound concentration.

Signaling Pathway of Synergistic SPF Boosting

synergistic_mechanism cluster_uv_filters UV Filter System cluster_mechanism Synergistic Mechanism cluster_outcome Performance Outcome OS This compound SOL Improved Solubilization of Avobenzone OS->SOL PHOTO Photostabilization (Quenching of Excited State) OS->PHOTO AVO Avobenzone (Photolabile UVA Filter) AVO->SOL AVO->PHOTO OTHER_UVB Other UVB Filters (e.g., Octinoxate) SPF Synergistic SPF Boost OTHER_UVB->SPF SOL->SPF UVA Broad-Spectrum UVA Protection PHOTO->UVA STABILITY Enhanced Formulation Stability PHOTO->STABILITY

Caption: Synergistic mechanism of this compound in SPF boosting.

References

Overcoming matrix effects in the analysis of octyl salicylate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of octyl salicylate in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2][3] These effects are a significant challenge in LC-MS analysis of complex samples like cosmetics or biological fluids.

Q2: What are the common sources of matrix effects in the analysis of this compound from cosmetic products?

A: In cosmetic formulations, matrix effects can arise from a variety of components, including:

  • Lipids and oils: Sunscreen lotions and creams are often oil-in-water or water-in-oil emulsions containing various lipids that can interfere with the analysis.

  • Other UV filters: Sunscreens typically contain multiple UV filters that may have similar chemical properties to this compound and co-elute.

  • Polymers and emulsifiers: These ingredients are used to stabilize the formulation and can be a source of interference.

  • Preservatives and fragrances: These additives can also co-elute with this compound and cause matrix effects.

Q3: What are the primary strategies to overcome matrix effects?

A: The main strategies to mitigate matrix effects include:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from interfering compounds is crucial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for matrix effects.

  • Use of Internal Standards: An ideal internal standard, particularly a stable isotope-labeled version of this compound, can co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Sample Preparation

Low recovery of this compound can be a significant issue, leading to underestimation of its concentration. The following table summarizes typical recovery data for different sample preparation methods.

Sample Preparation TechniqueMatrixAnalyteAverage Recovery (%)Reference
Ultrasonic ExtractionCosmeticsSalicylic acid esters90.6 - 98.8[4]
QuEChERSHuman MilkUV filters87 - 112[4]
HPLC Method Analytical YieldCosmetic ProductThis compound98.40 - 99.70[5]

Troubleshooting Steps:

  • Optimize Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of this compound and the sample matrix. For oily matrices, a combination of polar and non-polar solvents may be necessary.

  • Adjust pH: The pH of the sample can influence the extraction efficiency of this compound. Experiment with adjusting the pH to improve partitioning into the extraction solvent.

  • Increase Extraction Time/Agitation: Ensure sufficient time and energy (e.g., vortexing, sonication) are applied to allow for complete extraction from the matrix.

  • Evaluate a Different Extraction Method: If low recovery persists, consider switching to an alternative sample preparation technique. The choice of method can significantly impact recovery, as shown in the table above.

Experimental Protocols

Protocol 1: Sample Preparation of Sunscreen Cream using Ultrasonic Extraction

This protocol is adapted from a method for the analysis of salicylic acid esters in cosmetics.[4]

  • Sample Weighing: Accurately weigh 1.0 g of the sunscreen cream into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).

  • Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 20 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the solid excipients.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for HPLC-UV or LC-MS/MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on a validated method for the determination of this compound in sunscreen products.[5]

  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of ethanol, water, and acetic acid (e.g., 70:29.5:0.5 v/v/v).[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • Detection:

    • Detector: UV-Vis Diode Array Detector (DAD).

    • Wavelength: 313 nm.[5]

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Weigh Sunscreen Sample extract Ultrasonic Extraction with Organic Solvent sample->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC-UV Analysis filter->hplc data Data Processing & Quantification hplc->data

Caption: Experimental workflow for the analysis of this compound in sunscreen.

troubleshooting_workflow cluster_recovery Low Recovery Troubleshooting cluster_matrix Matrix Effect Mitigation start Start: Inaccurate Octyl Salicylate Quantification check_recovery Is Analyte Recovery Low? start->check_recovery check_matrix_effect Are Matrix Effects Present? check_recovery->check_matrix_effect No optimize_solvent Optimize Extraction Solvent check_recovery->optimize_solvent Yes improve_cleanup Improve Sample Cleanup check_matrix_effect->improve_cleanup Yes end End: Accurate Quantification check_matrix_effect->end No adjust_ph Adjust Sample pH optimize_solvent->adjust_ph change_method Change Extraction Method (e.g., SPE, LLE, QuEChERS) adjust_ph->change_method change_method->check_matrix_effect optimize_hplc Optimize HPLC Separation improve_cleanup->optimize_hplc matrix_match Use Matrix-Matched Calibration optimize_hplc->matrix_match use_is Use Stable Isotope-Labeled Internal Standard matrix_match->use_is use_is->end

Caption: Troubleshooting guide for inaccurate this compound quantification.

References

Technical Support Center: Octyl Salicylate in Water-Resistant Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the water resistance of sunscreen formulations using octyl salicylate.

Section 1: Core Functionality and Mechanism

Q: How does this compound primarily contribute to the water resistance of a sunscreen formulation?

A: this compound, also known as ethylhexyl salicylate, enhances water resistance primarily due to its physicochemical properties. As an oil-soluble (lipophilic) organic UV filter, it integrates well into the oil phase of an emulsion.[1] This lipophilicity helps the sunscreen film adhere more effectively to the skin's surface.[2] When the formulation is applied, this compound, along with other oil-phase components, helps form a uniform, cohesive film that is less easily washed away by water or sweat.[3] Additionally, its emollient properties contribute to a smoother application and a more continuous film, further boosting its staying power.[4]

Q: What is the mechanism of action for this compound as a UV filter?

A: this compound is an organic compound that functions as a chemical sunscreen agent. Its primary role is to absorb ultraviolet (UV) radiation, specifically in the UVB spectrum (280-320 nm), which is responsible for sunburn.[5][6] The molecule absorbs the energy from UVB photons and converts it into a less damaging form of energy, such as heat, which is then released from the skin.[3][4] It is considered a weak UVB absorber and does not provide protection against UVA rays, so it is almost always used in combination with other UV filters to achieve broad-spectrum protection and boost the overall Sun Protection Factor (SPF).[7][8]

Section 2: Formulation and Troubleshooting Guide

Q: My formulation's water resistance is lower than expected. What are common issues related to this compound?

A: If water resistance is suboptimal, consider the following factors related to this compound:

  • Inadequate Film Formation: this compound contributes to but does not solely create water resistance. Its effectiveness is highly dependent on the complete formulation. The absence of dedicated film-forming polymers (e.g., acrylates copolymers) can lead to a less durable film on the skin.[9]

  • Poor Emulsion Stability: The overall stability of the emulsion is critical. If the emulsion breaks, the integrity of the sunscreen film upon the skin is compromised, leading to poor water resistance. This compound helps to solubilize other crystalline UV filters, which can improve stability.[6]

  • Incorrect Concentration: While approved for use up to 5% in the U.S. and E.U., simply maximizing the concentration may not yield the best results.[1] The ratio of this compound to other oil-phase ingredients and film-formers is crucial for creating an optimal, water-repellent matrix.

  • Interaction with Other Ingredients: The choice of emollients and other solvents in the formulation can impact how the sunscreen film sets on the skin and its subsequent resistance to water.

Q: I am observing crystallization of other UV filters like avobenzone in my formulation. Can this compound help?

A: Yes, this compound is frequently used as an effective solvent and stabilizer for other UV filters, particularly solid, crystalline ones like avobenzone.[6] Its ability to keep other filters dissolved within the oil phase is a primary function that prevents them from crystallizing over time. This not only improves the stability and aesthetic feel of the product but also ensures the UV filters are evenly dispersed, which is critical for consistent sun protection and film formation.[6]

Q: My preservative efficacy testing (PET) is failing for Pseudomonas aeruginosa or Burkholderia cepacia. Could this compound be the cause?

A: This is a known, though less obvious, issue. Research has shown that salicylate-based UV filters, including this compound, can compromise the efficacy of common preservative systems against specific pathogenic bacteria like P. aeruginosa and B. cepacia.[10][11] These microorganisms can potentially hydrolyze salicylate esters to form salicylic acid.[12] The resulting salicylic acid can then be assimilated by the bacteria and used in the chorismate pathway to produce pyochelin, an iron-chelating siderophore that can promote bacterial growth, effectively overriding the preservative system.[10][12] If you are facing such challenges, a review of the preservative system or the UV filter combination may be necessary.

Microbial_Interaction_Pathway cluster_formulation Sunscreen Formulation cluster_bacteria Bacterial Cell (e.g., P. aeruginosa) OS This compound Esterase Bacterial Esterase OS->Esterase Hydrolysis Preservative Preservative System Growth Bacterial Growth Preservative->Growth Inhibits SA Salicylic Acid Esterase->SA Chorismate Chorismate Pathway SA->Chorismate Metabolized Pyochelin Pyochelin Synthesis Chorismate->Pyochelin Pyochelin->Growth Promotes

Fig 1. Hypothesized pathway of this compound compromising preservative efficacy.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data

The concentration of this compound and its combination with other film-forming ingredients directly impacts the final water-resistance claims.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C15H22O3 [1]
Molar Mass 250.33 g/mol [1]
Appearance Colorless to pale yellow liquid [1]
Solubility Soluble in oils, sparingly soluble in water [1]
Max Concentration (US & EU) 5% [1]

| UV Absorption Range | 280 - 320 nm (UVB) | |

Table 2: Example Formulations and Waterproof SPF Results Data adapted from patent literature illustrating the use of this compound in high-SPF, waterproof formulations.

Ingredient Formulation A (wt%) Formulation B (wt%)
Benzophenone-3 6.0 6.0
This compound 5.0 5.0
Octyl Methoxycinnamate 7.5 -
Octyl Dimethyl PABA - 8.0
Acrylates/t-Octylpropenamide Copolymer 2.0 2.0
PPG-15 Stearyl Ether 10.0 10.0
SD Alcohol 40 & Other Excipients to 100 to 100
Resulting Waterproof SPF 30 27

[Source: Adapted from US Patent US5204090A][13]

Experimental Protocols

Q: How do I perform an in vitro evaluation of water resistance for a formulation containing this compound?

A: An in vitro water resistance test provides a reproducible and cost-effective method for screening formulations before proceeding to in vivo testing. The general principle is to measure the product's SPF or UV absorbance before and after water immersion.[14][15]

Detailed Protocol: In Vitro Water Resistance Spectrophotometry

  • Substrate Preparation: Use polymethyl methacrylate (PMMA) plates or Vitro-Skin® substrates.[14][16] If using Vitro-Skin, hydrate it according to the manufacturer's instructions (e.g., 16-18 hours at ~90% relative humidity) until it becomes optically transparent.[16]

  • Product Application: Accurately weigh and apply a precise amount of the sunscreen formulation (e.g., 1.3 - 2.0 mg/cm²) onto the substrate.[17] Spread the product evenly using a gloved finger to create a uniform film.

  • Drying/Setting: Allow the film to dry in a dark place at room temperature for a set period (e.g., 15-30 minutes).[17]

  • Pre-Immersion Measurement (A_initial): Using a UV-VIS spectrophotometer with an integrating sphere, measure the initial absorbance of the sunscreen film across the UV spectrum.[16]

  • Water Immersion: Immerse the substrate in a large volume of deionized or osmosed water at a controlled temperature (e.g., 34°C).[15][17] Agitate the water gently with a stirrer at a low, constant speed (e.g., 15 rpm) for the desired duration (e.g., 40 or 80 minutes).[17]

  • Post-Immersion Drying: Carefully remove the substrate from the water, avoiding disturbance to the film. Allow it to dry completely at a controlled temperature (e.g., 35°C for 2 hours).[17]

  • Post-Immersion Measurement (A_final): Repeat the spectrophotometric measurement on the same spots analyzed pre-immersion.[16][17]

  • Calculation: Calculate the percentage of water resistance using the absorbance values:

    • % Water Resistance = (A_final / A_initial) x 100 [16]

In_Vitro_Workflow cluster_prep Preparation cluster_analysis Analysis A 1. Prepare Substrate (e.g., PMMA Plate) B 2. Apply Sunscreen (2.0 mg/cm²) A->B C 3. Dry Film (15-30 min) B->C D 4. Measure Initial SPF (Pre-Immersion) C->D E 5. Immerse in Water (40 or 80 min) D->E F 6. Dry Film (e.g., 2 hours at 35°C) E->F G 7. Measure Final SPF (Post-Immersion) F->G H 8. Calculate % Retention (Final SPF / Initial SPF) * 100 G->H

Fig 2. Standard workflow for in vitro water resistance testing.

Q: What is the standard in vivo protocol for determining water resistance?

A: The definitive test for water resistance claims is the in vivo method conducted on human subjects, as specified by regulatory bodies like the FDA.[18]

Summary Protocol: FDA "Very Water Resistant (80 Minutes)" Test

  • Subject Selection: The test is performed on a panel of healthy adult volunteers (typically 10-20) with skin types I, II, or III.[19]

  • Initial SPF Determination (Static): A standard SPF test is conducted on a non-immersed area of skin to determine the product's static SPF value.

  • Water Immersion Cycles: For an "80-minute" claim, subjects undergo four 20-minute immersion cycles in circulating water.[18]

    • Cycle 1: 20 minutes of water immersion followed by a 15-minute drying period with no towel.[18][19]

    • Cycle 2: A second 20-minute immersion followed by a 15-minute drying period.

    • Cycle 3 & 4: The process is repeated twice more for a total of 80 minutes in the water.[18]

  • Post-Immersion SPF Determination: After the final drying period, the standard SPF test protocol (involving UV exposure from a solar simulator) is performed on the water-exposed skin area.[19]

Logical_Relationship cluster_properties Properties of this compound cluster_outcomes Formulation Effects A Lipophilic (Oil-Soluble) D Adhesion to Skin A->D B Emollient E Continuous Film Formation B->E C Solvent for Other Filters F Stable & Uniform Dispersion C->F G Enhanced Water Resistance D->G E->G F->G

Fig 3. How this compound properties contribute to water resistance.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Octyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of octyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical (a Gaussian shape). Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1][3]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor at 5% of the peak height.[4][5][6]

Q2: What are the most common causes of peak tailing for a weakly acidic compound like this compound?

A2: For phenolic compounds like this compound, peak tailing in reverse-phase HPLC is often caused by a combination of factors:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and active sites on the silica-based stationary phase, such as residual silanol groups.[7][8]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or the stationary phase, causing poor peak shape. For acidic compounds, a lower pH is generally preferred.[3][9][10]

  • Column Issues: Degradation of the column, contamination, a void at the column inlet, or a blocked frit can disrupt the flow path and cause peaks to tail.[1][11]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column and lead to peak distortion.[7][12][13][14]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before it is detected.[15]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[10][16][17] this compound is a weak acid. To ensure it remains in a single, neutral (protonated) form, the mobile phase pH should be set at least 2 units below its pKa.[9] This suppresses ionization, leading to increased hydrophobicity, better retention, and a more symmetrical peak shape by minimizing secondary interactions with the stationary phase.[9][10] Using acidic modifiers like formic acid, acetic acid, or phosphoric acid in the mobile phase is a common strategy to control pH and improve peak symmetry for phenolic compounds.[18][19]

Q4: Could my HPLC column be the problem? When should I consider replacing it?

A4: Yes, the column is a frequent source of peak shape problems.[3] You should suspect column issues if you observe a sudden or gradual increase in backpressure along with peak tailing, or if flushing the column does not resolve the issue.[11][20] A key diagnostic step is to replace the current column with a new, equivalent one. If the peak shape improves significantly with the new column, it confirms that the original column was degraded or contaminated.[1][21] Using a guard column is a cost-effective way to protect the analytical column from contaminants and extend its lifetime.

Q5: Is it possible I am overloading the column? How can I check?

A5: Column overload is a common cause of peak distortion and can manifest as peak tailing, particularly mass overload.[14][22] To check for this, you can perform a simple dilution experiment. Reduce the concentration of your sample by a factor of 5 or 10 and inject it again. If the peak shape becomes more symmetrical, column overload was likely the cause.[13][22] Similarly, for volume overload, reducing the injection volume should improve the peak shape.[13]

Data Presentation

Table 1: Peak Tailing Metrics and Interpretation

MetricFormula (USP Method)Ideal ValueAcceptable RangeUnacceptable
Tailing Factor (Tf) or Asymmetry Factor (As) As = W₀.₀₅ / (2f) Where:W₀.₀₅ = Peak width at 5% of the peak height f = Distance from the peak's leading edge to the center at 5% height1.0[4]≤ 1.5> 2.0[3]

Table 2: Summary of Potential Causes and Diagnostic Clues

SymptomPotential CauseInitial Action to Confirm
Only the this compound peak tails 1. Secondary Silanol Interactions: Analyte interacting with the stationary phase. 2. Inappropriate Mobile Phase pH: pH is too close to the analyte's pKa.1. Lower the mobile phase pH using an acidic modifier (e.g., 0.1% formic acid).[13] 2. Try a modern, high-purity, end-capped column.[7][15]
All peaks in the chromatogram tail 1. Column Contamination/Void: Blocked inlet frit or void in the packing bed.[11] 2. Extra-Column Volume: Dead volume in tubing or fittings.[15] 3. Sample Overload: Injecting too much sample mass or volume.[1][13]1. Replace the guard column; if no guard is used, backflush the analytical column (if permitted by the manufacturer).[21][23] 2. Check all fittings for proper connection; use shorter, narrower ID tubing where possible.[15] 3. Inject a diluted sample or a smaller volume.[22]
Peak tailing worsens over a sequence of injections 1. Column Contamination: Buildup of matrix components on the column.[7] 2. Mobile Phase Degradation: Change in pH or composition of the mobile phase over time.1. Flush the column with a strong solvent.[3] 2. Prepare a fresh batch of mobile phase.
Peak tailing is accompanied by high backpressure 1. Column Frit Blockage: Particulates from the sample or system have clogged the inlet frit.[20][24] 2. Buffer Precipitation: Buffer from the mobile phase has precipitated in the system.1. Replace the in-line filter and guard column. Backflush the analytical column.[23] 2. Flush the entire system with water (or a solvent in which the buffer is soluble).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound q_all_peaks Are ALL peaks tailing? start->q_all_peaks cause_system Potential Cause: System or Column Issue q_all_peaks->cause_system  Yes cause_chemical Potential Cause: Chemical Interaction or Method Issue q_all_peaks->cause_chemical  No, only this compound check_guard Action: Replace Guard Column & In-Line Filter cause_system->check_guard q_guard_fix Did this fix the issue? check_guard->q_guard_fix check_fittings Action: Check all tubing and fittings for dead volume. Remake connections. q_guard_fix->check_fittings No solution_found Problem Solved q_guard_fix->solution_found Yes check_column Action: Backflush or replace the analytical column. check_fittings->check_column further_investigation Problem Persists: Consult advanced method development guides. check_column->further_investigation check_overload Action: Inject a 10x diluted sample (See Protocol 3) cause_chemical->check_overload q_overload_fix Did peak shape improve? check_overload->q_overload_fix adjust_ph Action: Lower mobile phase pH (e.g., add 0.1% Formic Acid) (See Protocol 1) q_overload_fix->adjust_ph No q_overload_fix->solution_found Yes, problem was sample overload. q_ph_fix Did peak shape improve? adjust_ph->q_ph_fix use_new_column Action: Use a new, high-purity, end-capped C18 column. q_ph_fix->use_new_column No q_ph_fix->solution_found Yes, problem was mobile phase pH. use_new_column->further_investigation

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Optimization (pH Adjustment)

This protocol is designed to mitigate secondary interactions between this compound and the stationary phase by suppressing the ionization of residual silanol groups.

  • Prepare Stock Solutions:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • Acid Modifier: 10% Formic Acid in HPLC-grade water.

  • Prepare Acidified Mobile Phase:

    • Prepare a fresh batch of your aqueous mobile phase (e.g., 1 Liter of Mobile Phase A).

    • Add 1 mL of the 10% Formic Acid stock solution to the 1 Liter of water to create a 0.1% formic acid solution. This will typically bring the pH to between 2.5 and 3.0.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the System:

    • Flush the HPLC system, including the pump, lines, and injector, with the new mobile phase for at least 15-20 minutes.

    • Equilibrate the column with the new mobile phase until a stable baseline is achieved (typically 10-15 column volumes).

  • Analyze and Compare:

    • Inject your this compound standard.

    • Compare the peak shape (Tailing Factor) to the chromatogram obtained with the original, non-acidified mobile phase. A significant reduction in tailing indicates that silanol interactions were a primary cause.

Protocol 2: Column Evaluation and Maintenance (Backflushing)

This protocol is used when a column inlet frit is suspected of being blocked by particulate matter, which can cause tailing for all peaks.

NOTE: Only perform this procedure if your column manufacturer's instructions state that the column is safe to backflush.

  • System Preparation:

    • Remove the column from the instrument.

    • Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell.

  • Reverse the Column:

    • Connect the original outlet of the column to the pump outlet (the flow will now be in the reverse direction).

    • Direct the new outlet of the column to a waste container.

  • Flushing Procedure:

    • Set the pump flow rate to a low value (e.g., 0.1 mL/min for a 4.6 mm ID column).

    • Begin pumping a strong, appropriate solvent (e.g., 100% acetonitrile or methanol for a reverse-phase column).

    • Gradually increase the flow rate to about half the normal analytical flow rate, being careful not to exceed the column's maximum pressure limit.

    • Flush the column with 10-20 column volumes of the strong solvent.[13]

  • Re-installation and Equilibration:

    • Stop the flow, remove the column, and reinstall it in the correct (forward) flow direction.

    • Reconnect the column outlet to the detector.

    • Equilibrate the column with your analytical mobile phase until the pressure and baseline are stable.

    • Inject a standard to assess if peak shape and pressure have returned to normal.

Protocol 3: Sample Overload Test (Dilution Series)

This protocol helps determine if peak tailing is caused by injecting too high a concentration of this compound (mass overload).

  • Prepare a Stock Solution:

    • Prepare a stock solution of your this compound standard at the concentration you are currently using for your analysis (this is your 1x solution).

  • Create a Dilution Series:

    • Using your sample solvent (ideally the mobile phase), perform serial dilutions to create at least two more standards:

      • A 0.5x solution (1:2 dilution of the stock).

      • A 0.1x solution (1:10 dilution of the stock).

  • Analyze the Series:

    • Inject the 1x, 0.5x, and 0.1x solutions sequentially under your standard chromatographic conditions.

  • Evaluate the Results:

    • Compare the peak shapes from the three injections. If the peak tailing factor decreases significantly as the concentration is reduced, your original sample concentration is causing mass overload.[22] The solution is to either dilute your samples or use a column with a higher loading capacity.[1]

References

Technical Support Center: Quenching of Excited States in Octyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the photodegradation of octyl salicylate (also known as 2-ethylhexyl salicylate) and the use of quenchers to enhance its photostability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound (OS) sample is showing significant photodegradation, but it is reported to be highly photostable. What could be the reason?

A1: While this compound is known for its high photostability due to an efficient deactivation pathway via excited-state intramolecular proton transfer (ESIPT), several factors can lead to unexpected degradation.[1][2]

  • Formulation Effects: Interactions with other UV filters or formulation ingredients can alter its photophysical behavior. For example, certain combinations of UV filters can lead to decreased photostability.[3]

  • Solvent/Environment: The polarity and hydrogen-bonding capability of the solvent can influence the excited-state dynamics.

  • Deprotonation: The deprotonated form of this compound has different decay pathways. In its anionic form, the dominant decay process upon UV excitation is electron loss (electron detachment) rather than molecular fragmentation, which can lead to reactive species.[4][5][6] Check the pH and pKa of your system to see if deprotonation is likely.

  • Presence of Photosensitizers: Other molecules in your formulation could be acting as photosensitizers, leading to triplet-triplet energy transfer to OS and subsequent degradation from its triplet excited state.

Q2: I am not observing any photoprotective effect from my chosen quencher. What are the possible issues?

A2: If a quencher is not effective, consider the following troubleshooting steps:

  • Energy Level Mismatch: For efficient triplet-triplet energy transfer, the triplet energy level of the quencher must be lower than that of this compound. The lowest excited triplet state (T1) energy of this compound has been determined and should be used as a benchmark.[7]

  • Incorrect Quencher Type: Ensure you are using a quencher appropriate for the target excited state. For example, a triplet quencher will not be effective if the degradation is primarily occurring from the singlet excited state.

  • Concentration Issues: The concentration of the quencher may be too low for efficient quenching. A concentration-dependent study is recommended to determine the optimal level.

  • Quencher Photodegradation: The quencher itself might be photolabile under the experimental conditions, losing its efficacy over the course of the irradiation.

  • Incompatible Solvent: The quencher may not be soluble or may aggregate in the chosen solvent system, reducing its availability to interact with the excited this compound.

Q3: How do I select a suitable triplet quencher for this compound?

A3: The primary criterion for selecting a triplet quencher is its triplet state (T1) energy. An effective quencher will have a T1 energy level that is lower than the T1 energy of this compound, allowing for efficient triplet-triplet energy transfer. The T1 energy of this compound (EHS) has been reported to be approximately 310 kJ/mol (74.1 kcal/mol).[7] Therefore, potential quenchers should have T1 energies below this value. Many common antioxidants, polyenes, and polyphenols can act as triplet quenchers.[8][9]

Q4: My analysis shows the formation of unexpected photoproducts. What is their likely origin?

A4: Unexpected photoproducts can arise from several pathways:

  • Secondary Reactions: The primary photoproducts of this compound degradation may be highly reactive and undergo further reactions with other components in the formulation.

  • Interaction with Oxygen: The excited triplet state of this compound can interact with molecular oxygen to produce singlet oxygen, a highly reactive species that can oxidize OS or other molecules in the medium.[7]

  • Solvent Participation: The solvent may not be inert and could be participating in the photochemical reactions.

  • Degradation of Other Components: The observed products might not be from this compound at all, but from the degradation of another, less stable component in your formulation that was sensitized by OS.

Quantitative Data

The following tables summarize key quantitative data relevant to the photophysics and photostability of this compound.

Table 1: Photophysical Properties of this compound (OS)

Parameter Value Solvent Reference
Triplet State (T₁) Energy ~310 kJ/mol Ethanol (77 K) [7]
Triplet State (T₁) Lifetime 1.1 µs Ethanol (Room Temp.) [7]

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.02 | Ethanol |[7] |

Table 2: Photostability of UV Filter Combinations Containing this compound (OS)

Formulation Components Relative Photostability Reference
Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), this compound (OS) Moderate [3]
Octyl Methoxycinnamate (OMC), Avobenzone (AVB), Octocrylene (OC) High [3]
Octyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octocrylene (OC) Highest [3]
Octyl Methoxycinnamate (OMC), Avobenzone (AVB), 4-Methylbenzilidene Camphor (MBC) Lowest [3]

Note: This table provides a relative comparison based on the findings in the cited study. Octocrylene (OC) was shown to improve the photostability of other filters.[3]

Experimental Protocols

Protocol 1: Measurement of this compound Photodegradation by HPLC

This protocol outlines a general method for quantifying the photodegradation of this compound in a formulation.[3]

  • Sample Preparation:

    • Prepare a solution or emulsion containing a known concentration of this compound and the quencher/other components to be tested.

    • Accurately weigh and spread a consistent amount (e.g., 40 mg) of the formulation evenly onto an inert, flat substrate, such as a quartz or glass plate.[3]

    • Allow the solvent to evaporate completely to form a thin film. Prepare multiple plates for different irradiation time points and for dark controls.

  • Irradiation:

    • Place the plates in a temperature-controlled chamber.

    • Expose the samples to a calibrated UV source (e.g., a solar simulator or a lamp with a specific UVA/UVB output). The experimental setup should ensure uniform irradiation across the sample surface.[10][11]

    • Simultaneously, keep control plates in the dark under the same temperature conditions to account for any non-photolytic degradation.

    • Remove samples at predetermined time intervals.

  • Extraction:

    • Immerse each irradiated plate into a fixed volume of a suitable solvent (e.g., isopropanol or ethanol) to dissolve the film.[3]

    • Use ultrasonication to ensure complete dissolution of the film from the plate.[3]

    • Filter the resulting solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter before analysis.

  • HPLC Analysis:

    • Analyze the extracted samples using a validated HPLC method with UV detection.

    • Mobile Phase: A typical mobile phase could be a gradient of methanol and water.

    • Column: A C18 reverse-phase column is commonly used.

    • Detection: Set the UV detector to the absorption maximum of this compound (~307-310 nm).[1][12]

    • Quantification: Create a calibration curve using standard solutions of this compound. Calculate the percentage of OS remaining at each time point by comparing the peak area to the dark control and the initial concentration.

Protocol 2: Screening of Potential Triplet Quenchers

  • System Preparation: Prepare two sets of formulations as described in Protocol 1.

    • Set A (Control): Formulation containing this compound without any quencher.

    • Set B (Test): Formulation containing this compound and a known concentration of the potential quencher.

  • Irradiation & Analysis: Expose both sets of samples to UV irradiation under identical conditions for a fixed duration.

  • Evaluation: Extract and analyze the samples using HPLC as detailed in Protocol 1.

  • Comparison: Calculate the percentage of this compound remaining in both sets. A significantly higher percentage of remaining OS in Set B compared to Set A indicates a photoprotective (quenching) effect. Repeat for different quencher concentrations to assess dose-dependency.

Visualizations

Photophysical_Pathways cluster_OS This compound (OS) cluster_Quencher Quencher S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation S1->S0 Fluorescence & Non-radiative Decay S1->S0 ESIPT T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Q_S0 Ground State (Q) Q_T1 Triplet State (³Q*) T1->Q_T1 Triplet-Triplet Energy Transfer (Quenching) Degradation Photodegradation Products T1->Degradation Degradation Q_T1->Q_S0 Non-radiative Decay Heat Heat UV UV Photon (hν) ESIPT ESIPT (fast)

Caption: Photophysical pathways of this compound upon UV absorption.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Exp Experiment cluster_Analysis Analysis prep Prepare Formulation (OS ± Quencher) film Cast Thin Film on Plate prep->film dark Prepare Dark Control prep->dark irrad UV Irradiation (Time points t₁, t₂, ... tₙ) film->irrad extract Solvent Extraction (Ultrasonication) dark->extract After max time irrad->extract hplc HPLC Analysis extract->hplc quant Quantify Remaining OS hplc->quant data Plot % OS vs. Time quant->data

References

Validation & Comparative

A Comparative Analysis of the Photostability of Octyl Salicylate and Homosalate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of two common UVB filters, Octyl Salicylate and Homosalate, reveals differences in their stability under UV irradiation. This guide synthesizes available data and outlines a comprehensive experimental protocol for their direct comparison, providing a framework for informed decisions in sunscreen formulation and development.

Executive Summary

This compound (also known as Octisalate) and Homosalate are widely utilized as UVB absorbers in sunscreen formulations. While both belong to the salicylate chemical class, available evidence suggests a notable difference in their photostability. Literature indicates that Homosalate is relatively photolabile, with studies showing a significant decrease in its protective capacity after a short period of UV exposure. In contrast, this compound is generally recognized for its superior photostability. This guide provides a detailed comparison of their properties and presents a rigorous experimental protocol for a head-to-head photostability assessment.

Comparative Overview

While direct comparative studies with quantitative photodegradation rates are not extensively available in the public domain, the existing literature and industry knowledge allow for a qualitative and semi-quantitative comparison.

PropertyThis compound (Octisalate)Homosalate
Chemical Class SalicylateSalicylate
Primary Function UVB Filter, SolventUVB Filter, Solvent
Reported Photostability Generally considered photostable.[1]Reported to be photolabile. One study indicated a 10% loss of its SPF protection within 45 minutes of UV exposure.
Intrinsic Stability In its deprotonated, gaseous form, it is intrinsically photostable with no observed photofragmentation upon UV excitation.[2]In its deprotonated, gaseous form, it is intrinsically photostable with no observed photofragmentation upon UV excitation.[2]
Formulation Role Often used to dissolve other solid UV filters and to stabilize more photolabile ingredients.Also used as a solvent for other UV filters.[1]

Experimental Protocols for Comparative Photostability Assessment

To provide a definitive quantitative comparison of the photostability of this compound and Homosalate, a detailed experimental protocol is proposed below. This protocol is based on established international standards for in vitro sunscreen testing.

Objective

To quantify and compare the photodegradation rates of this compound and Homosalate in a model sunscreen formulation under controlled UV irradiation.

Materials
  • UV Filters: this compound (cosmetic grade), Homosalate (cosmetic grade)

  • Base Formulation: A simple oil-in-water emulsion devoid of other UV absorbers or photostabilizers.

  • Substrates: Roughened PMMA (polymethyl methacrylate) plates.

  • Instrumentation:

    • Solar simulator with a controlled UV output compliant with ISO 24443 specifications.[3][4][5][6][7]

    • UV-Vis spectrophotometer with an integrating sphere.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8][9][10]

  • Reagents: HPLC-grade solvents (e.g., methanol, acetonitrile).

Methodology
  • Formulation Preparation:

    • Prepare three batches of the base sunscreen formulation.

    • In the first batch, incorporate a defined concentration of this compound (e.g., 5% w/w).

    • In the second batch, incorporate the same concentration of Homosalate (e.g., 5% w/w).

    • The third batch will serve as the placebo (base formulation without any UV filter).

  • Sample Application:

    • Apply a precise amount of each formulation (2 mg/cm²) evenly onto the roughened surface of the PMMA plates.

    • Allow the films to dry for a specified period (e.g., 30 minutes) in the dark at a controlled temperature.

  • Pre-Irradiation Analysis (t=0):

    • UV-Vis Spectroscopy: Measure the initial UV absorbance spectrum (290-400 nm) of a set of plates for each formulation using the UV-Vis spectrophotometer.

    • HPLC Analysis: For another set of plates, extract the UV filter from the film using a suitable solvent (e.g., methanol). Analyze the extract using a validated HPLC method to determine the initial concentration (C₀) of this compound and Homosalate.[8][9][10]

  • UV Irradiation:

    • Expose the remaining sample plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be relevant to real-world sun exposure.

    • Collect plates at various time points (e.g., 0, 1, 2, 4, and 6 hours) during the irradiation process.

  • Post-Irradiation Analysis:

    • UV-Vis Spectroscopy: At each time point, measure the UV absorbance spectrum of the irradiated plates.

    • HPLC Analysis: At each time point, extract the UV filter from the irradiated films and analyze the extracts by HPLC to determine the remaining concentration (Cₜ) of this compound and Homosalate.

Data Analysis
  • Photodegradation Rate: Calculate the percentage of degradation for each UV filter at each time point using the HPLC data: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100

  • Kinetic Analysis: Plot the concentration of the UV filter versus time to determine the photodegradation kinetics.

  • Spectral Changes: Compare the UV-Vis absorbance spectra before and after irradiation to visualize the loss of UV protection.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_pre_irrad 2. Pre-Irradiation Analysis (t=0) cluster_irrad 3. UV Irradiation cluster_post_irrad 4. Post-Irradiation Analysis cluster_analysis 5. Data Analysis Formulation Formulation Preparation (Base + UV Filter) Application Sample Application (2 mg/cm² on PMMA plates) Formulation->Application UV_Vis_Pre UV-Vis Spectroscopy (Initial Absorbance) Application->UV_Vis_Pre t=0 HPLC_Pre HPLC Analysis (Initial Concentration C₀) Application->HPLC_Pre t=0 Irradiation Solar Simulator Exposure (Controlled Dose & Timepoints) Application->Irradiation Spectral_Changes Spectral Comparison UV_Vis_Pre->Spectral_Changes UV_Vis_Post UV-Vis Spectroscopy (Absorbance at t) Irradiation->UV_Vis_Post t > 0 HPLC_Post HPLC Analysis (Concentration Cₜ) Irradiation->HPLC_Post t > 0 Degradation_Rate Photodegradation Rate Calculation UV_Vis_Post->Degradation_Rate UV_Vis_Post->Spectral_Changes HPLC_Post->Degradation_Rate Kinetics Kinetic Analysis Degradation_Rate->Kinetics

Figure 1: Experimental workflow for the comparative photostability assessment of UV filters.

Photodegradation Byproducts

The available scientific literature from the conducted searches does not provide a detailed analysis of the specific photodegradation byproducts of this compound or Homosalate in the context of sunscreen formulations under UV irradiation. One study noted that salicylate esters can be hydrolyzed to salicylic acid by microorganisms, but this is a different degradation pathway from photodegradation.[11] Further research, potentially employing techniques such as liquid chromatography-mass spectrometry (LC-MS), would be required to identify and quantify any photoproducts formed.

Conclusion

Based on the current body of evidence, This compound exhibits superior photostability compared to Homosalate . For formulators prioritizing the stability of the final product and consistent UV protection over time, this compound presents a more reliable option. The experimental protocol outlined in this guide provides a robust framework for generating direct comparative data to further substantiate these findings and to evaluate the photostability of these and other UV filters in various sunscreen chassis. This data-driven approach is crucial for the development of safe and effective sun care products.

References

In Vitro Skin Permeation: A Comparative Analysis of Octyl Salicylate and Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro skin permeation of two common UVB filters, octyl salicylate and octinoxate. The information presented is collated from various scientific studies to assist researchers and formulation scientists in understanding the dermal absorption profiles of these compounds. This document summarizes quantitative permeation data, details relevant experimental methodologies, and provides a visual representation of a typical experimental workflow.

Comparative Permeation Data

The following table summarizes quantitative data from in vitro skin permeation studies of this compound and octinoxate. It is crucial to note that direct comparison is challenging due to variations in experimental conditions across different studies, such as the vehicle used, application dose, and skin model.

CompoundVehicleSkin ModelDoseDuration (hours)Permeation (% of Applied Dose)Total Amount Permeated (µg/cm²)Citation
This compound Oil-in-water emulsionHuman skinFinite (5% w/w)480.65 ± 0.161.58 ± 0.36[1]
This compound Oil-in-water emulsionHuman skinInfinite (5% w/w)480.47 ± 0.2227.54 ± 13.91[1]
This compound Hydroalcoholic formulationHuman skinFinite (5% w/w)480.59 ± 0.091.58 ± 0.25[1]
This compound Hydroalcoholic formulationHuman skinInfinite (5% w/w)480.23 ± 0.0511.28 ± 2.55[1]
Octinoxate Not specifiedHuman skinNot specifiedNot specifiedReadily absorbedDetected in blood at levels 16 times above the FDA's proposed safety threshold[2]
Octinoxate Mineral oilHuman epidermal membranesNot specified24Detectable amounts in stratum corneum and viable epidermisNot specified[3]
Octinoxate Commercial O/W emulsionsHuman skinNot specifiedNot specifiedPermeation depended on concentration and vehicle compositionNot specified[4]

Note: The data for octinoxate is more qualitative in the provided search results, focusing on its ready absorption and detection in systemic circulation. Direct quantitative in vitro permeation values comparable to those for this compound were not as readily available in the initial search. Studies have shown that octinoxate is absorbed through the skin and can be detected in human urine, blood, and breast milk[5].

Experimental Protocols

The in vitro skin permeation of this compound and octinoxate is typically evaluated using Franz diffusion cells. This methodology allows for the controlled study of the passage of a substance through a skin membrane from a donor chamber to a receptor chamber.

A Generalized Experimental Protocol:

  • Skin Membrane Preparation: Human or porcine skin is often used. The skin is typically obtained from cosmetic surgeries or tissue banks. The subcutaneous fat is removed, and the skin may be dermatomed to a specific thickness (e.g., 500 µm) or the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 2 minutes) to obtain stratum corneum-epidermis (SCE) membranes.[6] Skin integrity is a critical parameter and can be assessed by measuring transepidermal water loss (TEWL) or the permeation of a marker molecule like tritiated water.[7]

  • Franz Diffusion Cell Setup: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[8][9] The receptor chamber is filled with a physiologically relevant receptor solution, such as phosphate-buffered saline (PBS), which may contain a solubilizing agent like bovine serum albumin (BSA) or ethanol to maintain sink conditions.[10][11] The system is maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.[11]

  • Application of Test Substance: The formulation containing this compound or octinoxate is applied to the surface of the skin in the donor chamber. The application can be a finite dose (e.g., 2 mg/cm²), which mimics real-world use, or an infinite dose, where the donor chamber is filled with the formulation.[6][12]

  • Sampling and Analysis: At predetermined time intervals, aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed receptor solution.[8][11] The concentration of the permeated compound in the collected samples is quantified using an appropriate analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[8]

  • Mass Balance: At the end of the experiment, a mass balance study may be performed to account for the total amount of the applied substance. This involves analyzing the amount of compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid.[7]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro skin permeation study using Franz diffusion cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation prep_cells Franz Cell Assembly prep_skin->prep_cells prep_solution Receptor Solution Preparation & Degassing prep_solution->prep_cells application Application of Test Formulation prep_cells->application incubation Incubation at 32°C with Stirring application->incubation sampling Timed Sampling of Receptor Fluid incubation->sampling sampling->incubation Replace with fresh solution hplc HPLC Analysis of Collected Samples sampling->hplc data Data Calculation (Flux, Permeability) hplc->data

References

A Comparative Guide to In Vitro SPF Testing Methods for Sunscreens Containing Octyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro Sun Protection Factor (SPF) testing methodologies with a focus on their application to sunscreens containing octyl salicylate. It aims to furnish researchers, scientists, and drug development professionals with the necessary information to select and implement appropriate in vitro SPF testing strategies. The guide details experimental protocols, presents comparative data, and visualizes key workflows to facilitate a comprehensive understanding of the current landscape in non-animal sunscreen efficacy testing.

Introduction to In Vitro SPF Testing and this compound

The demand for reliable non-animal testing methods for sunscreen efficacy has led to the development and refinement of several in vitro SPF testing protocols. These methods offer a cost-effective and ethical alternative to traditional in vivo studies performed on human subjects.[1] this compound, a widely used UVB filter, is a common ingredient in many sunscreen formulations.[2] Its ability to absorb ultraviolet radiation in the UVB range (290-320 nm) makes it an effective component for preventing sunburn.[2] This guide explores the validation and comparison of in vitro methods specifically for formulations containing this key UV filter.

Comparison of In Vitro SPF Testing Methods

Several in vitro methods are utilized for the determination of SPF. The most common approaches involve measuring the UV transmittance through a thin film of sunscreen applied to a substrate. While these methods are primarily used for research and development, efforts are ongoing to standardize them for regulatory acceptance.[1]

MethodPrincipleSubstrate(s)Key AdvantagesKey Limitations
UV Transmittance Spectroscopy Measures the amount of UV radiation that passes through a sunscreen film. The SPF is calculated from the transmittance spectrum.Polymethylmethacrylate (PMMA) plates (roughened or sandblasted), Surgical Tape (e.g., Transpore™)Rapid, cost-effective, widely used for screening formulations.Substrate properties can influence results; may not fully mimic the complex surface of human skin.[1]
ISO 24443:2021 Standardized in vitro method for determining UVA protection (UVA-PF), which can be correlated with SPF claims.Roughened PMMA plates.Internationally recognized standard, provides reproducible results for UVA protection.Primarily focused on UVA protection, though principles are relevant to SPF.
Upcoming ISO 23675 A forthcoming international standard for the in vitro determination of SPF.[3][4]Molded and sandblasted PMMA plates (multi-substrate approach).[3]Aims to provide a globally harmonized and validated in vitro SPF test method, improving reproducibility through automation.[3][4]Still under development and not yet universally adopted for regulatory submissions.
Hybrid Diffuse Reflectance Spectroscopy (HDRS) Combines in vitro and in vivo measurements. Diffuse reflectance is measured on human skin, and this data is combined with in vitro transmittance data.Human skin and PMMA plates.Provides a more biologically relevant measurement by incorporating data from human skin.Requires specialized equipment and access to human subjects, making it more complex and costly than purely in vitro methods.

Quantitative Data Summary

The following table presents in vitro SPF data for various UV filters, including this compound, at their maximum authorized concentrations in the European Union. This data is derived from a study utilizing UV transmittance spectroscopy on PMMA plates.

UV FilterMaximum Authorized Concentration (%)In Vitro SPF
This compound53.12
Homosalate104.33
Octocrylene1010.41
Octinoxate1010.42
Avobenzone5Not provided
Oxybenzone63.01
PABA53.36
4-Methylbenzylidene Camphor44.22
Phenylbenzimidazole Sulfonic Acid88.31
Diethylhexyl Butamido Triazone1012.58
Anisotriazine1020.00
Isoamyl p-Methoxycinnamate1015.14
Octyl Triazone57.80
Methylene Bis-Benzotriazolyl Tetramethylbutylphenol103.68
Polysilicone-15103.64
Benzophenone-453.85
PEG-25 PABA103.81
3-Benzylidene Camphor21.66

Data sourced from a study evaluating the in vitro efficacy of 18 EU-authorized sun filters.

Experimental Protocols

General Protocol for In Vitro SPF Determination by UV Transmittance Spectroscopy

This protocol outlines the fundamental steps for measuring the in vitro SPF of a sunscreen formulation containing this compound.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Roughened Polymethylmethacrylate (PMMA) plates.

  • Positive displacement pipette or automated spreading robot.

  • Solar simulator (for photostability testing, if required).

  • Glycerine (for blank measurements).

  • Sunscreen formulation containing this compound.

2. Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and have a specified roughness.

  • Blank Measurement: Apply a thin layer of glycerine to a PMMA plate and measure the UV transmittance as a baseline.

  • Sample Application: Accurately weigh and apply a specified amount of the sunscreen formulation (e.g., 1.3 mg/cm²) onto the PMMA plate.[5] Distribute the product evenly across the surface using a defined spreading technique (manual or automated).[3][4]

  • Drying/Incubation: Allow the sunscreen film to dry and form a stable film for a specified period under controlled conditions.

  • Transmittance Measurement: Place the sample plate in the spectrophotometer and measure the UV transmittance at defined wavelength intervals (typically 290-400 nm).

  • SPF Calculation: The in vitro SPF is calculated from the measured transmittance data using a specific equation, such as the Mansur equation, which incorporates the erythemal effect spectrum and the solar intensity spectrum.

Mansur Equation: SPF = CF × Σ290320 EE(λ) × I(λ) × Abs(λ)

Where:

  • CF = Correction Factor

  • EE(λ) = Erythemal effect spectrum at wavelength λ

  • I(λ) = Solar intensity spectrum at wavelength λ

  • Abs(λ) = Absorbance of the sunscreen film at wavelength λ

Visualizations

UV Absorption Mechanism of this compound

This compound primarily absorbs UVB radiation. The energy from the absorbed UV photon excites the molecule to a higher energy state. This energy is then dissipated through non-radiative pathways, preventing it from reaching the skin and causing damage. The salicylate portion of the molecule is the chromophore responsible for this UV absorption.

UV_Absorption_Mechanism UVB_Photon UVB Photon (290-320 nm) Octyl_Salicylate_Ground This compound (Ground State) UVB_Photon->Octyl_Salicylate_Ground Absorption Octyl_Salicylate_Excited This compound (Excited State) Octyl_Salicylate_Ground->Octyl_Salicylate_Excited Excitation Octyl_Salicylate_Excited->Octyl_Salicylate_Ground Relaxation Heat_Dissipation Heat Dissipation (Non-radiative decay) Octyl_Salicylate_Excited->Heat_Dissipation

Caption: UV absorption and energy dissipation by this compound.

Experimental Workflow for In Vitro SPF Testing

The following diagram illustrates the typical workflow for determining the in vitro SPF of a sunscreen product.

In_Vitro_SPF_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Substrate_Prep Substrate Preparation (e.g., PMMA Plate) Sunscreen_Application Sunscreen Application (e.g., 1.3 mg/cm²) Substrate_Prep->Sunscreen_Application Film_Formation Film Formation (Drying/Incubation) Sunscreen_Application->Film_Formation Transmittance_Measurement UV Transmittance Measurement (290-400 nm) Film_Formation->Transmittance_Measurement Blank_Measurement Blank Measurement (Glycerine) Blank_Measurement->Transmittance_Measurement SPF_Calculation SPF Calculation (e.g., Mansur Equation) Transmittance_Measurement->SPF_Calculation Results In Vitro SPF Value SPF_Calculation->Results

Caption: A generalized workflow for in vitro SPF determination.

References

Unveiling the Cross-Reactivity of Octyl Salicylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the cross-reactivity profile of octyl salicylate with other salicylates, providing researchers, scientists, and drug development professionals with essential data and experimental methodologies. Understanding the potential for cross-sensitization among this class of compounds is critical for the development of safer and more effective topical products.

This compound, a common ingredient in sunscreens and other cosmetics, has been implicated in allergic contact dermatitis. Its structural similarity to other salicylates, such as methyl salicylate, acetylsalicylic acid (aspirin), and salicylic acid, raises concerns about potential immunological cross-reactions. This guide summarizes the available clinical evidence, details key experimental protocols for assessing cross-reactivity, and provides a visual representation of the proposed immunological mechanisms.

Quantitative Analysis of Cross-Reactivity

While large-scale comparative studies are limited, data from case reports and smaller clinical studies provide valuable insights into the cross-reactivity patterns of this compound. The following table summarizes reported instances of co-sensitization, highlighting the salicylates that have been observed to elicit a reaction in individuals sensitized to this compound.

Salicylate DerivativeCross-Reactivity with this compound ReportedFrequency of Co-sensitizationReferences
cis-3-Hexenyl SalicylateYesDocumented in case reports[1][2]
Benzyl SalicylateYesPossible, based on case reports[3]
HomosalateYesDocumented in a case report with multiple salicylate allergies[4]
Salicylic AcidProbableSuggested but not definitively proven in cited studies[4][5]
Methyl SalicylateLimited DataInsufficient evidence from the reviewed studies
Acetylsalicylic Acid (Aspirin)Limited DataInsufficient evidence from the reviewed studies

Note: The data presented is primarily derived from individual case studies and may not be representative of the general population. Further systematic research is required to establish definitive cross-reactivity rates.

Experimental Protocols

Accurate assessment of salicylate cross-reactivity relies on standardized and well-defined experimental protocols. The two primary methods employed are patch testing and the Lymphocyte Transformation Test (LTT).

Patch Testing Protocol for Salicylates

Patch testing is the gold standard for diagnosing allergic contact dermatitis. A standardized protocol for assessing cross-reactivity to a panel of salicylates is crucial for obtaining reliable and comparable results.

1. Allergen Preparation:

  • This compound: 5% in petrolatum (pet.)

  • Methyl Salicylate: 2% in pet.

  • Acetylsalicylic Acid: 10% in pet.

  • Salicylic Acid: 5% in pet.

  • Benzyl Salicylate: 2% in pet.

  • Homosalate: 5% in pet.

  • cis-3-Hexenyl Salicylate: 1% in pet.

2. Application:

  • Apply approximately 20 µL of each allergen preparation onto a standard Finn Chamber® on Scanpor® tape.

  • Affix the patches to the upper back of the subject, ensuring good adhesion.

3. Occlusion and Reading:

  • Leave the patches in place for 48 hours.

  • Remove the patches and perform the first reading 30 minutes after removal.

  • Perform a second reading at 72 or 96 hours.

  • Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria.

4. Controls:

  • Include a negative control (petrolatum alone) to rule out irritant reactions.

  • Patch testing with the subject's own products can also be informative.

Lymphocyte Transformation Test (LTT) for Salicylate Hypersensitivity

The LTT is an in-vitro method to assess drug-specific T-cell responses and can be a valuable tool for investigating delayed-type hypersensitivity to salicylates.[6][7][8]

1. Sample Collection and Preparation:

  • Collect heparinized venous blood from the subject.

  • Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

  • Wash the PBMCs and resuspend them in a suitable cell culture medium (e.g., RPMI 1640) supplemented with autologous serum or serum-free medium.

2. Cell Culture and Stimulation:

  • Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Add the test salicylates (this compound and others) at various non-toxic concentrations (typically ranging from 1 to 100 µg/mL). Each concentration should be tested in triplicate or quadruplicate.

  • Include a negative control (cells with culture medium only) and a positive control (e.g., phytohemagglutinin or a known recall antigen like tetanus toxoid).

3. Incubation and Proliferation Measurement:

  • Incubate the plates for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • On the final day of culture, pulse the cells with a marker of proliferation, such as [3H]-thymidine or a non-radioactive alternative like BrdU, for the last 16-18 hours of incubation.

  • Harvest the cells and measure the incorporated label using a scintillation counter or an ELISA reader, respectively.

4. Data Analysis:

  • Calculate the Stimulation Index (SI) for each salicylate concentration by dividing the mean counts per minute (CPM) of the stimulated cultures by the mean CPM of the unstimulated control cultures.

  • An SI value of ≥ 3 is generally considered a positive response, indicating a specific lymphocyte proliferation to the tested salicylate.

Visualizing the Mechanism of Cross-Reactivity

The cross-reactivity between salicylates is believed to be a T-cell mediated, delayed-type hypersensitivity reaction. Salicylates, being small molecules (haptens), are thought to bind to endogenous proteins to form immunogenic complexes that are recognized by the immune system.

Salicylate_Cross_Reactivity cluster_skin Skin Epidermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Re-exposure in Skin Octyl_Salicylate This compound (Hapten) Hapten_Protein_Complex Hapten-Protein Complex Octyl_Salicylate->Hapten_Protein_Complex Haptenation Other_Salicylate Other Salicylate (e.g., Benzyl Salicylate) Other_Salicylate->Hapten_Protein_Complex Structural Similarity Skin_Protein Skin Protein (Carrier) Skin_Protein->Hapten_Protein_Complex APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Protein_Complex->APC Uptake & Processing Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation (Sensitization) Memory_T_Cell Sensitized Memory T-Cell Naive_T_Cell->Memory_T_Cell Activation & Differentiation Memory_T_Cell_2 Sensitized Memory T-Cell Memory_T_Cell->Memory_T_Cell_2 Circulation Inflammatory_Response Inflammatory Response (Contact Dermatitis) Memory_T_Cell_2->Inflammatory_Response Recognition & Activation

Proposed mechanism of T-cell mediated cross-reactivity between salicylates.

Experimental_Workflow cluster_patch_test Patch Testing cluster_ltt Lymphocyte Transformation Test (LTT) PT_Start Subject Selection (Suspected Salicylate Allergy) PT_Application Application of Salicylate Panel (this compound, Methyl Salicylate, etc.) PT_Start->PT_Application PT_Occlusion 48h Occlusion PT_Application->PT_Occlusion PT_Reading Reading at 48h & 72/96h (ICDRG Scoring) PT_Occlusion->PT_Reading PT_Result Identification of Cross-Reactive Salicylates PT_Reading->PT_Result LTT_Start Blood Sample Collection LTT_PBMC PBMC Isolation LTT_Start->LTT_PBMC LTT_Culture Cell Culture with Salicylate Panel LTT_PBMC->LTT_Culture LTT_Incubation 5-7 Day Incubation LTT_Culture->LTT_Incubation LTT_Proliferation Measurement of Lymphocyte Proliferation LTT_Incubation->LTT_Proliferation LTT_Result Calculation of Stimulation Index (SI) (SI ≥ 3 indicates sensitization) LTT_Proliferation->LTT_Result

Experimental workflow for assessing salicylate cross-reactivity.

References

Octyl Salicylate's SPF Contribution: A Comparative Analysis Across Different Formulation Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octyl salicylate, also known as ethylhexyl salicylate, is a widely utilized organic UVB filter in sunscreen formulations. While not the most potent UVB absorber on its own, its favorable safety profile, solubilizing properties, and ability to enhance the photostability of other UV filters make it a valuable component in sun care products.[1][2] This guide provides a comparative analysis of this compound's Sun Protection Factor (SPF) contribution in different formulation bases, supported by experimental data and detailed methodologies.

Quantitative Analysis of SPF Contribution

It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, including the precise composition of the base, the concentration of this compound, and the specific in vitro SPF testing method used.

Formulation BaseThis compound Concentration (% w/w)Other UV Filters PresentReported In Vitro SPF/ContributionReference
Oil-in-Water (O/W) Emulsion (Cream)5%None specified in some studies, often combined with others.Contributed approximately 2.8 SPF units in one formulation.[3][3][4]
Water-in-Oil (W/O) EmulsionNot explicitly studied alone; often part of complex formulations.MultipleW/O emulsions can enhance water resistance and potentially impact film formation, which may influence SPF.[5][5]
Hydroalcoholic Gel5%NoneA study on percutaneous penetration used a hydroalcoholic formulation, but did not report SPF.[4] The nature of the film formed by a gel can differ significantly from an emulsion, potentially affecting SPF.[4]
Oil VehicleNot specified for SPFOften used to dissolve other filters.The choice of oil can affect the release and permeation of the UV filter, which may indirectly influence its surface efficacy.[6][6]

Key Observations:

  • This compound is consistently characterized as a weak UVB absorber, typically contributing a low number of SPF units when used as a single active ingredient.[3]

  • Its primary role in many formulations is to act as a solubilizer for other solid organic UV filters and to improve the photostability of ingredients like avobenzone.[1][2]

  • The type of emulsion (O/W vs. W/O) can impact the overall performance of the sunscreen, including its water resistance and how the UV filters are distributed on the skin, which in turn affects the SPF.[5]

Experimental Protocols

The determination of SPF values, whether in vivo or in vitro, follows standardized procedures to ensure reproducibility and accuracy. The following is a detailed methodology for a common in vitro SPF testing protocol.

In Vitro SPF Determination Using Polymethyl Methacrylate (PMMA) Plates

This method is a widely accepted alternative to in vivo testing for the evaluation of sunscreen efficacy.[7][8]

Objective: To determine the Sun Protection Factor (SPF) of a sunscreen formulation containing this compound by measuring the UV transmittance through a thin film of the product applied to a roughened PMMA plate.

Materials:

  • Substrate: Roughened polymethyl methacrylate (PMMA) plates with a defined surface roughness to mimic the skin's surface.[7]

  • Sunscreen Product: Formulation containing a known concentration of this compound in a specific base (e.g., O/W cream, W/O lotion, gel).

  • Positive Control: A standard sunscreen formulation with a known SPF.

  • Spectrophotometer: A UV-Vis spectrophotometer equipped with an integrating sphere.

  • Automated Spreading Device/Syringe and Finger Cot: For precise and uniform application of the sunscreen product.[7]

  • UV Radiation Source: Solar simulator with a defined and controlled spectral output.

Procedure:

  • Substrate Preparation: PMMA plates are cleaned and prepared according to the specific testing standard (e.g., ISO 24443).

  • Sample Application: A precise amount of the sunscreen product (typically 1.2 to 1.3 mg/cm²) is applied to the roughened surface of the PMMA plate.[7] An automated spreading robot or a trained technician using a finger cot ensures a uniform and reproducible film.

  • Drying/Equilibration: The applied film is allowed to dry and equilibrate in a controlled environment (e.g., in the dark at a specific temperature and humidity) for a set period (e.g., 15-30 minutes) to allow for stable film formation.

  • Initial UV Transmittance Measurement: The PMMA plate with the sunscreen film is placed in the spectrophotometer, and the initial UV transmittance is measured at various wavelengths across the UVB and UVA spectrum (290-400 nm).

  • UV Irradiation: The plate is then exposed to a controlled dose of UV radiation from a solar simulator to assess the photostability of the formulation.

  • Final UV Transmittance Measurement: After irradiation, the UV transmittance of the sunscreen film is measured again.

  • SPF Calculation: The SPF is calculated from the transmittance data using a specific equation that takes into account the erythemal action spectrum (the skin's sensitivity to different UV wavelengths) and the solar spectrum. The calculation essentially determines the factor by which the sunscreen reduces the amount of erythemally effective UV radiation reaching the substrate.

Mandatory Visualizations

UVB-Induced Erythema Signaling Pathway

UVB radiation is the primary cause of erythema (sunburn), which is an inflammatory response in the skin.[9] The following diagram illustrates the key signaling events that lead to this response.

UVB_Erythema_Pathway cluster_epidermis Epidermis cluster_dermis Dermis UVB UVB Radiation (290-320 nm) Keratinocyte Keratinocyte UVB->Keratinocyte DNA_Damage DNA Damage (Cyclobutane Pyrimidine Dimers) Keratinocyte->DNA_Damage Direct Absorption Mediators Release of Inflammatory Mediators (e.g., PGE2, IL-1α, TNF-α) Keratinocyte->Mediators Activation of Signaling Cascades Blood_Vessel Dermal Blood Vessel Mediators->Blood_Vessel Diffusion Vasodilation Vasodilation & Increased Blood Flow Blood_Vessel->Vasodilation Action of Mediators Erythema Erythema (Sunburn) Vasodilation->Erythema Clinical Manifestation

Caption: UVB-induced signaling cascade leading to skin erythema.

Experimental Workflow for In Vitro SPF Testing

The following diagram outlines the logical steps involved in the in vitro determination of a sunscreen's SPF value.

InVitro_SPF_Workflow Start Start: Sunscreen Formulation Substrate Prepare PMMA Substrate Start->Substrate Application Apply Uniform Film of Sunscreen (1.2-1.3 mg/cm²) Substrate->Application Drying Drying & Equilibration (15-30 min) Application->Drying Initial_Scan Measure Initial UV Transmittance (290-400 nm) Drying->Initial_Scan Irradiation Expose to Controlled UV Dose (Solar Simulator) Initial_Scan->Irradiation Final_Scan Measure Final UV Transmittance Irradiation->Final_Scan Calculation Calculate In Vitro SPF (using Erythemal Action Spectrum) Final_Scan->Calculation End End: SPF Value Calculation->End

Caption: Workflow for in vitro SPF determination.

References

A Head-to-Head Comparison of Octyl Salicylate and Bemotrizinol for Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of ultraviolet (UV) filters is a critical determinant of a sunscreen's efficacy and safety. This guide provides a detailed, data-driven comparison of two commonly used organic UV filters: Octyl Salicylate (also known as Ethylhexyl Salicylate) and Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine). This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the formulation of photoprotective products.

Executive Summary

Bemotrizinol emerges as a superior photoprotective agent due to its broad-spectrum (UVA and UVB) coverage and exceptional photostability. In contrast, this compound is primarily a UVB absorber with weaker efficacy and more variable photostability. While this compound can contribute to the overall Sun Protection Factor (SPF) of a formulation, Bemotrizinol offers more comprehensive and durable protection against the full range of damaging UV radiation.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance indicators of this compound and Bemotrizinol based on available experimental data.

Parameter This compound Bemotrizinol References
UV Spectrum UVBBroad Spectrum (UVB + UVA)[1][2][3][4][5]
Wavelength Range of Absorption 295-315 nm~290-400 nm[1][3][4][5]
Peak Absorption (λmax) ~307-310 nm~310 nm and ~340-343 nm[1][3][4][5]
Photostability Variable; can be photolabileHighly photostable[3][4][5][6]
Quantitative Photostability Data not consistently reported; some studies indicate potential for degradation.98.4% remains intact after 50 Minimal Erythemal Doses (MEDs)[3]
Synergistic Effects Can act as a solvent for other filters.Stabilizes other UV filters (e.g., avobenzone) and shows synergistic SPF effects.[5]

Table 1: Comparison of Photoprotective Properties

Mechanism of Action

Both this compound and Bemotrizinol function by absorbing UV radiation and converting it into less harmful thermal energy.[2][3][4] However, their molecular structures dictate the range of UV wavelengths they can absorb.

  • This compound: The salicylate moiety is the primary chromophore responsible for absorbing UVB radiation.[1]

  • Bemotrizinol: Its larger, more complex structure with multiple chromophores allows for the absorption of a much broader spectrum of UV radiation, encompassing both UVA and UVB regions.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of UV filter performance. Below are generalized protocols for key experiments.

UV Absorbance Spectrum Measurement

This protocol determines the wavelengths of UV radiation a filter absorbs.

Objective: To measure the absorbance spectrum of a UV filter across the UVA and UVB range (290-400 nm).

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol, isopropanol)

  • UV filter standard

Procedure:

  • Solution Preparation: Prepare a stock solution of the UV filter in a suitable solvent at a known concentration.

  • Spectrophotometer Setup: Calibrate the spectrophotometer using the solvent as a blank.

  • Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Scan: Perform a wavelength scan from 290 nm to 400 nm, recording the absorbance at each wavelength.

  • Analysis: Plot absorbance versus wavelength to obtain the UV absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

In Vitro Photostability Assessment

This protocol evaluates the degradation of a UV filter upon exposure to UV radiation.

Objective: To quantify the percentage of a UV filter remaining after a defined dose of UV exposure.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solar simulator (UVA/UVB source)

  • Polymethyl methacrylate (PMMA) plates

  • Solvent for extraction (e.g., isopropanol)

  • UV filter standard

Procedure:

  • Sample Preparation: Accurately weigh and apply a known amount of the sunscreen formulation containing the UV filter onto a PMMA plate, spreading it evenly.

  • Initial Analysis (Pre-exposure): Extract the UV filter from a set of non-irradiated plates using a suitable solvent. Analyze the extract using HPLC to determine the initial concentration of the UV filter.

  • UV Exposure: Expose another set of prepared plates to a controlled dose of UV radiation from a solar simulator.

  • Post-exposure Analysis: After irradiation, extract the UV filter from the exposed plates and analyze the extract using HPLC to determine the final concentration of the UV filter.

  • Calculation: Calculate the percentage of the UV filter remaining after UV exposure using the following formula: % Photostability = (Concentration after UV exposure / Initial concentration) x 100

Mandatory Visualization

UV-Induced DNA Damage Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by UV-induced DNA damage, a primary mechanism of photodamage that sunscreens aim to prevent.

UV_Induced_DNA_Damage_Pathway UV_Radiation UV Radiation DNA_Damage DNA Damage (e.g., CPDs, 6-4PPs) UV_Radiation->DNA_Damage ATR_ATM ATR/ATM Kinase Activation DNA_Damage->ATR_ATM p53 p53 Activation ATR_ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified pathway of UV-induced DNA damage response.

Experimental Workflow for Photostability Testing

This diagram outlines the key steps in determining the photostability of a UV filter.

Photostability_Workflow Start Start Sample_Prep Prepare Sunscreen Film on PMMA Plate Start->Sample_Prep Pre_Irradiation HPLC Analysis (Initial Concentration) Sample_Prep->Pre_Irradiation Irradiation Expose to UV Radiation Sample_Prep->Irradiation Calculation Calculate % Photostability Pre_Irradiation->Calculation Post_Irradiation HPLC Analysis (Final Concentration) Irradiation->Post_Irradiation Post_Irradiation->Calculation End End Calculation->End

Caption: Workflow for in vitro photostability assessment.

Conclusion

For formulators seeking robust, broad-spectrum, and highly photostable UV protection, Bemotrizinol is a demonstrably superior choice over this compound. Its ability to absorb both UVA and UVB radiation, coupled with its exceptional stability under UV exposure, ensures prolonged and reliable photoprotection. Furthermore, its capacity to stabilize other less stable UV filters makes it a valuable component in complex sunscreen formulations. While this compound can be a useful secondary UVB filter and formulation aid, it does not provide the comprehensive protection offered by Bemotrizinol. The experimental data strongly supports the selection of Bemotrizinol for the development of high-efficacy, broad-spectrum sunscreen products.

References

The Safety Profile of Octyl Salicylate in Leave-On Cosmetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of octyl salicylate (also known as ethylhexyl salicylate), a common UVB filter in leave-on cosmetic products, with alternative sunscreen agents. The following sections present quantitative data from various toxicological endpoints, detailed experimental protocols for key safety assessments, and visual representations of testing workflows to aid in the objective evaluation of this ingredient.

Executive Summary

This compound is a widely used organic UVB filter with a generally favorable safety profile. Regulatory bodies in major markets, including the European Union and the United States, permit its use in cosmetic products up to a concentration of 5%. The available data from human and animal studies indicate a low potential for skin irritation and sensitization. Furthermore, this compound is not considered to be phototoxic or photoallergenic. However, as with many chemical UV filters, there are ongoing discussions and research into its systemic absorption and potential endocrine-disrupting effects. This guide compares the safety data of this compound with other commonly used UV filters, including avobenzone, homosalate, octocrylene, oxybenzone, and the mineral filters zinc oxide and titanium dioxide, to provide a comprehensive overview for formulation and safety assessment professionals.

Data Presentation: Comparative Safety of UV Filters

The following tables summarize the available quantitative data for this compound and its alternatives across key safety endpoints.

Table 1: Skin Irritation Potential

UV FilterTest MethodSpeciesConcentrationResults
This compound OECD 404Rabbit100%Minimal to mild irritation
AvobenzonePatch TestHuman3%No significant increase in skin redness
HomosalateCumulative IrritationHuman10-15%Few transient minimal skin reactions
OctocryleneNot specifiedNot specifiedNot specifiedCan cause skin irritation
OxybenzoneHRIPTHuman1-6%Mean rate of irritation/sensitization: 0.26%
Zinc OxideOECD 404RabbitNot specifiedNon-irritating
Titanium DioxideOECD 404RabbitNot specifiedNon-irritating to slightly irritating

Table 2: Skin Sensitization Potential

UV FilterTest MethodSpeciesConcentrationResults
This compound Not specifiedNot specifiedNot specifiedLow allergenic potential
AvobenzonePhotopatch TestHuman2-10%0.1% positive reaction rate in one study
HomosalateHRIPTHumanup to 15%No evidence of skin sensitization in 10 studies
OctocryleneNot specifiedNot specifiedNot specifiedCan cause contact and photocontact allergy
OxybenzoneHRIPTHuman1-6%Mean rate of contact allergy: 0.07%[1]
Zinc OxideBuehler Test (OECD 406)Guinea PigNot specifiedNot a sensitizer
Titanium DioxideLLNA (OECD 429)Mouseup to 100%Not a sensitizer (Stimulation Index < 3)[2]

Table 3: Phototoxicity and Photoallergenicity

UV FilterTest MethodEndpointResults
This compound Not specifiedPhototoxicity/PhotoallergyNot considered phototoxic or photoallergenic
AvobenzonePhotopatch TestPhotoallergyCan cause photoallergic contact dermatitis[3]
HomosalateNot specifiedPhototoxicity/PhotoallergyNo photoallergic or phototoxic potential
OctocryleneNot specifiedPhotoallergyEmerging as a contact and photocontact allergen[4]
OxybenzonePhotopatch TestPhotoallergyA frequent cause of photoallergic reactions[5][6][7]
Zinc OxideNot specifiedPhototoxicity/PhotoallergyNot reported to cause phototoxicity or photoallergy
Titanium DioxideNot specifiedPhototoxicity/PhotoallergyNot reported to cause phototoxicity or photoallergy[5]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are provided below.

OECD 404: Acute Dermal Irritation/Corrosion

This test guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Albino rabbit.

  • Dose and Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²). An untreated skin area serves as a control.

  • Exposure: The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After the exposure period, the residual test substance is removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations can continue for up to 14 days to assess the reversibility of any effects.

  • Scoring: Skin reactions are scored based on a standardized scale. A substance is considered an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema or edema in at least 2 of 3 tested animals.

OECD 406: Skin Sensitization (Guinea Pig Maximization Test - GPMT)

The GPMT is an in-vivo method to screen for substances that may cause skin sensitization.

  • Test Animal: Young adult guinea pigs.

  • Induction Phase:

    • Day 0: Three pairs of intradermal injections are made in the shoulder region:

      • Freund's Complete Adjuvant (FCA) emulsified with water.

      • The test substance in a suitable vehicle.

      • The test substance emulsified in FCA.

    • Day 7: The same shoulder region is treated topically with the test substance, often after pre-treatment with an irritant like sodium lauryl sulfate to enhance absorption. The area is covered with an occlusive dressing for 48 hours.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.

  • Observation and Scoring: The challenge sites are observed for erythema and edema at 48 and 72 hours after the start of the challenge application. The incidence and severity of the skin reactions in the test group are compared to a control group that was not induced with the test substance. A substance is classified as a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.

OECD 429: Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is an alternative in vivo method for identifying potential skin sensitizing substances.

  • Test Animal: Female mice (CBA/Ca or CBA/J strain).

  • Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A control group is treated with the vehicle alone.

  • Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to create a single-cell suspension. The incorporation of ³H-methyl thymidine, which is a measure of lymphocyte proliferation, is determined using a beta-scintillation counter.

  • Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group. A Stimulation Index (SI) is calculated for each dose group. An SI of 3 or greater is considered a positive result, indicating that the test substance has sensitizing potential.[8][9]

OECD 432: In Vitro 3T3 NRU Phototoxicity Test

This in vitro test is used to identify the phototoxic potential of a substance.

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Procedure:

    • Cells are seeded in two 96-well plates and incubated for 24 hours to form a monolayer.

    • The cells in both plates are then treated with various concentrations of the test substance for 1 hour.

    • One plate is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other plate is kept in the dark.

  • Viability Assessment: After irradiation, the treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours. Cell viability is then assessed using the neutral red uptake (NRU) assay.

  • Data Analysis: The concentration-response curves for the irradiated and non-irradiated cells are compared. A Photo-Irritation-Factor (PIF) is calculated based on the IC50 values (the concentration that reduces cell viability by 50%). A PIF > 5 suggests a high phototoxic potential.

Human Photopatch Test

This clinical test is used to diagnose photoallergic contact dermatitis.

  • Patch Application: Duplicate sets of potential photoallergens (including the suspected substance and standard series) are applied to the patient's back under occlusive patches.

  • Incubation: The patches are left in place for 24 to 48 hours.

  • Irradiation: After patch removal, one set of test sites is irradiated with a sub-erythemal dose of UVA (typically 5 J/cm²). The other set is shielded from light and serves as the control.

  • Reading: The sites are evaluated for delayed eczematous reactions at 48 and 96 hours after irradiation.

  • Interpretation: A positive reaction at the irradiated site with no reaction at the non-irradiated site indicates a photoallergic reaction. A reaction at both sites suggests a contact allergy, and a stronger reaction at the irradiated site suggests a photo-aggravated contact allergy.

Mandatory Visualizations

Experimental_Workflow_Skin_Irritation cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Removal cluster_observation Observation & Scoring animal Select Albino Rabbit clipping Clip Fur from Test Area animal->clipping dose Apply 0.5g/mL of Test Substance clipping->dose patch Cover with Gauze and Dressing dose->patch exposure 4-hour Exposure patch->exposure removal Remove Patch and Clean Skin exposure->removal observe Observe at 1, 24, 48, 72 hrs (up to 14 days) removal->observe score Score Erythema and Edema observe->score result Determine Irritation Potential score->result

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Experimental_Workflow_Skin_Sensitization_GPMT cluster_induction Induction Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation day0 Day 0: Intradermal Injections (Test Substance +/- FCA) day7 Day 7: Topical Application (Occlusive Patch for 48h) day0->day7 day21 Day 21: Topical Challenge (Naive Site, 24h Patch) day7->day21 observe Observe at 48 & 72h day21->observe score Score Skin Reactions observe->score result Assess Sensitization Potential score->result Experimental_Workflow_Phototoxicity_In_Vitro cluster_prep Cell Culture cluster_treatment Treatment cluster_exposure Irradiation cluster_analysis Analysis seed Seed 3T3 Fibroblasts in 96-well Plates incubate1 Incubate for 24h seed->incubate1 add_substance Add Test Substance (various concentrations) incubate1->add_substance incubate2 Incubate for 1h add_substance->incubate2 plate_a Plate A: Expose to UVA incubate2->plate_a plate_b Plate B: Keep in Dark incubate2->plate_b incubate3 Incubate for 24h plate_a->incubate3 plate_b->incubate3 nru_assay Neutral Red Uptake Assay incubate3->nru_assay calc_pif Calculate PIF nru_assay->calc_pif result Determine Phototoxic Potential calc_pif->result

References

Unraveling the Correlation Between In Vitro and In Vivo SPF Values for Octyl Salicylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate determination of Sun Protection Factor (SPF) is a critical aspect of sunscreen development. While in vivo testing on human subjects remains the gold standard, in vitro methods offer a rapid, ethical, and cost-effective alternative for screening and formulation development. This guide provides a comparative analysis of in vitro and in vivo SPF values for formulations containing octyl salicylate, a widely used UVB filter. We delve into the experimental data, detailed protocols, and the nuanced relationship between these two essential methodologies.

Comparative Analysis of In Vitro and In Vivo SPF Data

This compound, also known as ethylhexyl salicylate, is an organic sunscreen agent approved for use in many regions worldwide, with a maximum permitted concentration of 5% in the European Union and the United States[1][2]. Studies have shown that the in vitro SPF of this compound can vary based on the formulation and the substrate used for testing.

One study investigating the efficacy of 18 sun filters authorized in the European Union found that this compound at its highest allowed concentration exhibited an in vitro SPF of 3.12[3]. It is important to note that the correlation between in vitro and in vivo SPF values can be complex and is not always linear. A study comparing both methods for various commercial sunscreens concluded that a reliable correlation could not be established using a UV transmittance analyzer, as significant differences were observed for most products[4][5].

Sunscreen AgentMaximum Concentration (EU)In Vitro SPFIn Vivo SPFCorrelation Challenges
This compound5%3.12[3]Data not available for a standalone formulation in the provided results.Significant differences between in vitro and in vivo results have been reported for various formulations, making a direct correlation difficult[4][5].
Homosalate10%4.33[3]Not specified
Octocrylene10%10.41[3]Not specified
Octyl Methoxycinnamate10%10.42[3]Not specified

Table 1: In Vitro SPF Values for Common UVB Filters.

Experimental Protocols

A clear understanding of the methodologies employed in both in vitro and in vivo SPF testing is crucial for interpreting and comparing results.

In Vitro SPF Determination

In vitro SPF testing aims to measure the UV transmittance through a thin film of sunscreen product applied to a synthetic substrate.

  • Substrate: Polymethylmethacrylate (PMMA) plates are commonly used as they are believed to provide a better correlation with in vivo results[3][6]. Other substrates like 3M Transpore® tape have also been utilized[4][7].

  • Sample Application: A precise amount of the sunscreen formulation, typically 1.2 to 2 mg/cm², is evenly spread across the substrate surface[4][6]. Achieving a uniform and reproducible application is a critical factor for accurate results.

  • Instrumentation: A UV transmittance analyzer or a spectrophotometer equipped with an integrating sphere is used to measure the amount of UV radiation that passes through the sunscreen-coated substrate[4].

  • Calculation: The SPF is calculated from the transmittance measurements across the UVB spectrum (290-320 nm) using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

In Vivo SPF Determination

In vivo SPF testing is conducted on human volunteers to determine the level of protection a sunscreen provides against erythema (sunburn).

  • Test Subjects: A panel of healthy volunteers with suitable skin types (typically Fitzpatrick skin types I, II, and III) is recruited.

  • Test Sites: Small areas on the subject's back are demarcated for the application of the sunscreen product and an unprotected control.

  • Sample Application: The sunscreen product is applied at a concentration of 2 mg/cm² to the designated test sites[4].

  • UV Exposure: A solar simulator that emits a spectrum of light mimicking natural sunlight is used to irradiate the test sites with progressively increasing doses of UV radiation[4].

  • Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the test sites are visually assessed for the presence of erythema. The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible, unambiguous redness, is determined for both the protected and unprotected skin.

  • Calculation: The SPF is calculated as the ratio of the MED on the sunscreen-protected skin to the MED on the unprotected skin.

Workflow for Correlating In Vitro and In Vivo SPF

The process of developing and validating an in vitro SPF testing method that correlates with in vivo results involves a systematic approach.

Correlation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_correlation Correlation Analysis F1 Develop this compound Formulations IVT1 Select Substrate (e.g., PMMA) F1->IVT1 IVV1 Recruit Human Volunteers F1->IVV1 IVT2 Apply Formulation (2 mg/cm²) IVT1->IVT2 IVT3 Measure UV Transmittance IVT2->IVT3 IVT4 Calculate In Vitro SPF IVT3->IVT4 CA1 Compare In Vitro and In Vivo SPF Values IVT4->CA1 IVV2 Apply Formulation (2 mg/cm²) IVV1->IVV2 IVV3 UV Exposure (Solar Simulator) IVV2->IVV3 IVV4 Assess MED IVV3->IVV4 IVV5 Calculate In Vivo SPF IVV4->IVV5 IVV5->CA1 CA2 Statistical Analysis (e.g., Regression) CA1->CA2 CA3 Refine In Vitro Method CA2->CA3 CA3->IVT1 Iterative Refinement

Figure 1. Workflow for correlating in vitro and in vivo SPF methodologies.

Conclusion

While in vitro SPF testing offers a valuable tool for the preliminary assessment of sunscreen formulations containing this compound, a direct and consistent correlation with in vivo results remains a significant challenge. The variability in substrates, application techniques, and the inherent complexity of the skin's interaction with UV radiation contribute to the discrepancies observed between the two methods. For regulatory purposes and final product labeling, in vivo testing continues to be the definitive measure of SPF. However, with further refinement and standardization, in vitro methods hold the promise of reducing the reliance on human testing in the future. Researchers and formulators must be cognizant of the limitations of in vitro data and utilize it as a directional tool in the development of effective sun protection products.

References

Comparative assessment of the environmental impact of octyl salicylate and oxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The escalating use of sunscreen products has led to growing concerns about the environmental fate and ecological impact of their active ingredients. Among the most scrutinized organic ultraviolet (UV) filters are octyl salicylate and oxybenzone. This guide provides a comparative assessment of their environmental impact, drawing upon available experimental data to inform researchers and professionals in the field of drug development.

Executive Summary

Oxybenzone (Benzophenone-3) has been extensively studied and identified as a significant environmental contaminant with well-documented adverse effects on aquatic ecosystems, particularly coral reefs. It exhibits properties of a persistent, bioaccumulative, and toxic (PBT) substance. In contrast, this compound (2-ethylhexyl salicylate) is generally considered to have a more favorable environmental profile, with evidence suggesting it is readily biodegradable and possesses a lower potential for bioaccumulation and aquatic toxicity. However, emerging research indicates potential environmental risks associated with this compound that warrant further investigation.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental parameters for this compound and oxybenzone based on available scientific literature.

Table 1: Aquatic Toxicity

OrganismEndpointThis compoundOxybenzoneReference
Fish 96-hour LC50>1 mg/L (Zebrafish)1.5-7.6 mg/L (Various species)[1]
96-hour LC500.749 mg/L (Daphnia magna)[2]
Invertebrates 48-hour EC501.08 mg/L (Daphnia magna)1.1-3.0 mg/L (Daphnia magna)[3]
Algae 72-hour EC50>1 mg/L (Pseudokirchneriella subcapitata)0.45 mg/L (Pseudokirchneriella subcapitata)[1]
Coral LC50 (planulae, 24h, light)Data not available139 µg/L[4]
LC20 (cells, 4h, light)Data not available0.062 - 8 µg/L[4]

Table 2: Bioaccumulation and Biodegradability

ParameterThis compoundOxybenzoneReference
Bioaccumulation Factor (BCF) Low to moderate potential; specific values vary.Low to moderate potential; can bioaccumulate in lipid-rich tissues.[5][3]
Log Kow (Octanol-Water Partition Coefficient) ~5.0~3.8[1]
Biodegradability Readily biodegradable.[4]Not readily biodegradable; persists in the environment.[5]
Environmental Half-life Data not availableCan be >1 day in bulk solutions.[6]

Experimental Protocols

The data presented in this guide are primarily derived from studies following standardized international guidelines for ecotoxicity testing. The most relevant of these are the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Diagram 1: General Workflow for Aquatic Toxicity Testing

cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis TestSubstance Test Substance (this compound or Oxybenzone) ExposureChambers Exposure Chambers (Range of concentrations and control) TestSubstance->ExposureChambers TestOrganism Test Organism (Fish, Daphnia, or Algae) TestOrganism->ExposureChambers TestMedia Test Media (e.g., reconstituted water) TestMedia->ExposureChambers Observation Observation (Mortality, immobilization, growth inhibition) ExposureChambers->Observation DataAnalysis Statistical Analysis (LC50/EC50 calculation) Observation->DataAnalysis

Caption: General experimental workflow for aquatic toxicity testing.

A brief overview of the key OECD guidelines is provided below:

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes a population of green algae to the test substance in a nutrient-rich medium for 72 hours. The endpoint is the inhibition of growth, measured as a reduction in biomass, from which an EC50 value (the concentration causing a 50% effect) is calculated.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This is a 48-hour test where daphnids (water fleas) are exposed to a range of concentrations of the test substance. The endpoint is immobilization, and the EC50 is determined.

  • OECD 203: Fish, Acute Toxicity Test: This test exposes fish to the test substance for 96 hours. The primary endpoint is mortality, from which the LC50 (lethal concentration for 50% of the test organisms) is calculated.

  • OECD 301: Ready Biodegradability: This set of screening tests assesses the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 28-day period.

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline determines the bioconcentration factor (BCF) of a substance in fish. Fish are exposed to the chemical in water, and the concentration in the fish tissue is measured over time to determine the extent of accumulation.

Signaling Pathways and Mechanisms of Toxicity

Oxybenzone: A significant body of research has identified oxybenzone as an endocrine-disrupting chemical (EDC). It can interfere with the normal functioning of hormonal systems in aquatic organisms.

Diagram 2: Simplified Overview of Oxybenzone's Endocrine Disruption

Oxybenzone Oxybenzone EstrogenReceptor Estrogen Receptor Oxybenzone->EstrogenReceptor Binds to HormoneSignaling Altered Hormone Signaling EstrogenReceptor->HormoneSignaling ReproductiveEffects Adverse Reproductive Effects (e.g., feminization of male fish, reduced fertility) HormoneSignaling->ReproductiveEffects DevelopmentalEffects Developmental Abnormalities HormoneSignaling->DevelopmentalEffects

Caption: Oxybenzone's interaction with the endocrine system.

In fish, oxybenzone has been shown to exhibit estrogenic activity, leading to the production of vitellogenin (an egg yolk precursor protein) in male fish, a biomarker of endocrine disruption.[7] This can lead to reproductive abnormalities and population-level effects. In corals, oxybenzone has been shown to induce bleaching, damage DNA, and act as a skeletal endocrine disruptor in the larval stage.[4][8]

This compound: The evidence regarding the endocrine-disrupting potential of this compound is less conclusive. Some in-vitro studies have suggested weak endocrine activity.[9] Research on zebrafish embryos has indicated that exposure to ethylhexyl salicylate can lead to cardiovascular malformations and altered lipid metabolism by affecting the expression of genes involved in these pathways.[3] However, more in-vivo research is needed to fully understand its potential to disrupt signaling pathways in aquatic organisms.

Conclusion

Based on the current body of scientific evidence, oxybenzone poses a more significant and well-documented threat to the aquatic environment than this compound. Its persistence, potential for bioaccumulation, and proven endocrine-disrupting effects, particularly on sensitive ecosystems like coral reefs, are major concerns.

This compound appears to be a more environmentally benign alternative, with studies indicating it is readily biodegradable and has a lower aquatic toxicity profile. However, the potential for bioaccumulation and the emerging evidence of sublethal effects on aquatic organisms, such as developmental abnormalities in fish embryos, highlight the need for continued research and a precautionary approach.

For researchers and professionals in drug development, this comparative assessment underscores the importance of considering the environmental fate and ecotoxicological profile of sunscreen active ingredients. The selection of UV filters with a lower environmental impact is a critical step towards the development of safer and more sustainable sun protection products. Further research into the long-term environmental effects and potential sublethal impacts of all sunscreen ingredients, including this compound, is essential.

References

Safety Operating Guide

Octyl salicylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of octyl salicylate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. Always consult the Safety Data Sheet (SDS) for detailed information.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Ventilation: Use only in a well-ventilated area to avoid breathing fumes, vapors, or mist.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[1] Wash hands thoroughly after handling.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]

**Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] This substance is considered toxic to aquatic life with long-lasting effects and should be handled as hazardous waste.

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste: Treat all unused, expired, or contaminated this compound and its containers as hazardous waste.[1][2][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under guidelines such as the US EPA's 40 CFR 261.3.[1]

  • Do Not Mix: Do not mix this compound waste with other waste streams. Keep it segregated from incompatible materials, such as strong oxidizing agents.[1][4]

Step 2: Waste Collection and Storage

  • Use Original or Approved Containers: Whenever possible, store waste this compound in its original container. If not feasible, use a container that is compatible, properly sealed, and clearly labeled.[3]

  • Labeling: As soon as waste is accumulated, label the container clearly with a hazardous waste tag.[3] The label should identify the contents as "Hazardous Waste - this compound."

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Keep containers tightly closed when not in use.[1][3] Ensure the storage area has secondary containment to manage potential leaks.[3]

Step 3: Arrange for Professional Disposal

  • Engage a Licensed Disposal Facility: Dispose of the contents and the container through an approved and licensed waste disposal plant or hazardous waste management company.[1]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain or into sewer systems.[1]

    • DO NOT allow the product to enter waterways or soil.[1]

    • DO NOT discard with general laboratory or municipal trash.[3]

Step 4: Managing Spills and Contaminated Materials

  • Contain the Spill: In the event of a spill, prevent further leakage if it is safe to do so.[1] Dike the spilled material to contain it.[2]

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[2]

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as dry sand, earth, vermiculite, or commercial sorbents to clean up the spill.[2][5]

  • Collect and Dispose: Collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[1][5]

  • Clean the Area: Clean the affected area thoroughly after the spill has been removed.

Data Summary: this compound Properties and Hazards

The following table summarizes key quantitative data and classifications for this compound.

PropertyValueCitation(s)
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol [6]
Physical State Liquid[6]
Appearance Clear, Colorless Liquid[6]
Flash Point > 93.3 °C (> 200.0 °F) [Closed Cup][2]
Solubility in Water Insoluble[7]
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
H401: Toxic to aquatic life
H410: Very toxic to aquatic life with long lasting effects
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1]

Disposal Workflow for this compound

The diagram below illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_assessment Step 1: Assessment & Segregation cluster_containment Step 2: Collection & Storage cluster_disposal Step 3: Final Disposal start Waste Generated (this compound) is_waste Is material expired, unwanted, or contaminated? start->is_waste classify_waste Classify as Hazardous Waste is_waste->classify_waste Yes segregate Segregate from incompatible materials classify_waste->segregate container Use compatible, sealed container (Original if possible) segregate->container label_waste Attach Hazardous Waste Label container->label_waste store Store in designated, ventilated, secondary containment area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal at Approved Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Octyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Octyl salicylate is paramount. This guide provides immediate, procedural, and step-by-step information for its safe use, storage, and disposal.

Synonyms: 2-Ethylhexyl salicylate, Octisalate[1][2]

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationIrritantWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationIrritantWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationIrritantWarning

Source: AK Scientific, Inc. Safety Data Sheet[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound.[3][4][5]

Protection TypeRecommended PPESpecifications
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must provide protection against chemical splashes.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.Gloves should be inspected before use and replaced if degraded.[6][7] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for aerosol-generating procedures, use a NIOSH-approved respirator.Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Handling and Storage Procedures

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Keep away from sources of ignition.[1]

  • Do not eat, drink, or smoke in handling areas.[8]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency Procedures and First Aid

The following diagrams outline the immediate steps to take in case of exposure or a spill.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Skin_Contact IF ON SKIN Wash_Skin Wash with plenty of soap and water. Skin_Contact->Wash_Skin Remove_Clothing Take off contaminated clothing and wash before reuse. Wash_Skin->Remove_Clothing Get_Medical_Advice If skin irritation occurs: Get medical advice/attention. Remove_Clothing->Get_Medical_Advice Eye_Contact IF IN EYES Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Remove_Lenses Remove contact lenses, if present and easy to do. Continue rinsing. Rinse_Eyes->Remove_Lenses Get_Medical_Advice_Eye If eye irritation persists: Get medical advice/attention. Remove_Lenses->Get_Medical_Advice_Eye Inhalation IF INHALED Move_to_Fresh_Air Remove person to fresh air and keep comfortable for breathing. Inhalation->Move_to_Fresh_Air Call_Poison_Center Call a POISON CENTER or doctor/physician if you feel unwell. Move_to_Fresh_Air->Call_Poison_Center

Caption: First aid procedures for exposure to this compound.

Accidental Release and Disposal Plan

In the event of a spill, follow these procedural steps.

Start Accidental Release of this compound Ensure_Ventilation Ensure adequate ventilation and remove ignition sources. Start->Ensure_Ventilation Wear_PPE Wear appropriate personal protective equipment (PPE). Ensure_Ventilation->Wear_PPE Contain_Spill Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Wear_PPE->Contain_Spill Absorb_Spill Absorb with inert material (e.g., sand, vermiculite). Contain_Spill->Absorb_Spill Collect_Waste Collect and place in a suitable, closed container for disposal. Absorb_Spill->Collect_Waste Dispose Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Collect_Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl salicylate
Reactant of Route 2
Reactant of Route 2
Octyl salicylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。